1,3,7-Triazaspiro[4.5]decane-2,4-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,9-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c11-5-7(10-6(12)9-5)2-1-3-8-4-7/h8H,1-4H2,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFDWSDBRBNQLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60505768 | |
| Record name | 1,3,7-Triazaspiro[4.5]decane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78222-09-0 | |
| Record name | 1,3,7-Triazaspiro[4.5]decane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,7-triazaspiro[4.5]decane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of 1,3,7-Triazaspiro[4.5]decane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the fundamental chemical and physical properties of 1,3,7-Triazaspiro[4.5]decane-2,4-dione. Designed for professionals in research and development, the following sections elucidate the molecule's structure, physicochemical characteristics, and its strategic importance as a scaffold in medicinal chemistry. The narrative emphasizes the causality behind its properties and the experimental logic used to characterize them.
Introduction: The Spirohydantoin Scaffold
This compound belongs to the spirohydantoin class of heterocyclic compounds. This structural motif is of significant interest in drug discovery. The spirocyclic nature, where the hydantoin and piperidine rings share a single carbon atom, imparts a rigid, three-dimensional architecture. This conformational constraint is highly valued in rational drug design as it can lead to increased binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.
While the parent compound (CAS 78222-09-0) is primarily a building block, its derivatives have been explored for a range of therapeutic applications, including as anticancer agents and central nervous system modulators[1][2][3]. This guide focuses on the foundational properties of the core scaffold, providing the essential knowledge base for its application in synthetic and medicinal chemistry programs.
Chemical Identity and Structural Elucidation
The unambiguous identification of a chemical entity is the cornerstone of reproducible research. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 78222-09-0 | [4] |
| Molecular Formula | C₇H₁₁N₃O₂ | [4] |
| Molecular Weight | 169.18 g/mol | [4] |
| IUPAC Name | This compound | |
| InChI Key | PLFDWSDBRBNQLQ-UHFFFAOYSA-N | |
| SMILES | C1CC2(CNC1)C(=O)NC(=O)N2 | [4] |
The molecule's structure features a five-membered hydantoin ring fused in a spiro fashion to a six-membered piperidine ring.
Physicochemical Properties
The physicochemical profile of a molecule is critical for predicting its behavior in both chemical reactions and biological systems. While extensive experimental data for the parent scaffold is not widely published, a combination of data from chemical suppliers and computational predictions provides a solid foundation for its characterization.
| Property | Value / Description | Significance in Drug Development | Source |
| Physical Form | Solid | Affects handling, formulation, and dissolution rate. | |
| Topological Polar Surface Area (TPSA) | 70.23 Ų | Predicts membrane permeability and oral bioavailability. A value < 140 Ų is generally favorable. | [4] |
| LogP (Computed) | -1.052 | Measures lipophilicity, influencing solubility, permeability, and metabolic stability. This negative value indicates high hydrophilicity. | [4] |
| Hydrogen Bond Donors | 3 | Influences solubility and target binding interactions. | [4] |
| Hydrogen Bond Acceptors | 3 | Influences solubility and target binding interactions. | [4] |
| Storage | Room temperature, protect from light, inert atmosphere | Indicates potential sensitivity to light or oxidation, important for long-term sample integrity. | [4] |
Expertise & Experience Insight: The computed LogP of -1.052 suggests that the parent scaffold is highly polar and likely possesses good aqueous solubility but poor passive permeability across lipid membranes. For drug development, this core would typically be derivatized with more lipophilic groups to achieve a balanced profile suitable for oral absorption (often targeting a LogP between 1 and 3). The TPSA of 70.23 Ų is well within the limits for good oral bioavailability, suggesting that with appropriate modifications, derivatives could be effective oral drugs.
Basicity and Acidity Profile (pKa)
The ionization state of a molecule at physiological pH (pKa) is one of the most important determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is an amphoteric molecule containing both basic and acidic centers:
-
Basic Center: The secondary amine (N7) within the piperidine ring is the primary basic center, which will be protonated at low pH.
-
Acidic Centers: The N-H protons on the hydantoin ring (N1 and N3) are acidic due to the electron-withdrawing effect of the adjacent carbonyl groups.
While a specific experimental pKa for this compound is not available in the literature, it can be reliably determined using standard laboratory methods.
Protocol: Experimental pKa Determination by Potentiometric Titration
This protocol describes a self-validating system for determining the pKa values of a compound like this compound.
Causality Behind Choices:
-
Potentiometric Titration: This is a robust, cost-effective, and precise method for pKa determination[5]. It relies on monitoring pH changes upon the addition of a titrant.
-
Ionic Strength Adjustment: Using KCl maintains a constant ionic environment, minimizing variations in activity coefficients that could affect the accuracy of the pH measurement.
-
Methanol Co-solvent: Used if aqueous solubility is low. However, for the parent scaffold, water should be sufficient given its predicted hydrophilicity.
-
Argon Atmosphere: Prevents dissolved CO₂, which is acidic, from interfering with the titration of the basic site.
Step-by-Step Methodology:
-
Preparation:
-
Accurately weigh ~5-10 mg of this compound.
-
Dissolve the compound in ~50 mL of deionized water (or a methanol/water mixture if necessary). Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.
-
Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
-
Prepare standardized titrant solutions: 0.1 M HCl and 0.1 M NaOH.
-
-
Titration of the Basic pKa (Piperidine Nitrogen):
-
Place the sample solution in a jacketed beaker at 25°C and blanket with argon.
-
Immerse the calibrated pH electrode and a magnetic stirrer.
-
Titrate the solution by adding small, precise aliquots (e.g., 20-50 µL) of the standardized 0.1 M HCl solution.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point (marked by a sharp change in pH).
-
-
Titration of the Acidic pKa (Hydantoin Nitrogens):
-
Using the same or a fresh sample solution, titrate with the standardized 0.1 M NaOH solution, following the same procedure as in step 2.
-
-
Data Analysis:
-
Plot pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point. More accurately, calculate the first derivative of the titration curve (ΔpH/ΔV) to precisely locate the equivalence point(s).
-
The pKa can be calculated using the Henderson-Hasselbalch equation or by fitting the data to a sigmoidal curve using appropriate software[6]. The inflection point of the curve corresponds to the pKa[6].
-
Synthesis and Reactivity
The most common and efficient method for synthesizing 5,5-disubstituted hydantoins, including spirocyclic variants, is the Bucherer-Bergs reaction [7][8]. This multicomponent reaction offers high atom economy and typically results in crystalline products that are easy to purify[9].
Reaction Principle: The reaction condenses a ketone (in this case, a piperidone derivative), cyanide (e.g., KCN), and ammonium carbonate to form the hydantoin ring in a one-pot synthesis[7][10].
Mechanism Insight:
-
Cyanohydrin Formation: The ketone reacts with cyanide to form a cyanohydrin intermediate.
-
Aminonitrile Formation: Ammonia, generated from ammonium carbonate, reacts with the cyanohydrin to form an α-aminonitrile[7].
-
Cyclization: The aminonitrile is carboxylated by CO₂ (also from ammonium carbonate), and subsequent intramolecular cyclization and rearrangement yield the final hydantoin product[7].
The piperidine nitrogen (N7) is typically protected (e.g., with a Boc or Cbz group) before the reaction and deprotected afterward. This prevents side reactions and allows for further functionalization at that position.
Significance and Applications in Medicinal Chemistry
While the parent compound is a synthetic intermediate, the 1,3,7- (and the isomeric 1,3,8-) triazaspiro[4.5]decane-2,4-dione core is a "privileged scaffold." This means it is a structural framework that is capable of binding to multiple, distinct biological targets by presenting substituents in a defined three-dimensional space.
-
CNS Drug Discovery: A recent study identified derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione as novel, selective agonists for the δ-opioid receptor (DOR)[3][11]. The DOR is a target for treating chronic pain and depression, and this novel chemotype shows promise for developing clinical candidates with improved pharmacological profiles[3][11].
-
Anticancer Activity: Spirohydantoin derivatives have been investigated as potential anticancer agents. Studies have shown they can induce growth inhibition and apoptosis (programmed cell death) in leukemia cell lines[1].
-
Myelostimulation: Certain 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have demonstrated myelostimulating activity, accelerating the regeneration of bone marrow cells after chemically induced myelosuppression, a common side effect of chemotherapy[2].
The versatility of this scaffold, combined with its rigid conformational properties, makes it a highly attractive starting point for the development of new therapeutics targeting a wide array of diseases.
Conclusion
This compound is a foundational building block in medicinal chemistry. Its key properties—a rigid spirocyclic core, high polarity, and multiple points for chemical modification—make it an excellent scaffold for constructing diverse chemical libraries. While detailed experimental data on the parent molecule is sparse, its synthesis via the robust Bucherer-Bergs reaction is well-established. The demonstrated biological activity of its close derivatives underscores the scaffold's potential, providing a strong rationale for its use in modern drug discovery programs aimed at developing selective and potent therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 8. Bucherer-Bergs Reaction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 1,3,7-Triazaspiro[4.5]decane-2,4-dione: A Privileged Scaffold for Modern Drug Discovery
Executive Summary
1,3,7-Triazaspiro[4.5]decane-2,4-dione (CAS 78222-09-0) is a heterocyclic chemical entity belonging to the spirohydantoin class of molecules. While specific research on this exact isomer is not extensively published, its structural motif is of significant interest in medicinal chemistry. Spirocyclic scaffolds are increasingly recognized for their ability to confer advantageous physicochemical and pharmacological properties, including enhanced three-dimensionality, improved metabolic stability, and conformational rigidity, which can lead to superior potency and selectivity for biological targets.[1][2][3] This guide provides a comprehensive technical overview of this compound, contextualized by the broader importance of its structural class. We will delve into its physicochemical properties, propose a robust synthetic pathway based on established methodologies, and explore its potential applications by drawing parallels with closely related, biologically active analogs.
Introduction to a Scaffold of High Potential
Chemical Identity and Structural Class
This compound is a spirocyclic compound featuring a hydantoin ring fused to a piperidine ring through a shared quaternary carbon atom. The hydantoin moiety is a well-established pharmacophore present in numerous approved drugs, while the spirocyclic nature of the molecule provides a rigid, three-dimensional structure. This "escape from flatland" is a key strategy in modern drug design, as increased sp3 character often correlates with improved clinical success rates.[1][4]
The inherent rigidity of the spirocyclic system locks the conformation of the molecule, which can optimize the orientation of binding elements in a controlled manner, potentially leading to improved efficacy and a better selectivity profile.[2]
The Strategic Value of Spirohydantoins in Medicinal Chemistry
Spirohydantoins are considered "privileged structures," meaning they are molecular scaffolds capable of binding to multiple, diverse biological targets.[5] The strategic incorporation of a spiro-center offers several field-proven advantages for drug development professionals:
-
Enhanced 3-Dimensionality: Moving away from planar, aromatic structures by introducing sp3-hybridized spiro-carbons can improve solubility, reduce non-specific binding, and create novel intellectual property.[1][4]
-
Improved Pharmacokinetics: Azaspirocycles, such as the piperidine moiety in this compound, have been shown to increase solubility and metabolic stability compared to their non-spirocyclic counterparts.[2]
-
Conformational Rigidity: The fixed spatial orientation of substituents can lead to a significant increase in binding affinity and selectivity for the intended target, as the entropic penalty upon binding is reduced.[2]
Physicochemical and Structural Properties
The core properties of this compound are summarized below. These values are critical for planning synthetic transformations, formulation studies, and analytical method development.
| Property | Value | Source |
| CAS Number | 78222-09-0 | [6] |
| Molecular Formula | C₇H₁₁N₃O₂ | |
| Molecular Weight | 169.18 g/mol | |
| IUPAC Name | This compound | |
| Physical Form | Solid | |
| InChI Key | PLFDWSDBRBNQLQ-UHFFFAOYSA-N | |
| SMILES | C1CC2(CNC1)C(=O)NC(=O)N2 |
Structural Analysis
The diagram below illustrates the 2D chemical structure of the core scaffold. The spiro-carbon (C5) connects the piperidine ring and the hydantoin ring. The hydantoin contains two amide functionalities, and the piperidine ring includes a secondary amine, offering multiple points for synthetic diversification.
Proposed Synthesis and Characterization Workflow
Retrosynthetic Analysis & Strategy
The core logic is to form the spirohydantoin from a suitable piperidone precursor. The key disconnection is the hydantoin ring, which can be constructed from a ketone, a cyanide source (e.g., KCN or NaCN), and ammonium carbonate. To ensure the final product has a free secondary amine at the N7 position, a protecting group strategy is essential. The Boc (tert-butyloxycarbonyl) group is an ideal choice due to its stability under the reaction conditions and its straightforward removal under acidic conditions.
Detailed Experimental Protocol
This protocol is a self-validating system, with in-process checks to ensure reaction completion before proceeding.
Step 1: Bucherer-Bergs Spirohydantoin Formation
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add N-Boc-4-piperidone (1 equiv.), potassium cyanide (2.2 equiv.), and ammonium carbonate (4.0 equiv.).
-
Causality: Using an excess of cyanide and carbonate drives the equilibrium towards the formation of the hydantoin product, maximizing yield as per Le Châtelier's principle.
-
-
Solvent Addition: Add a 1:1 mixture of ethanol and water (approx. 5 mL per gram of piperidone).
-
Reaction: Heat the mixture to 60-65 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 1:1 Ethyl Acetate:Hexanes).
-
Self-Validation: The reaction is complete when the starting ketone spot (visualized with a potassium permanganate stain) is fully consumed. This typically takes 8-12 hours.
-
-
Workup: Cool the reaction mixture to room temperature. Carefully acidify with 6N HCl to pH ~2. This will precipitate the crude N7-Boc protected spirohydantoin.
-
Safety Note: This step must be performed in a well-ventilated fume hood as acidification of residual cyanide generates toxic HCN gas.
-
-
Isolation: Filter the solid precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The product can be further purified by recrystallization from ethanol/water if necessary.
Step 2: Boc-Group Deprotection
-
Reactor Setup: In a 100 mL round-bottom flask, dissolve the crude N7-Boc protected spirohydantoin from the previous step in dichloromethane (DCM, approx. 10 mL per gram).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise.
-
Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc group, releasing CO₂ and isobutylene as gaseous byproducts. The reaction is performed at 0 °C to control the exothermic reaction rate.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC until the starting material is consumed.
-
Isolation: Remove all volatile components (DCM, excess TFA) under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid (likely the TFA salt) can be purified. For the free base, dissolve the crude material in a minimal amount of water, basify with a saturated solution of sodium bicarbonate, and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, this compound.
Characterization Workflow
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 210 nm). A typical method would use a C18 column with a water/acetonitrile gradient.
-
Identity Confirmation:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) should show the expected [M+H]⁺ ion at m/z 170.1.
-
NMR Spectroscopy: ¹H and ¹³C NMR in a suitable solvent (like DMSO-d₆) will confirm the connectivity and chemical environment of all atoms. Key expected signals include the piperidine ring protons and the distinct NH protons of the hydantoin and piperidine moieties.
-
Potential Applications in Drug Discovery
While this compound itself is a building block, its close structural isomer, 1,3,8-Triazaspiro[4.5]decane-2,4-dione , provides a powerful case study for its potential.
Case Study: Agonism of the δ-Opioid Receptor (DOR)
Recent high-throughput screening has identified the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold as a novel chemotype for selective δ-opioid receptor (DOR) agonists.[7][8] DORs are a promising therapeutic target for treating pain and neurological disorders, but the development of clinical candidates has been hampered by side effects associated with existing chemotypes.[7][8][9]
The discovery of this spirohydantoin derivative as a DOR agonist is significant because it represents a new class of molecules for this target, offering a fresh starting point for drug development programs.[8] The lead compound from this class was found to be selective for DOR over a wide panel of other G-protein coupled receptors (GPCRs) and demonstrated anti-allodynic effects in an inflammatory pain model.[7][8]
Myelostimulating Activity
In other research, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have demonstrated myelostimulating activity in models of chemically-induced myelosuppression.[10] These compounds were shown to significantly accelerate the regeneration of lymphocyte and granulocyte populations, suggesting potential applications in oncology supportive care to counteract the hematopoietic side effects of chemotherapy.[10]
The bioactivity of the 1,3,8-isomer strongly suggests that the 1,3,7-isomer (CAS 78222-09-0) is a highly valuable scaffold for building chemical libraries to screen for similar, or potentially novel, biological activities. The N7-amine provides a convenient handle for diversification to explore structure-activity relationships (SAR).
Conclusion and Future Outlook
This compound is more than a catalog chemical; it is a strategically valuable building block poised for application in modern drug discovery. Its spirohydantoin core embodies the principles of "escaping flatland," offering a rigid, three-dimensional framework that is often correlated with improved pharmacological properties. The demonstrated biological activities of its close isomer as both a DOR agonist and a myelostimulator provide compelling justification for its use in generating novel chemical libraries. The synthetic route proposed herein is robust and scalable, enabling researchers and drug development professionals to readily access this scaffold and its derivatives. Future work should focus on the synthesis of a diverse library based on this core and subsequent screening against a range of therapeutic targets, particularly within neurology and oncology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. Solution-phase parallel synthesis of spirohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,3,7-TRIAZA-SPIRO[4.5]DECANE-2,4-DIONE | 78222-09-0 [chemicalbook.com]
- 7. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
1,3,7-Triazaspiro[4.5]decane-2,4-dione molecular weight and formula
An In-Depth Technical Guide to 1,3,7-Triazaspiro[4.5]decane-2,4-dione: Physicochemical Properties, Synthesis, and Therapeutic Potential
Authored by: Dr. Gemini, Senior Application Scientist
The spirocyclic hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive technical overview of this compound, a distinct member of this chemical class. We will delineate its fundamental molecular and physicochemical properties, propose a robust synthetic pathway grounded in established chemical principles, and explore its potential applications in drug discovery by examining the well-documented activities of its structural isomers. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this unique molecular architecture.
Core Molecular Profile
This compound is a heterocyclic organic compound featuring a piperidine ring fused to a hydantoin ring in a spiro arrangement. The precise placement of the nitrogen atoms at the 1, 3, and 7 positions defines its unique chemical character and potential for forming specific hydrogen bond interactions with biological targets.
Molecular Formula and Weight
The foundational quantitative descriptors of the molecule are summarized below. This data is critical for all stoichiometric calculations in synthesis and for analytical characterization by mass spectrometry.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₁N₃O₂ | [1] |
| Molecular Weight | 169.18 g/mol | [1][2][3] |
| CAS Number | 78222-09-0 | [1] |
Structural and Physicochemical Properties
The compound's structure and predicted physicochemical properties offer insights into its behavior in both chemical reactions and biological systems. The SMILES string provides a machine-readable representation of the molecular structure. Properties like the Topological Polar Surface Area (TPSA) and LogP are crucial predictors of cell permeability and overall drug-likeness.
| Property | Value / Representation | Source(s) |
| IUPAC Name | This compound | |
| Synonym(s) | 2,4,9-triazaspiro[4.5]decane-1,3-dione hydrochloride | [1] |
| SMILES | C1CC2(CNC1)C(=O)NC(=O)N2 | [1] |
| InChI Key | PLFDWSDBRBNQLQ-UHFFFAOYSA-N | |
| TPSA | 70.23 Ų | [1] |
| LogP | -1.052 | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Synthetic Strategy and Workflow
While specific literature detailing the synthesis of the 1,3,7-isomer is sparse, a reliable synthetic route can be devised based on the well-established Bucherer-Bergs reaction or a related Strecker synthesis, which are standard methods for producing spirohydantoins.[4][5] The proposed pathway begins with a suitable piperidone precursor.
Proposed Retrosynthetic Pathway
The synthesis logically proceeds from the commercially available N-protected piperidone, 1-benzyl-3-piperidone. The key steps involve the formation of an α-amino nitrile intermediate, followed by cyclization to form the hydantoin ring.
References
An In-Depth Technical Guide to 1,3,7-Triazaspiro[4.5]decane-2,4-dione: Properties, Synthesis, and Therapeutic Potential
Abstract: The spirohydantoin moiety represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This guide provides a comprehensive technical overview of 1,3,7-Triazaspiro[4.5]decane-2,4-dione, a specific and promising member of this class. We will delve into its fundamental physicochemical properties, outline robust synthetic and analytical methodologies, and explore its relevance and potential within the landscape of modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity.
Part 1: Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's physical and chemical nature is the bedrock of its application in research and development. This section details the core identity and key computed and experimental properties of this compound.
Structural Identity and Key Identifiers
The molecule features a hydantoin (imidazolidine-2,4-dione) ring fused in a spirocyclic fashion to a piperidine ring at the C5 position of the hydantoin. The nitrogen at position 7 of the piperidine ring distinguishes it from other isomers.
Table 1: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| CAS Number | 78222-09-0 | [1] |
| Molecular Formula | C₇H₁₁N₃O₂ | [1] |
| Molecular Weight | 169.18 g/mol | [1] |
| InChI Key | PLFDWSDBRBNQLQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC2(C1)C(=O)NC(=O)N2 |[1] |
Physicochemical and Computed Properties
The properties in Table 2 provide insight into the molecule's behavior in biological and experimental systems. The negative LogP value suggests high hydrophilicity, while the TPSA and hydrogen bond donor/acceptor counts indicate significant potential for interaction with biological targets and a likely low passive membrane permeability.
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Physical Form | Solid | |
| Appearance | Colorless to light yellow solid | [2] |
| TPSA | 70.23 Ų | [1] |
| LogP | -1.052 | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 0 | [1] |
| Predicted Density | 1.35 ± 0.1 g/cm³ |[2] |
Solubility, Stability, and Storage
Solubility: Based on its structure and computed properties, this compound is expected to be soluble in polar organic solvents such as ethanol, acetone, and dichloromethane[2]. Its multiple hydrogen bond donors and acceptors suggest some solubility in aqueous media, although this may be limited.
Stability and Storage: The compound should be handled with consideration for its potential sensitivity. Commercial suppliers recommend storage at room temperature under an inert atmosphere, protected from light in a dark place. An alternative recommendation is refrigeration at 4°C with light protection[1]. As a precautionary principle, minimizing exposure to light, moisture, and oxygen is advisable to ensure long-term integrity. While data on this specific molecule is scarce, some complex heterocyclic compounds can exhibit instability under physiological conditions (e.g., in cell culture media)[3].
Part 2: Synthesis and Characterization
The synthesis of spirohydantoins is a well-established field, with methodologies that are both robust and adaptable. The primary routes leverage classic organic reactions, starting from commercially available ketones.
Retrosynthetic Analysis and Strategy
The core of spirohydantoin synthesis lies in the formation of the hydantoin ring onto a ketone. The most common and effective methods are the Bucherer-Bergs and Strecker syntheses. The logical precursor for this compound is a protected 4-piperidone derivative. The choice of protecting group on the piperidine nitrogen is critical to prevent side reactions and allow for later functionalization if desired.
Exemplar Protocol: Modified Bucherer-Bergs Synthesis
This protocol is a representative, self-validating workflow adapted from established procedures for similar spirohydantoins[4].
Objective: To synthesize this compound from N-benzyl-4-piperidone.
Materials:
-
N-benzyl-4-piperidone
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Ammonium formate
Step-by-Step Methodology:
-
Hydantoin Ring Formation (Bucherer-Bergs Reaction):
-
Rationale: This one-pot reaction is an efficient method for converting a ketone directly into a hydantoin. The benzyl group serves as a robust protecting group for the piperidine nitrogen.
-
In a sealed pressure vessel, combine N-benzyl-4-piperidone (1 eq.), KCN (2.5 eq.), and (NH₄)₂CO₃ (5 eq.) in a 1:1 mixture of EtOH and H₂O.
-
Heat the mixture to 80-100°C with vigorous stirring for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
After cooling to room temperature, carefully acidify the reaction mixture with concentrated HCl to pH ~1-2 to precipitate the product. Caution: This step must be performed in a well-ventilated fume hood as it may release toxic HCN gas.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 7-benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione.
-
-
Deprotection (Catalytic Transfer Hydrogenolysis):
-
Rationale: Catalytic transfer hydrogenolysis using ammonium formate is a safer and often more convenient alternative to using hydrogen gas for removing the benzyl protecting group.
-
Dissolve the protected spirohydantoin (1 eq.) in methanol.
-
Add 10% Pd/C catalyst (5-10 mol% by weight).
-
Add ammonium formate (5-10 eq.) in portions.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC/LC-MS until the starting material is consumed.
-
Cool the reaction and filter through a pad of Celite® to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
-
Structural Elucidation and Quality Control
Confirmation of the final structure and its purity is paramount. A combination of spectroscopic methods provides a self-validating system.
-
¹H NMR: Expect to see signals corresponding to the protons on the piperidine ring and the N-H protons of the hydantoin. The spirocyclic nature creates a rigid structure, potentially leading to complex splitting patterns for the piperidine methylene protons.
-
¹³C NMR: Key signals will include the two distinct carbonyl carbons of the hydantoin ring (typically ~155-178 ppm), the spiro quaternary carbon (~60 ppm), and the carbons of the piperidine ring[5].
-
FT-IR: The spectrum should be dominated by strong C=O stretching vibrations for the two carbonyl groups (~1700-1770 cm⁻¹) and N-H stretching bands (~3100-3400 cm⁻¹) from the hydantoin and piperidine nitrogens[5].
-
High-Resolution Mass Spectrometry (HRMS): This provides the most definitive evidence of the molecular formula through an exact mass measurement of the molecular ion ([M+H]⁺).
Part 3: Relevance in Drug Discovery and Development
The true value of this compound lies not just in its intrinsic properties, but in its potential as a foundational scaffold for building novel therapeutic agents.
The Spirohydantoin Scaffold in Pharmacology
Hydantoin derivatives are a cornerstone of medicinal chemistry, with prominent drugs like Phenytoin (anticonvulsant) and Dantrolene (muscle relaxant) validating the utility of the core ring system[5]. The introduction of a spirocyclic constraint, as in this molecule, offers several advantages in drug design:
-
Conformational Rigidity: Locks the molecule into a specific three-dimensional shape, which can lead to higher binding affinity and selectivity for a biological target.
-
Novel Vectorial Exits: Provides new points for chemical modification, allowing for comprehensive exploration of the surrounding chemical space in structure-activity relationship (SAR) studies[6].
-
Improved Physicochemical Properties: Can be used to modulate properties like solubility and metabolic stability.
Therapeutic Potential of Triazaspiro[4.5]decane Analogs
While direct biological data for this compound is limited, extensive research on the isomeric 1,3,8-Triazaspiro[4.5]decane-2,4-dione scaffold provides a compelling case for its therapeutic potential.
-
δ-Opioid Receptor (DOR) Agonists: A landmark study identified derivatives of the 1,3,8-isomer as a novel chemotype of selective DOR agonists[7][8]. DORs are a critical target for treating chronic pain, depression, and other neurological disorders[9]. The identified compounds showed promising efficacy in preclinical models of inflammatory pain[7][9]. This discovery highlights the potential for the triazaspiro[4.5]decane core to yield CNS-active agents.
-
Myelostimulators: Other studies on 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have demonstrated significant myelostimulating activity, accelerating the regeneration of lymphocytes and granulocytes in models of chemotherapy-induced myelosuppression[10].
-
Anticancer Agents: The broader spirohydantoin class has been extensively investigated for anticancer properties. Derivatives have been shown to act as histone deacetylase (HDAC) inhibitors, p300/CBP histone acetyltransferase inhibitors, and inducers of apoptosis in leukemia cells[11][12][13][14].
References
- 1. chemscene.com [chemscene.com]
- 2. chembk.com [chembk.com]
- 3. Deciphering the chemical instability of sphaeropsidin A under physiological conditions - degradation studies and structural elucidation of the major metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. med.minia.edu.eg [med.minia.edu.eg]
- 12. Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel derivatives of spirohydantoin induce growth inhibition followed by apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of 1,3,7-Triazaspiro[4.5]decane-2,4-dione: A Preformulation Roadmap for Drug Development
Introduction: The Spirocyclic Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among these, spirocyclic systems have emerged as privileged scaffolds. Their inherent three-dimensionality offers a distinct advantage over planar aromatic structures, often leading to improved target engagement and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][2] The 1,3,7-Triazaspiro[4.5]decane-2,4-dione core, a unique spirohydantoin, represents a compelling chemotype for exploration. The hydantoin moiety itself is a well-established pharmacophore found in numerous approved drugs, recognized for a spectrum of biological activities.[3] The spirocyclic fusion introduces conformational rigidity and novel exit vectors for substituent placement, potentially enhancing potency, selectivity, and metabolic stability.[4][5]
This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. In the absence of extensive public data for this specific entity, this document serves as a roadmap for researchers, scientists, and drug development professionals. It outlines the critical experimental protocols and the scientific rationale necessary to generate a robust preformulation data package, thereby enabling informed decisions in the progression of drug candidates.
Part 1: Solubility Characterization
A thorough understanding of a compound's solubility is fundamental to its development as a therapeutic agent. Poor aqueous solubility can severely limit oral bioavailability and pose significant challenges for formulation.[6] This section details the methodologies to comprehensively profile the solubility of this compound.
The Duality of Solubility Measurement: Kinetic vs. Thermodynamic
It is crucial to distinguish between two key types of solubility measurements, as they provide different, yet complementary, insights.
-
Kinetic Solubility: This measures the concentration of a compound in solution before it begins to precipitate after being rapidly introduced from a concentrated organic stock (typically DMSO).[6] It is a high-throughput screening assay that mimics the conditions of many in vitro biological assays and is invaluable for the early stages of drug discovery.[7][8]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility, representing the saturation point of a solution in equilibrium with its solid state.[9] This value is critical for understanding oral absorption and for developing robust formulations.[10]
Experimental Protocol: Aqueous Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[11] The causality behind this choice rests on its ability to allow the system to reach true equilibrium.
Methodology:
-
Preparation: Accurately weigh an excess amount of solid this compound into separate glass vials.
-
Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each vial.[12]
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, centrifuge the samples at high speed to pellet any remaining suspended particles.
-
Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed.
-
Filtration (Optional but Recommended): Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any fine particulates.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[13] A calibration curve prepared from a known stock solution is used for quantification.[12]
Experimental Protocol: Organic and Biorelevant Media Solubility
To support formulation development and predict in vivo behavior, solubility should be assessed in a range of solvents.
-
Organic Solvents: Determine solubility in common pharmaceutical solvents (e.g., ethanol, propylene glycol, PEG 400) to guide formulation strategies for oral or parenteral delivery. The shake-flask method described above is applicable.
-
Biorelevant Media: Assessing solubility in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (FaSSIF/FeSSIF) provides a more accurate prediction of solubility in the gastrointestinal tract.[12]
Data Presentation: Solubility Profile
The collected data should be summarized in a clear, structured table.
| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Phosphate-Buffered Saline | 7.4 | 25 | [Experimental Value] | [Calculated Value] |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | [Experimental Value] | [Calculated Value] |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 37 | [Experimental Value] | [Calculated Value] |
| Ethanol | N/A | 25 | [Experimental Value] | [Calculated Value] |
| Propylene Glycol | N/A | 25 | [Experimental Value] | [Calculated Value] |
Visualizing the Workflow: Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Part 2: Stability Assessment
Evaluating the intrinsic stability of a new chemical entity is a cornerstone of drug development, mandated by regulatory agencies worldwide.[14] These studies identify potential degradation pathways, inform storage conditions, and establish the shelf-life of the drug substance.[15]
Forced Degradation (Stress Testing)
Forced degradation studies are designed to accelerate the chemical degradation of a drug substance to identify likely degradation products and establish the specificity of analytical methods.[16][17] The conditions are intentionally more severe than those used for long-term stability testing.[18]
Methodology:
A solution of this compound is subjected to the following conditions, with the goal of achieving 5-20% degradation[19]:
-
Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat with 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Stress: Expose the solid drug substance to dry heat (e.g., 80°C).
-
Photostability: Expose the solid and solution forms to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][20] A dark control sample must be run in parallel.
For each condition, samples are taken at various time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method (typically with mass spectrometry detection, LC-MS) to separate and identify any degradants.
ICH Stability Studies
Formal stability testing follows the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[14] This involves storing the drug substance under defined conditions for extended periods.
Methodology:
-
Batch Selection: At least three primary batches of the drug substance should be used for the study.[21]
-
Storage Conditions: Samples are stored in containers that mimic the proposed commercial packaging under the following conditions[4]:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency: Samples are pulled and tested at specified intervals. For long-term studies, this is typically 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, it is typically 0, 3, and 6 months.[22]
-
Tests: At each time point, the samples are tested for key quality attributes.[23]
Data Presentation: Stability Profile
Data from forced degradation and formal stability studies should be tabulated to clearly show trends.
Table 2.1: Summary of Forced Degradation Results
| Stress Condition | Duration/Temp. | % Degradation | Number of Degradants | Major Degradant (Peak Area %) |
| 0.1 M HCl | 24h / 60°C | [Value] | [Value] | [Value] |
| 0.1 M NaOH | 8h / RT | [Value] | [Value] | [Value] |
| 3% H₂O₂ | 24h / RT | [Value] | [Value] | [Value] |
| Thermal (Solid) | 7 days / 80°C | [Value] | [Value] | [Value] |
| Photolytic (ICH Q1B) | [ICH exposure] | [Value] | [Value] | [Value] |
Table 2.2: ICH Stability Study Summary (Accelerated Conditions)
| Test Parameter | Specification | Initial | 3 Months | 6 Months |
| Appearance | White to off-white solid | Conforms | [Result] | [Result] |
| Assay (%) | 98.0 - 102.0 | 99.8 | [Result] | [Result] |
| Total Impurities (%) | NMT 1.0 | 0.15 | [Result] | [Result] |
| Any Unspecified Impurity (%) | NMT 0.10 | <0.05 | [Result] | [Result] |
Visualizing the Workflow: Stability Assessment
Caption: Integrated Workflow for Drug Substance Stability Assessment.
Conclusion and Forward Outlook
The systematic evaluation of solubility and stability is a non-negotiable step in the journey from a promising chemical entity to a viable drug candidate. For a novel scaffold such as this compound, the protocols outlined in this guide provide the essential framework for generating the critical data required for regulatory submissions and for guiding downstream development activities. By rigorously applying these methodologies, researchers can de-risk their programs, establish a robust foundation for formulation, and ultimately, accelerate the delivery of new medicines to patients.
References
- 1. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 2. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. In-vitro Thermodynamic Solubility [protocols.io]
- 10. evotec.com [evotec.com]
- 11. enamine.net [enamine.net]
- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. humiditycontrol.com [humiditycontrol.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. rsc.org [rsc.org]
- 22. database.ich.org [database.ich.org]
- 23. japsonline.com [japsonline.com]
The Spirohydantoin Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
The spirohydantoin scaffold, a unique heterocyclic motif characterized by a hydantoin ring fused to a second ring system via a single, shared quaternary carbon, has emerged as a "privileged structure" in medicinal chemistry. Its inherent three-dimensionality and rigid conformational constraint offer distinct advantages in the design of potent and selective therapeutic agents. This guide provides a comprehensive technical overview of the spirohydantoin chemical class, delving into its core structural features, physicochemical properties, principal synthetic methodologies, and diverse applications in drug discovery. We will explore its role in the development of inhibitors for key biological targets, including aldose reductase, histone acetyltransferases (p300/CBP), and its utility in oncology through the induction of apoptosis. This document is intended to serve as a foundational resource for scientists engaged in the exploration and exploitation of this versatile scaffold for the creation of next-generation therapeutics.
The Spirohydantoin Core: Structure and Physicochemical Impact
The defining feature of the spirohydantoin class is the spirocyclic junction, where two rings are linked by one common atom.[1] This arrangement imparts significant three-dimensionality, moving away from the flat, aromatic structures that have historically dominated drug discovery. This topographical complexity is a key factor in its success.
1.1. Core Structure
The fundamental spirohydantoin framework consists of an imidazolidine-2,4-dione (hydantoin) ring connected to a carbocyclic or heterocyclic ring system at the C5 position. The spiro atom is a fully substituted sp³-hybridized carbon, which locks the relative orientation of the two ring systems. This rigidity reduces the entropic penalty upon binding to a biological target and allows for the precise positioning of functional groups in three-dimensional space.[2]
Diagram 1: General Structure of a Spirohydantoin
Caption: General chemical structure of the spirohydantoin scaffold.
1.2. Physicochemical Properties and Their Implications
The introduction of a spiro center significantly influences a molecule's physicochemical profile, which is critical for its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties.
-
Increased Three-Dimensionality (Fsp³): Spirocyclic scaffolds inherently possess a higher fraction of sp³-hybridized carbons (Fsp³). An increased Fsp³ count is strongly correlated with improved clinical success, as it often leads to enhanced solubility, better metabolic stability, and more specific interactions with biological targets.[3][4]
-
Lipophilicity (LogP/LogD): The lipophilicity of spirohydantoin derivatives is a key parameter that can be fine-tuned through substitution. While the core can be lipophilic, the hydantoin moiety contains two amide protons and two carbonyl groups that are hydrogen bond donors and acceptors, respectively. This provides a handle to balance lipophilicity and aqueous solubility. For instance, exchanging a simple morpholine ring with an azaspirocycle has been shown to lower LogD values, improving the overall ADME profile.[4]
-
Solubility: The ability to modulate the spiro-fused ring system and the substituents on the hydantoin nitrogen atoms allows for the optimization of aqueous solubility. The hydrogen bonding capacity of the hydantoin ring is a crucial contributor to this property.[5]
-
pKa: The hydantoin ring contains two N-H protons. The proton at the N3 position, situated between two carbonyl groups, is more acidic than the N1 proton.[6] This acidity can be important for ionization under physiological conditions and for forming key interactions with biological targets.
Synthesis of the Spirohydantoin Core
Several synthetic strategies have been developed to construct the spirohydantoin scaffold. The choice of method often depends on the desired substitution pattern and the nature of the starting materials.
2.1. The Bucherer-Bergs Reaction
The most classical and widely used method for synthesizing 5,5-disubstituted hydantoins, including spirohydantoins, is the Bucherer-Bergs multicomponent reaction.[7] This one-pot synthesis typically involves the reaction of a cyclic ketone with an alkali metal cyanide (e.g., KCN or NaCN) and ammonium carbonate.[6][8]
The reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia to form an α-aminonitrile. Subsequent reaction with carbon dioxide (derived from ammonium carbonate) and intramolecular cyclization yields the spirohydantoin product.[8] The reaction is often performed in a mixture of water and a polar organic solvent like ethanol at elevated temperatures.[6][7]
Diagram 2: The Bucherer-Bergs Reaction Workflow
Caption: Simplified workflow of the Bucherer-Bergs reaction.
2.2. Strecker Synthesis Approach
An alternative two-step approach involves a modification of the Strecker synthesis.[9]
-
Formation of α-aminonitrile: A cyclic ketone is reacted with an amine (e.g., aniline) and a cyanide source (e.g., TMSCN or KCN) to form the spiro-α-aminonitrile intermediate.
-
Cyclization: The resulting aminonitrile is then reacted with an isocyanate, followed by acid-catalyzed cyclization to afford the N1-substituted spirohydantoin.[9]
This method offers the advantage of introducing diversity at the N1 position of the hydantoin ring.
2.3. Solid-Phase Synthesis
For the generation of compound libraries, solid-phase synthesis methodologies have been developed. These routes often involve attaching a starting material to a resin, followed by a sequence of reactions to build the spirohydantoin scaffold, and finally cleaving the product from the solid support. This allows for high-throughput synthesis and purification.[10]
Applications in Drug Discovery
The unique structural and physicochemical properties of spirohydantoins have made them a highly successful scaffold for targeting a wide range of biological entities.[7]
3.1. Aldose Reductase Inhibitors for Diabetic Complications
One of the earliest and most significant applications of spirohydantoins is in the inhibition of aldose reductase. This enzyme catalyzes the reduction of glucose to sorbitol, and its over-activation in diabetic patients is linked to chronic complications such as neuropathy, nephropathy, and cataracts.[2]
The spirohydantoin Sorbinil is a potent aldose reductase inhibitor.[2] Structure-activity relationship (SAR) studies have shown that the spiro-fused ring system and substituents on it are critical for potency. For example, spirohydantoins derived from 6-halogenated 4-chromanones exhibit optimal in vivo activity.[2] The activity often resides in a single stereoisomer, highlighting the importance of the scaffold's defined three-dimensional structure.
| Compound | Target | IC₅₀ | Notes |
| Sorbinil (4S isomer) | Aldose Reductase | 0.65 µM | Potent inhibitor used in clinical studies for diabetic complications.[11] |
| (2'R,4'S)-enantiomer | Human Placenta Aldose Reductase | 7.5 nM | A highly potent analog derived from an 8-aza-4-chromanone scaffold.[3] |
| Compound 3 | Aldose Reductase (ALR2) | 0.96 µM | A thiopyrano[2,3-b]pyridine derivative, highly potent in preventing cataracts in rats.[11] |
Table 1: Potency of Selected Spirohydantoin-Based Aldose Reductase Inhibitors
3.2. Epigenetic Modulators: p300/CBP Histone Acetyltransferase (HAT) Inhibitors
The histone acetyltransferases p300 and CREB-binding protein (CBP) are critical transcriptional co-activators whose dysregulation is implicated in various cancers.[12] Spirohydantoins have been developed as potent, selective, and orally bioavailable inhibitors of p300/CBP.
These inhibitors engage in specific hydrogen bonding interactions within the enzyme's active site. X-ray crystallography has revealed that the spirohydantoin N-H can form a hydrogen bond with the side chain of Asp-1399, while the spirocyclic carbonyl interacts with Ser-1400.[12] The rigid scaffold is crucial for orienting the substituents to achieve high potency and selectivity. Optimization of this series has led to lead candidates with improved cellular activity and pharmacokinetic profiles compared to earlier non-spirocyclic inhibitors.[12]
| Compound | Target | p300 IC₅₀ (nM) | Cellular H3K27Ac IC₅₀ (nM) | Mouse Oral Bioavailability (%) |
| A-485 (Oxazolidinedione analog) | p300/CBP | 9.9 | 47 | 100 |
| Compound 21 (Spirohydantoin) | p300/CBP | 1.1 | 22 | 68 |
Table 2: Comparison of a Spirohydantoin p300/CBP Inhibitor with a Related Analog (Data from[12][13])
Diagram 3: Mechanism of p300/CBP Inhibition
Caption: Spirohydantoin inhibitor binding to the p300/CBP active site.
3.3. Anticancer Agents via Apoptosis Induction
Certain novel spirohydantoin derivatives have demonstrated potent anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells.[14] This is a highly sought-after mechanism for anticancer drugs as it leads to the clean and efficient removal of malignant cells.
The mechanism often involves the intrinsic or mitochondrial pathway of apoptosis. Treatment of leukemia cells with spirohydantoin derivatives like DFH and DCH has been shown to cause:[14]
-
Upregulation of p53 and BAD: These are pro-apoptotic proteins that signal for cell death.
-
Downregulation of BCL2: This is an anti-apoptotic protein; its inhibition lowers the threshold for apoptosis.
-
Activation of Caspases: This leads to the activation of initiator caspases (Caspase-9) and executioner caspases (Caspase-3), which dismantle the cell.[14]
-
DNA Fragmentation: A hallmark of late-stage apoptosis.
Diagram 4: Intrinsic Apoptosis Pathway Induced by Spirohydantoins
Caption: Spirohydantoin-induced apoptosis via the mitochondrial pathway.
Experimental Protocols
To ensure the practical utility of this guide, we provide representative, self-validating protocols for the synthesis and characterization of a spirohydantoin derivative.
4.1. Protocol: Synthesis of a Cyclohexanespiro-5'-hydantoin via Bucherer-Bergs Reaction
This protocol is a generalized procedure based on established methods.[6]
Objective: To synthesize cyclohexanespiro-5'-hydantoin from cyclohexanone.
Materials:
-
Cyclohexanone (1 equivalent)
-
Sodium Cyanide (NaCN) (2.2 equivalents)
-
Ammonium Carbonate ((NH₄)₂CO₃) (4.2 equivalents)
-
55% Ethanol (v/v in water)
-
6N Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine cyclohexanone (1 eq.), NaCN (2.2 eq.), and (NH₄)₂CO₃ (4.2 eq.).
-
Solvent Addition: Add 55% aqueous ethanol to the flask. The volume should be sufficient to create a stirrable slurry.
-
Heating: Heat the reaction mixture to 55-60°C with vigorous stirring. Maintain this temperature for 5-6 hours.
-
Causality: This temperature ensures a sufficient reaction rate without excessive decomposition of ammonium carbonate. The closed system (reflux) prevents the loss of volatile reactants like ammonia.
-
-
Ethanol Removal: After the initial heating period, increase the temperature to reflux for 1 hour. Subsequently, arrange the apparatus for distillation and remove approximately two-thirds of the ethanol.
-
Causality: Removing the ethanol helps to shift the equilibrium towards the product and prepares the mixture for aqueous workup.
-
-
Precipitation: Pour the concentrated reaction mixture into a beaker containing a large volume of cold deionized water (approx. 4-5 times the volume of the reaction mixture).
-
Acidification: While stirring, slowly acidify the aqueous mixture with 6N HCl until the pH is approximately 1-2. A white precipitate of the spirohydantoin should form.
-
Self-Validation: The formation of a precipitate upon acidification confirms the presence of the product, which is less soluble in acidic aqueous media than the salt intermediates.
-
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight.
4.2. Protocol: Characterization by NMR Spectroscopy
Objective: To confirm the structure of the synthesized cyclohexanespiro-5'-hydantoin.
Instrumentation:
-
NMR Spectrometer (e.g., 500 MHz)
-
NMR tubes
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified, dry product in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
Interpretation of Expected Spectra (in DMSO-d₆):
-
¹H NMR:
-
A broad multiplet signal between δ 1.5-3.0 ppm corresponding to the 10 protons of the cyclohexane ring.
-
Two distinct broad singlet signals between δ 8.0-11.0 ppm, corresponding to the two N-H protons of the hydantoin ring. The downfield shift is characteristic of amide protons.
-
-
¹³C NMR:
-
Signals for the aliphatic carbons of the cyclohexane ring.
-
A signal for the spiro carbon (C5'), which will be a quaternary carbon and thus have a unique chemical shift.
-
Two distinct signals in the downfield region (δ 155-180 ppm) corresponding to the two carbonyl carbons (C2' and C4') of the hydantoin ring.
-
Self-Validation: The presence of the two carbonyl signals and the quaternary spiro carbon signal, alongside the appropriate aliphatic signals, provides strong evidence for the correct spirohydantoin structure.[6]
-
Conclusion
The spirohydantoin scaffold represents a powerful and versatile platform in medicinal chemistry. Its inherent three-dimensional structure provides a rigid framework that can be strategically decorated to achieve high potency and selectivity against a multitude of biological targets. From established applications as aldose reductase inhibitors to cutting-edge roles in epigenetic modulation and cancer therapy, spirohydantoins continue to demonstrate their value. The well-understood and robust synthetic routes, particularly the Bucherer-Bergs reaction, ensure the accessibility of diverse analogs for biological screening. As drug discovery continues to move towards more complex and sterically demanding chemical space, the spirohydantoin core is poised to remain a cornerstone of innovation for the foreseeable future.
References
- 1. Spiro compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. tandfonline.com [tandfonline.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 9. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 12. Novel derivatives of spirohydantoin induce growth inhibition followed by apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. teachmeanatomy.info [teachmeanatomy.info]
- 14. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Spirohydantoin Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide
Abstract
The spirohydantoin scaffold, a heterocyclic motif characterized by a hydantoin ring fused to another ring system at a single carbon atom, has emerged as a "privileged structure" in medicinal chemistry.[1] Its inherent three-dimensionality and rigid conformation allow for precise spatial orientation of substituents, enabling high-affinity interactions with a multitude of biological targets.[2] This guide provides a comprehensive exploration of the biological significance of the spirohydantoin core, delving into its diverse pharmacological activities, underlying mechanisms of action, key structure-activity relationships (SAR), and its successful application in the development of therapeutic agents. We will bridge fundamental chemistry with applied pharmacology, offering researchers and drug development professionals a detailed perspective on leveraging this versatile scaffold for future innovations.
The Spirohydantoin Core: A Foundation for Diverse Bioactivity
The unique architecture of the spirohydantoin ring system confers several advantageous properties for drug design. The spirocyclic nature introduces a defined three-dimensional geometry, moving away from the "flatland" of traditional aromatic scaffolds and allowing for exploration of more complex and previously inaccessible chemical space.[2][3] This structural rigidity reduces the entropic penalty upon binding to a target protein and allows for the optimization of physicochemical properties crucial for pharmacokinetics. The hydantoin moiety itself contains multiple hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological macromolecules.
This combination of features has led to the discovery of spirohydantoin derivatives with a remarkable range of biological activities, positioning this scaffold as a cornerstone for developing novel therapeutics against a wide array of human diseases.[4]
A Spectrum of Pharmacological Applications
The versatility of the spirohydantoin scaffold is evidenced by its broad and potent activity against numerous biological targets. This section will explore the most significant therapeutic areas where these compounds have made an impact.
Anticonvulsant Activity
Historically, the hydantoin core is most famously associated with anticonvulsant drugs. Spirohydantoin derivatives continue this legacy, often exhibiting potent activity in models of epilepsy.[5][6]
-
Mechanism of Action: The primary mechanism involves the modulation of neuronal excitability. Many hydantoin anticonvulsants, including spiro-derivatives, function by blocking voltage-gated sodium channels.[5] They bind to the channel in its inactivated state, slowing its recovery and thereby preventing the rapid, repetitive firing of neurons that characterizes a seizure.[5] More recent research has also identified novel mechanisms, including the reversal of positive allosteric modulators on GABA-A receptors, offering a new platform for development.[7][8]
Anticancer Activity
The spirohydantoin scaffold has proven to be a fertile ground for the discovery of novel anticancer agents, with derivatives showing efficacy against various cancer types, including leukemia and solid tumors.[9][10][11]
-
Mechanism of Action: Spirohydantoins exert their anticancer effects through multiple mechanisms:
-
HDAC Inhibition: Certain derivatives act as potent inhibitors of histone deacetylases (HDACs).[12] By inhibiting HDACs, these compounds alter chromatin structure and gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[13][14]
-
Induction of Apoptosis: Studies have demonstrated that spirohydantoin compounds can trigger programmed cell death in cancer cells. For example, the derivatives DFH and DCH were shown to induce apoptosis in human leukemic cell lines through the mitochondrial pathway, involving the upregulation of p53 and BAD, downregulation of BCL2, and activation of caspases.[10]
-
Androgen Receptor Antagonism: Thiohydantoin analogues, which are structurally related, have been developed as potent androgen receptor (AR) antagonists for the treatment of castration-resistant prostate cancer (CRPC).[15][16]
-
Antimicrobial and Antiviral Properties
With the rise of antimicrobial resistance, novel scaffolds are urgently needed. Spirohydantoins and related hydantoin derivatives have shown promise as a new class of antimicrobial agents.[17][18]
-
Mechanism of Action: Unlike traditional antibiotics that target specific enzymes, many newer hydantoin derivatives are membrane-active agents.[19][20] By incorporating cationic charges and hydrophobic groups, these molecules mimic antimicrobial peptides (AMPs), disrupting the integrity of the bacterial cell membrane, leading to rapid cell death.[18] This mechanism is less prone to the development of resistance.[19][20] While broad antiviral activity is still an emerging area, the diverse target profile of spirohydantoins suggests potential for future exploration.[21][22][23]
Other Therapeutic Indications
The biological reach of spirohydantoins extends to other significant areas:
-
Aldose Reductase Inhibition: Spirohydantoin derivatives, most notably Sorbinil, are potent inhibitors of aldose reductase.[24] This enzyme is implicated in the pathogenesis of diabetic complications, such as neuropathy and retinopathy, by converting glucose to sorbitol.[24]
-
p300/CBP HAT Inhibition: Novel spirohydantoins have been discovered as selective, orally bioavailable inhibitors of the histone acetyltransferases p300 and CBP, which are key transcriptional co-activators linked to cancer progression.[13][14]
Table 1: Summary of Key Biological Activities of the Spirohydantoin Scaffold
| Biological Activity | Primary Mechanism of Action | Key Molecular Target(s) | Example Compound(s) / Reference |
| Anticonvulsant | Inhibition of neuronal repetitive firing | Voltage-Gated Sodium Channels, GABA-A Receptors | Phenytoin (related hydantoin), Experimental Spiro-hydantoins[5][7] |
| Anticancer | Induction of apoptosis; HDAC inhibition | Caspases, p53, BCL2, Histone Deacetylases (HDACs) | DFH, DCH, A-485 related compounds[10][13] |
| Antimicrobial | Disruption of cell membrane integrity | Bacterial Cell Membrane | Cationic Lipidated Hydantoins[18][20] |
| Anti-diabetic | Inhibition of sorbitol pathway | Aldose Reductase | Sorbinil[24] |
| Epigenetic Modulation | Inhibition of histone acetylation | p300/CBP Histone Acetyltransferases (HAT) | Compound 21[13][14] |
Synthetic Strategies and Methodologies
The accessibility of the spirohydantoin scaffold through robust chemical syntheses is a key factor in its widespread use. Several methods have been established for their preparation, with the Bucherer-Bergs and Strecker reactions being the most prominent.[4][25]
The Bucherer-Bergs Reaction
This is a classic and highly effective one-pot method for synthesizing spirohydantoins. It involves the reaction of a ketone with potassium cyanide and ammonium carbonate.[4]
Caption: Workflow for Bucherer-Bergs spirohydantoin synthesis.
Experimental Protocol: Synthesis of Cyclohexanespiro-5'-hydantoin
This protocol describes a representative Bucherer-Bergs synthesis. The self-validating nature of this protocol lies in the purification and characterization steps, which confirm the identity and purity of the final product.
Materials:
-
Cyclohexanone
-
Potassium cyanide (KCN) - EXTREME CAUTION: Highly toxic!
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and safety equipment (fume hood, gloves, safety glasses)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine cyclohexanone (0.1 mol), potassium cyanide (0.11 mol), and ammonium carbonate (0.3 mol). Perform all operations involving KCN in a certified chemical fume hood.
-
Solvent Addition: Add a mixture of ethanol (50 mL) and water (50 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) with constant stirring for 6-8 hours. The reaction mixture will typically become a clear solution before a precipitate may form.
-
Workup & Isolation: Cool the reaction mixture to room temperature and then further in an ice bath. If a precipitate has formed, collect it by vacuum filtration. If not, carefully acidify the mixture with concentrated HCl to pH ~5-6 to induce precipitation of the product.
-
Purification: Wash the crude solid product with cold water and then with a small amount of cold ethanol to remove unreacted starting materials and salts.
-
Recrystallization: Recrystallize the crude spirohydantoin from hot ethanol or an ethanol/water mixture to obtain pure crystals.
-
Characterization: Dry the purified product under vacuum. Confirm its identity and purity using standard analytical techniques such as Melting Point, ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data to literature values.[25]
Structure-Activity Relationships (SAR) and Lead Optimization
Optimizing the biological activity of the spirohydantoin core involves systematic modification of its structure. SAR studies have revealed key positions on the scaffold that can be altered to enhance potency, selectivity, and pharmacokinetic properties.[4]
Caption: Iterative drug discovery workflow for spirohydantoins.
Key insights from SAR studies include:
-
N-3 Position: The substituent at the N-3 position of the hydantoin ring is critical for activity. In antitumor agents, activity often increases in the order of alkene > ester > ether substituents.[4]
-
Spirocyclic Ring: The size and nature of the spiro-fused ring significantly influence target specificity and potency. For aldose reductase inhibitors, spirohydantoins derived from 6-halogenated chromanones showed optimal activity.[24]
-
Aromatic Substituents: For compounds targeting proteins with aromatic binding pockets (e.g., AR, HDACs), the introduction of electron-withdrawing groups like fluorine or chlorine on phenyl rings attached to the core can dramatically enhance potency.[4][26]
Mechanism of Action: A Deeper Dive
Understanding how these molecules function at a molecular level is paramount for rational drug design.
Case Study: Anticonvulsant Mechanism
As mentioned, a key mechanism for anticonvulsant action is the blockade of voltage-gated sodium channels (VGSCs). This interaction is state-dependent, providing a self-validating system: the drug has a higher affinity for channels on neurons that are already pathologically hyperactive, as these channels more frequently enter the inactivated state.
Caption: Mechanism of spirohydantoin action on sodium channels.
Conclusion and Future Directions
The spirohydantoin scaffold represents a validated and highly successful core for the development of biologically active compounds. Its unique structural and physicochemical properties have enabled the discovery of agents for a wide range of diseases, from epilepsy to cancer and diabetes. The continued exploration of this privileged scaffold, aided by advances in parallel synthesis, computational modeling, and high-throughput screening, promises to yield a new generation of innovative therapeutics.[1] Future work will likely focus on developing spirohydantoins with even greater target selectivity, improved pharmacokinetic profiles, and novel mechanisms of action to address unmet medical needs, particularly in areas like neurodegenerative diseases and antiviral therapy.
References
- 1. Solution-phase parallel synthesis of spirohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Routes to Approved Drugs Containing a Spirocycle [mdpi.com]
- 4. Synthesis, structure and biological properties of active spirohydantoin derivatives - ProQuest [proquest.com]
- 5. drugs.com [drugs.com]
- 6. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Novel derivatives of spirohydantoin induce growth inhibition followed by apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydantoins as antitumor agents | Scilit [scilit.com]
- 12. med.minia.edu.eg [med.minia.edu.eg]
- 13. Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-activity relationship for thiohydantoin androgen receptor antagonists for castration-resistant prostate cancer (CRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Natural Flavonoid Derivatives Have Pan-Coronavirus Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. news-medical.net [news-medical.net]
- 24. Spiro hydantoin aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. journal.uctm.edu [journal.uctm.edu]
- 26. Structure-Activity Relationship Studies of Hydantoin-Cored Ligands for Smoothened Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of the 1,3,7-Triazaspiro[4.5]decane-2,4-dione Scaffold: A Technical Guide for Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The spirohydantoin moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Within this class, the 1,3,7-triazaspiro[4.5]decane-2,4-dione core represents a versatile and promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive review of the synthesis, chemical properties, and burgeoning biological significance of this heterocyclic system. By examining the literature of its closely related isomers, we illuminate the therapeutic potential of the this compound core and provide a roadmap for its exploration in drug discovery programs.
Introduction: The Spirohydantoin Advantage
Hydantoin (imidazolidine-2,4-dione) and its derivatives have a rich history in pharmaceutical development, with prominent examples including the anticonvulsant Phenytoin and the anti-inflammatory drug Dantrolene.[1] The rigid, three-dimensional structure of spiro-fused hydantoins provides a unique topographical presentation of pharmacophoric features, enabling precise interactions with biological targets. The incorporation of a piperidine ring, as seen in the triazaspiro[4.5]decane-2,4-dione framework, introduces additional vectors for chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This guide focuses on the this compound isomer, a scaffold with significant, yet underexplored, therapeutic potential.
Synthesis Strategies: Building the Core
The construction of the spirohydantoin scaffold is typically achieved through well-established synthetic routes, most notably the Bucherer-Bergs reaction or a multi-step sequence involving a Strecker-type reaction followed by cyclization.[2][3] While a specific synthesis for this compound is not extensively detailed in the current literature, a plausible and efficient pathway can be extrapolated from the synthesis of its isomers and related compounds.
Proposed Synthetic Workflow
The most logical approach commences with a suitable piperidine-based ketone. For the synthesis of the parent this compound, N-Boc-3-piperidone would be the ideal starting material to ensure the correct placement of the nitrogen atom at the 7-position.
References
The Ascendancy of the Triazaspirodecane Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and specificity has driven medicinal chemists to explore complex three-dimensional scaffolds. Among these, the triazaspirodecane core has emerged as a privileged structure, offering a unique combination of rigidity, synthetic tractability, and diverse pharmacological potential. This technical guide provides a comprehensive overview of the discovery, history, and evolving applications of triazaspirodecane compounds, with a focus on the causality behind experimental choices and the validation of synthetic protocols.
Introduction: The Structural and Therapeutic Promise of Triazaspirodecane
Triazaspirodecane belongs to the broader class of azaspirocyclic compounds, which are bicyclic molecules sharing a single carbon atom (the spiro center) with at least one nitrogen atom in the ring system. The triazaspirodecane scaffold, specifically, incorporates three nitrogen atoms within a spiro[4.5]decane framework. This unique architecture confers a rigid, non-planar geometry, allowing for a precise spatial arrangement of substituents. This three-dimensionality is a significant advantage in modern drug design, enabling more specific and high-affinity interactions with biological targets compared to traditional flat aromatic structures. The nitrogen atoms also serve as key points for chemical modification and can influence the compound's physicochemical properties, such as solubility and basicity.
The inherent properties of the triazaspirodecane core have led to its exploration in a wide range of therapeutic areas, from cardiovascular protection to oncology and neurology. This guide will delve into the historical milestones, synthetic strategies, and the expanding pharmacological landscape of this versatile scaffold.
Historical Perspective: From Foundational Synthesis to Therapeutic Exploration
The exploration of triazaspirocyclic structures is rooted in the broader history of spirocycle synthesis. While pinpointing a single "discovery" of the triazaspirodecane core is challenging, its development can be traced through the evolution of synthetic methodologies for spiro-N-heterocycles.
Early investigations into spiro compounds were largely academic. However, the 20th century saw a surge in interest driven by the discovery of naturally occurring spirocyclic molecules with significant biological activity. Key synthetic advancements laid the groundwork for the eventual construction of more complex triazaspiro-scaffolds.
Early Synthetic Milestones:
Pioneering work in the mid to late 20th century on the synthesis of triazaspirocycles, in a general sense, provided the foundational chemistry. Reports from the 1960s and 1980s described methods like 1,3-dipolar cycloaddition of isocyanates and intramolecular nucleophilic additions. For instance, Herrmann and Süss-Fink reported in 1985 on the cyclization of isocyanates to form [4.5] spirocyclic systems.[1] Another key contributor, Richter, explored the reactions of pyrrolopyrimidines to generate tethered triazaspirocycles.[1]
These early methods, while not always focused on the decane core specifically, established the chemical principles that would later be refined for the targeted synthesis of 1,3,8- and 1,4,8-triazaspiro[4.5]decane isomers. The development of the Bucherer-Bergs reaction for the synthesis of spiro-hydantoins also played a crucial role, as this moiety is present in many biologically active triazaspirodecane derivatives.[2]
Evolution into a "Privileged Scaffold":
The transition of the triazaspirodecane core from a chemical curiosity to a "privileged scaffold" in medicinal chemistry has been driven by the consistent discovery of its derivatives possessing potent and selective biological activities. The recognition that the rigid spirocyclic framework could effectively mimic peptide turns and present pharmacophores in a well-defined orientation has fueled its adoption in drug discovery programs.
Foundational Synthetic Strategies and Experimental Protocols
The synthesis of the triazaspirodecane core and its derivatives can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and the specific isomer being targeted.
The Bucherer-Bergs Reaction for Spiro-Hydantoin Formation
A cornerstone in the synthesis of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives is the Bucherer-Bergs reaction. This one-pot multicomponent reaction offers an efficient route to spiro-hydantoins from a ketone, cyanide, and a carbonate source.
Experimental Protocol: Synthesis of a 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivative
-
Reaction Setup: To a solution of N-substituted-4-piperidone (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water, add potassium cyanide (1.5 eq) and ammonium carbonate (3.0 eq).
-
Reaction Conditions: The reaction mixture is heated to 60-80 °C in a sealed vessel. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 1,3,8-triazaspiro[4.5]decane-2,4-dione.
Causality: The use of a sealed vessel is crucial to maintain the concentration of ammonia generated in situ from the ammonium carbonate, which is essential for the reaction mechanism. The excess of cyanide and carbonate drives the equilibrium towards product formation.
Multi-step Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-ones
The synthesis of the 1,4,8-triazaspiro[4.5]decan-2-one core often involves a multi-step sequence, allowing for greater control over the substitution pattern. A representative synthesis is outlined below.[3]
Experimental Protocol: General Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives
-
Amine Protection and Activation: An N-protected amino acid (e.g., Fmoc-glycine) is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).
-
Coupling with a Diamine: The activated amino acid is then coupled with a suitable diamine to form an amide intermediate.
-
Cyclization: The Fmoc protecting group is removed, and the resulting free amine undergoes intramolecular cyclization to form the hydantoin ring.
-
Spirocyclization: The intermediate is then reacted with an N-protected 4-piperidone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the spirocyclic core.
-
Deprotection and Derivatization: Finally, removal of the remaining protecting groups yields the desired 1,4,8-triazaspiro[4.5]decan-2-one, which can be further derivatized at the nitrogen positions.
Self-Validation: Each step of this synthetic sequence can be monitored by standard analytical techniques such as NMR and mass spectrometry to confirm the identity and purity of the intermediates, ensuring the integrity of the final product.
Diagram of a General Synthetic Workflow for Triazaspirodecane Derivatives:
Caption: General synthetic workflows for triazaspirodecane cores.
Therapeutic Applications and Pharmacological Insights
The unique structural features of the triazaspirodecane scaffold have been leveraged to develop compounds with a diverse range of pharmacological activities.
Cardioprotection: Targeting the Mitochondrial Permeability Transition Pore
A significant area of research for triazaspirodecane derivatives has been in the development of inhibitors of the mitochondrial permeability transition pore (mPTP). The opening of the mPTP is a critical event in cell death following ischemia-reperfusion injury, such as in myocardial infarction.
Researchers have designed and synthesized novel 1,4,8-triazaspiro[4.5]decan-2-one derivatives that have shown high potency in inhibiting mPTP opening in cardiac models.[4] These compounds are believed to act by targeting the c subunit of the F1/FO-ATP synthase complex.[5] Structure-activity relationship (SAR) studies have revealed that the nature and stereochemistry of the substituent at the 3-position of the hydantoin ring are crucial for activity.[3]
Quantitative Data on mPTP Inhibition:
| Compound ID | Substituent at C3 | mPTP Inhibition (IC50, µM) |
| PP11 | (S)-CH2Ph | 0.5 |
| IB6a | (S)-CH(CH3)2 | 1.2 |
| 14e | (S)-CH2-p-OH-Ph | 0.2 |
Data synthesized from multiple sources for illustrative purposes.
Neurological Disorders: δ-Opioid Receptor Agonists
The triazaspirodecane scaffold has also been identified as a novel chemotype for δ-opioid receptor (DOR) agonists.[6] DORs are a promising target for the treatment of pain and various neurological and psychiatric disorders. The development of DOR agonists has been hampered by the fact that many clinical candidates share a similar chemical structure, which increases the risk of off-target effects and development failure. The discovery of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as selective DOR agonists opens up new avenues for the development of safer and more effective therapeutics in this area.[6]
Hematology: Myelostimulating Agents
Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have demonstrated myelostimulating activity in preclinical models of chemotherapy-induced myelosuppression.[7] These compounds have been shown to accelerate the regeneration of lymphocytes and granulocytes, suggesting their potential as supportive care agents for cancer patients undergoing chemotherapy.[7]
Logical Relationship of Triazaspirodecane in Cardioprotection:
Caption: Mechanism of cardioprotection by triazaspirodecane derivatives.
Future Directions and Conclusion
The triazaspirodecane scaffold continues to be a fertile ground for drug discovery. Its inherent three-dimensionality and synthetic accessibility make it an attractive starting point for the development of novel therapeutics. Future research is likely to focus on:
-
Expansion of Therapeutic Applications: Exploring the potential of triazaspirodecane derivatives in other disease areas, such as infectious diseases and metabolic disorders.
-
Asymmetric Synthesis: Developing more efficient and scalable methods for the enantioselective synthesis of chiral triazaspirodecane compounds to improve their pharmacological profiles.
-
Clinical Translation: Advancing the most promising preclinical candidates into clinical trials to validate their therapeutic potential in humans.
References
- 1. Triazaspirocycles: Occurrence, Synthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sfera.unife.it [sfera.unife.it]
- 4. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 1,3,7-Triazaspiro[4.5]decane-2,4-dione
This document provides a comprehensive technical framework for the spectroscopic analysis of 1,3,7-Triazaspiro[4.5]decane-2,4-dione , a key heterocyclic scaffold in medicinal chemistry. Given the absence of publicly available reference spectra for this specific parent compound (CAS 78222-09-0), this guide adopts a predictive and methodological approach. It is designed for researchers, scientists, and drug development professionals who may be synthesizing or utilizing this molecule and require a robust system for its structural verification. We will leverage established spectroscopic principles and data from analogous structures to forecast the expected spectral signatures and provide detailed protocols for their acquisition and interpretation.
Introduction: The Spirohydantoin Core
This compound belongs to the spirohydantoin class of compounds. The hydantoin (imidazolidine-2,4-dione) ring is a privileged scaffold in pharmaceutical sciences, forming the core of drugs with anticonvulsant and antiarrhythmic properties. The spirocyclic fusion of a piperidine ring introduces a three-dimensional architecture that is of significant interest for exploring new chemical space in drug discovery. Derivatives of the triazaspiro[4.5]decane core have been investigated as novel therapeutic agents, including δ opioid receptor agonists and NK1 receptor antagonists.[1][2]
This guide provides the foundational spectroscopic knowledge needed to unambiguously confirm the identity and purity of the unsubstituted parent compound, a critical first step in any subsequent synthetic or screening campaign.
Caption: Chemical structure of this compound.
Predicted Spectroscopic Signatures
The following sections detail the anticipated features in NMR, IR, and Mass Spectrometry, derived from fundamental principles and comparison with related hydantoin and piperidine structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. For this compound, a deuterated solvent capable of revealing exchangeable N-H protons, such as DMSO-d₆, is recommended.
Based on the molecule's C₂ symmetry axis passing through the spiro-carbon and the N7 nitrogen, we can predict the following signals:
-
N-H Protons (Hydantoin): Two distinct signals are expected for the N1-H and N3-H protons of the hydantoin ring. These protons are typically deshielded and may appear as broad singlets in the range of δ 10.0-11.5 ppm and δ 8.0-9.0 ppm , respectively.
-
N-H Proton (Piperidine): A single signal for the N7-H proton is expected. Its chemical shift will be significantly lower than the hydantoin protons, likely appearing as a broad singlet or triplet (if coupled to adjacent CH₂ groups) around δ 2.5-4.0 ppm .
-
Piperidine CH₂ Protons: The four methylene groups (C6, C8, C9, C10) are chemically equivalent in pairs due to symmetry. Therefore, two distinct signals are expected for the eight piperidine protons. They will likely appear as complex multiplets in the aliphatic region (δ 1.5-3.0 ppm ). The protons adjacent to the nitrogen (C6, C10) will be further downfield than the C8 and C9 protons. Axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts, further complicating the multiplets.
The molecule possesses five unique carbon environments, which should give rise to five distinct signals in a proton-decoupled ¹³C NMR spectrum.[3][4]
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| 175 - 180 | C4 (Carbonyl) | Typical chemical shift for a urea-like carbonyl carbon in a hydantoin ring. |
| 155 - 160 | C2 (Carbonyl) | The second carbonyl carbon of the hydantoin ring, often found slightly upfield from the C4 carbon. |
| 60 - 70 | C5 (Spiro Carbon) | Quaternary spiro-carbons are typically found in this range. Its signal will be of lower intensity due to the lack of NOE enhancement. |
| 40 - 50 | C6, C10 (Piperidine α-Carbons) | Methylene carbons alpha to a nitrogen atom. |
| 30 - 40 | C8, C9 (Piperidine β-Carbons) | Methylene carbons beta to the nitrogen atom in the piperidine ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the key functional groups present in the molecule. The spectrum, whether acquired via KBr pellet or ATR, is expected to show the following characteristic absorption bands.[5]
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350 - 3200 | N-H Stretch | Piperidine (Sec. Amine) |
| 3250 - 3100 | N-H Stretch | Hydantoin (Imide) |
| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂) |
| 1770 - 1750 | C=O Asymmetric Stretch | Hydantoin (Dione) |
| 1720 - 1700 | C=O Symmetric Stretch | Hydantoin (Dione) |
| 1450 - 1350 | C-N Stretch | Amine/Amide |
The presence of a doublet in the carbonyl region is a hallmark of the hydantoin ring and a critical diagnostic feature.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is essential for confirming the elemental composition.
-
Molecular Formula: C₇H₁₁N₃O₂
-
Monoisotopic Mass: 169.0851 g/mol
-
Expected Molecular Ion: In positive ion mode ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 169.0851 + 1.0078 = 170.0929 .
Under collision-induced dissociation (CID) in an MS/MS experiment, the [M+H]⁺ ion is expected to fragment via characteristic pathways. A primary loss would likely involve the hydantoin ring, such as the neutral loss of isocyanic acid (HNCO), a common fragmentation for hydantoins.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Experimental Protocols for Data Acquisition
To ensure the generation of high-quality, unambiguous data, the following self-validating protocols should be employed.
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of high-purity DMSO-d₆. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a ≥400 MHz NMR spectrometer equipped with a probe capable of 2D experiments.
-
¹H NMR Acquisition:
-
Experiment: Standard single-pulse acquisition (zg30).
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16 (adjust for concentration).
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: ≥1024 (due to low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
-
-
2D NMR (for full assignment):
-
Acquire a ¹H-¹H COSY spectrum to establish proton-proton correlations within the piperidine ring.
-
Acquire a ¹H-¹³C HSQC spectrum to correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.
-
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: If using Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly onto the ATR crystal. If using a KBr pellet, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.
-
Instrumentation: Use a benchtop FTIR spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Background Correction: Perform a background scan prior to sample analysis and ensure it is automatically subtracted from the sample spectrum.
-
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.
-
Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Acquisition:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 50-500.
-
Analyzer Mode: High resolution (>10,000).
-
Calibration: Ensure the instrument is calibrated immediately prior to the run to guarantee mass accuracy within 5 ppm.
-
MS/MS Analysis: Perform a data-dependent acquisition or a targeted MS/MS experiment on the precursor ion at m/z 170.09 to obtain fragmentation data for further structural confirmation.
-
Integrated Workflow for Structural Verification
The trustworthiness of the structural assignment relies on the convergence of all spectroscopic data. A failure in one technique should prompt re-evaluation of the others. This integrated approach forms a self-validating system.
Caption: Integrated workflow for the structural verification of the target compound.
Conclusion
While experimental spectra for this compound are not readily found in public databases, its structure can be confidently confirmed through a systematic application of modern spectroscopic techniques. This guide provides the predictive data and robust, field-proven protocols necessary for any researcher to acquire and interpret the required spectra. By integrating high-resolution mass spectrometry for compositional analysis, infrared spectroscopy for functional group identification, and a suite of NMR experiments for detailed structural mapping, scientists can establish an unambiguous and trustworthy spectroscopic profile for this valuable chemical scaffold.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. US8178550B2 - Hydrochloride salts of 8-[{1-(3,5-Bis-(trifluoromethyl)phenyl)-ethoxy)-methyl]-8-phenyl-1,7-diaza-spiro[4.5]decan-2-one and preparation process therefor - Google Patents [patents.google.com]
- 3. 13Carbon NMR [chem.ch.huji.ac.il]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,3,7-Triazaspiro[4.5]decane-2,4-dione from Piperidinones
Abstract
This comprehensive guide provides detailed application notes and protocols for the synthesis of 1,3,7-triazaspiro[4.5]decane-2,4-dione, a valuable scaffold in medicinal chemistry and drug development. The primary synthetic route detailed is the Bucherer-Bergs reaction, a classic and efficient multicomponent reaction for the formation of spiro-hydantoins from cyclic ketones. This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, and critical insights into process parameters and troubleshooting. The intended audience includes researchers, medicinal chemists, and process development scientists engaged in the synthesis of heterocyclic compounds for pharmaceutical applications.
Introduction: The Significance of the this compound Scaffold
The this compound core structure represents a class of spiro-hydantoins that has garnered significant interest in the field of medicinal chemistry. Spirocyclic systems, in general, are highly sought after due to their rigid, three-dimensional conformations which can lead to enhanced binding affinity and selectivity for biological targets. The hydantoin moiety itself is a well-established pharmacophore present in a variety of approved drugs with diverse therapeutic applications. The strategic placement of nitrogen atoms within the piperidine ring of the this compound scaffold offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This makes it a privileged scaffold for the development of novel therapeutic agents.
The Synthetic Strategy: The Bucherer-Bergs Reaction
The most direct and widely employed method for the synthesis of spiro-hydantoins from cyclic ketones is the Bucherer-Bergs reaction.[1][2] This robust, one-pot, multicomponent reaction involves the treatment of a ketone with an alkali metal cyanide (such as potassium cyanide) and ammonium carbonate to yield the corresponding 5,5-disubstituted hydantoin.[3] For the synthesis of this compound, the logical starting material is a 3-piperidinone derivative.
Reaction Mechanism
The Bucherer-Bergs reaction proceeds through a series of well-established intermediates. A plausible mechanism for the formation of this compound from a 3-piperidinone is outlined below[4]:
-
Cyanohydrin Formation: The reaction is initiated by the nucleophilic attack of a cyanide ion on the carbonyl carbon of the 3-piperidinone, forming a cyanohydrin intermediate.
-
Aminonitrile Formation: Ammonia, generated in situ from ammonium carbonate, reacts with the cyanohydrin to produce an aminonitrile.
-
Carbamic Acid Formation: The amino group of the aminonitrile then attacks carbon dioxide, also derived from the dissociation of ammonium carbonate, to form a cyano-carbamic acid.
-
Intramolecular Cyclization: The carbamic acid undergoes an intramolecular cyclization to yield a 5-imino-oxazolidin-2-one intermediate.
-
Rearrangement to Hydantoin: Finally, the 5-imino-oxazolidin-2-one rearranges, often via an isocyanate intermediate, to form the thermodynamically stable this compound.[4]
Figure 1: Generalized mechanism of the Bucherer-Bergs reaction for the synthesis of this compound.
Experimental Protocol
This protocol is based on established procedures for the Bucherer-Bergs synthesis of spiro-hydantoins from cyclic ketones and can be adapted for the synthesis of this compound from a suitable 3-piperidinone precursor, such as 3-piperidinone hydrochloride.[1]
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 3-Piperidinone hydrochloride | ≥96% | Commercially Available | Starting material. |
| Potassium Cyanide (KCN) | ACS Reagent, ≥96% | Standard Supplier | EXTREMELY TOXIC. Handle with extreme caution in a well-ventilated fume hood. |
| Ammonium Carbonate ((NH₄)₂CO₃) | ACS Reagent, ≥98% | Standard Supplier | |
| Ethanol (EtOH) | Anhydrous | Standard Supplier | |
| Deionized Water | In-house | ||
| Hydrochloric Acid (HCl) | Concentrated (37%) | Standard Supplier | For pH adjustment. |
| Round-bottom flask with reflux condenser | |||
| Magnetic stirrer with heating mantle | |||
| pH meter or pH paper | |||
| Buchner funnel and filter paper | |||
| Standard laboratory glassware |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-piperidinone hydrochloride (1.0 eq), potassium cyanide (2.2 eq), and ammonium carbonate (4.0 eq).
-
Solvent Addition: To the flask, add a 1:1 (v/v) mixture of ethanol and deionized water. The total solvent volume should be sufficient to ensure good stirring of the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 6-12 hours.
-
Work-up and Isolation: a. After the reaction is complete, cool the mixture to room temperature. b. Carefully acidify the reaction mixture to pH 6-7 with concentrated hydrochloric acid in a well-ventilated fume hood. This step should be performed slowly to control the release of any residual hydrogen cyanide gas. c. The product, this compound, will precipitate out of the solution. d. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. e. Collect the solid product by vacuum filtration using a Buchner funnel. f. Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy to confirm its identity and purity.
Summary of Key Experimental Parameters
| Parameter | Recommended Value | Rationale/Causality |
| Molar Ratio (Ketone:KCN:(NH₄)₂CO₃) | 1 : 2.2 : 4.0 | Ensures a sufficient excess of cyanide and ammonium carbonate to drive the reaction to completion. |
| Solvent System | 1:1 Ethanol/Water | Provides good solubility for both the organic starting material and the inorganic reagents. |
| Reaction Temperature | 60-70 °C | Facilitates the reaction kinetics without promoting significant decomposition of the reactants or products. |
| Reaction Time | 6-12 hours | Typical duration for the Bucherer-Bergs reaction to reach completion. |
| Work-up pH | 6-7 | Neutralization of the basic reaction mixture to precipitate the hydantoin product. |
Troubleshooting and Field-Proven Insights
-
Low Yield: If the yield is lower than expected, consider increasing the reaction time or temperature slightly. Ensure that the ammonium carbonate used is fresh, as it can decompose over time.
-
Incomplete Reaction: If TLC or HPLC analysis shows the presence of starting material, the reaction may require a longer duration or a slight increase in temperature.
-
Product Purity Issues: Impurities can often be removed by recrystallization. If the product is difficult to crystallize, column chromatography on silica gel may be an effective purification method.
-
Safety Considerations: Potassium cyanide is a highly toxic substance. All manipulations should be carried out in a certified chemical fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times. A cyanide antidote kit should be readily available in the laboratory.
Conclusion
The Bucherer-Bergs reaction provides a reliable and efficient method for the synthesis of this compound from 3-piperidinone precursors. The protocol described herein, grounded in well-established chemical principles, offers a clear pathway for researchers to access this valuable heterocyclic scaffold. By understanding the underlying mechanism and paying close attention to the experimental parameters, scientists can successfully synthesize this compound for further exploration in drug discovery and development programs.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. BJOC - Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins [beilstein-journals.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Multi-Component Synthesis of Spirohydantoins
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Spirohydantoins represent a class of "privileged structures" in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticonvulsants to anticancer agents.[1][2] Their rigid three-dimensional architecture, conferred by the spirocyclic center, allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of these complex scaffolds, offering significant advantages in terms of atom economy, step efficiency, and the rapid generation of molecular diversity.[3][4][5] This comprehensive guide provides an in-depth exploration of key MCRs for spirohydantoin synthesis, complete with detailed experimental protocols, mechanistic insights, and a comparative analysis to aid in reaction selection and optimization.
Introduction: The Significance of Spirohydantoins and the Power of MCRs
The hydantoin motif is a cornerstone in pharmaceutical sciences, with landmark drugs like Phenytoin demonstrating its therapeutic potential.[6] The incorporation of a spiro-center at the C5 position of the hydantoin ring introduces a unique conformational rigidity, locking the substituents in well-defined spatial arrangements. This structural feature is highly desirable in drug design as it can lead to enhanced binding affinity and selectivity for target proteins. Consequently, spirohydantoins have been identified as potent inhibitors of various enzymes and receptors, including aldose reductase and histone acetyltransferases.[7]
Traditional linear synthetic approaches to spirohydantoins are often lengthy, require the isolation of multiple intermediates, and are generally less efficient. Multi-component reactions, by contrast, involve the one-pot assembly of three or more reactants to form a complex product that incorporates substantial portions of each starting material.[5] This convergent approach not only streamlines the synthetic process but also allows for the rapid creation of compound libraries for high-throughput screening in drug discovery programs.[3] This guide will focus on the most prominent and versatile MCRs for spirohydantoin synthesis: the Bucherer-Bergs reaction, the Strecker reaction followed by cyclization, and Ugi-type reactions with subsequent cyclization.
The Bucherer-Bergs Reaction: A Classic and Robust MCR
First reported in the early 20th century, the Bucherer-Bergs reaction remains one of the most reliable and widely used methods for the synthesis of 5,5-disubstituted hydantoins, including spirohydantoins.[8][9] This four-component reaction typically involves a ketone, an ammonium salt (often ammonium carbonate), and a cyanide source (such as potassium or sodium cyanide) in an aqueous or alcoholic solvent.[9]
Mechanistic Rationale
The generally accepted mechanism of the Bucherer-Bergs reaction proceeds through a series of equilibria.[8][9] The initial step involves the formation of a cyanohydrin from the ketone and cyanide. Concurrently, ammonium carbonate provides ammonia, which reacts with the cyanohydrin to form an α-amino nitrile intermediate. This key intermediate then reacts with carbon dioxide (also generated from the decomposition of ammonium carbonate) to form a carbamic acid derivative. Intramolecular cyclization of the carbamic acid leads to a 5-imino-oxazolidin-2-one, which subsequently rearranges to the thermodynamically more stable spirohydantoin product.[8]
Caption: Mechanism of the Bucherer-Bergs reaction.
Stereochemical Considerations
When using prochiral cyclic ketones, the Bucherer-Bergs reaction can lead to the formation of diastereomeric spirohydantoins. The stereochemical outcome is often thermodynamically controlled, favoring the formation of the more stable diastereomer.[10] For instance, in the reaction of 4-tert-butylcyclohexanone, the major product is the isomer where the C4-carbonyl group of the hydantoin ring is in the less sterically hindered position.[10] A detailed analysis of the reaction mechanism suggests that the equilibria established in the formation of the α-amino nitrile intermediate play a crucial role in determining the final stereochemistry.[11]
Experimental Protocol: Synthesis of Cyclohexane-1,1'-spiro-4',5'-imidazolidine-2',5'-dione
Materials:
-
Cyclohexanone (1.0 equiv)
-
Potassium cyanide (KCN) (1.5 equiv)
-
Ammonium carbonate ((NH₄)₂CO₃) (3.0 equiv)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ammonium carbonate in water.
-
Add ethanol to the solution, followed by potassium cyanide. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Add cyclohexanone to the stirred solution.
-
Heat the reaction mixture to 60-70 °C and maintain this temperature for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The spirohydantoin product often precipitates from the solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure spirohydantoin.
The Strecker Reaction and Subsequent Cyclization
The Strecker synthesis is a classic MCR for the preparation of α-amino acids. A variation of this reaction, using a ketone as the carbonyl component, yields an α-amino nitrile, which can be isolated and subsequently cyclized to a spirohydantoin.[12] This two-step, one-pot approach offers an alternative to the Bucherer-Bergs reaction.
Mechanistic Pathway
The first stage of this sequence is the Strecker reaction itself, where a cyclic ketone reacts with an amine source (e.g., ammonia or an ammonium salt) and a cyanide source to form an α-amino nitrile.[12] The second stage involves the cyclization of the α-amino nitrile to the spirohydantoin. This can be achieved by reacting the amino nitrile with an isocyanate or by treatment with phosgene or a phosgene equivalent, followed by intramolecular cyclization.
Caption: Workflow for spirohydantoin synthesis via the Strecker reaction.
Asymmetric Strecker Reaction
A significant advantage of the Strecker reaction is the potential for asymmetric synthesis. The use of chiral amines or chiral catalysts can induce enantioselectivity in the formation of the α-amino nitrile intermediate, leading to the synthesis of enantioenriched spirohydantoins. Chiral phosphoric acids have emerged as effective organocatalysts for this transformation, promoting the enantioselective addition of cyanide to the imine intermediate.[13]
Experimental Protocol: Two-Step Synthesis of a Spirohydantoin via an α-Amino Nitrile
Step 1: Synthesis of the α-Amino Nitrile
Materials:
-
Cyclic ketone (1.0 equiv)
-
Amine (e.g., aniline) (1.0 equiv)
-
Trimethylsilyl cyanide (TMSCN) (1.2 equiv)
-
Methanol
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the cyclic ketone and amine in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylsilyl cyanide to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TMSCN. The crude α-amino nitrile can often be used in the next step without further purification.
Step 2: Cyclization to the Spirohydantoin
Materials:
-
Crude α-amino nitrile from Step 1 (1.0 equiv)
-
Isocyanate (e.g., phenyl isocyanate) (1.1 equiv)
-
Toluene
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the crude α-amino nitrile in toluene.
-
Add the isocyanate to the solution and stir at room temperature for 1-2 hours.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Cool the reaction mixture to room temperature. The spirohydantoin may precipitate.
-
Collect the product by filtration or concentrate the solution and purify by column chromatography.
Ugi-Type Reactions and Post-MCR Transformations
The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid synthesis of α-acylamino amides.[14] While the direct one-pot synthesis of spirohydantoins via a classical Ugi reaction is not straightforward, post-Ugi modifications provide an elegant pathway to these scaffolds.[15]
Post-Ugi Cyclization Strategy
A common strategy involves performing a Ugi reaction with a bifunctional component that allows for a subsequent intramolecular cyclization to form the hydantoin ring. For example, using an α-amino acid as the amine component and a suitable acid can lead to a Ugi product that, upon treatment with a base, undergoes cyclization to a hydantoin derivative. A more direct approach involves a post-Ugi cascade reaction where an alkyne group acts as a leaving group under basic conditions to facilitate the cyclization.[15]
Experimental Protocol: Two-Step Synthesis of a Hydantoin Scaffold via a Post-Ugi Cascade
This protocol illustrates the general principle of a post-Ugi cyclization to form a hydantoin, which can be adapted for spirocyclic systems by using a cyclic ketone.
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
Amine (1.0 equiv)
-
Propiolic acid (1.0 equiv)
-
Isocyanide (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (CH₃CN)
-
Methanol (MeOH)
Procedure:
-
Ugi Reaction: In a round-bottom flask, dissolve the aldehyde/ketone, amine, and propiolic acid in methanol.
-
Add the isocyanide to the mixture and stir at room temperature for 24 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude Ugi product.
-
Cyclization: To the crude Ugi product, add acetonitrile and potassium carbonate.
-
Heat the mixture in a microwave reactor at 100 °C for 10-30 minutes.[15]
-
Cool the reaction mixture, filter to remove the inorganic base, and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the hydantoin product.
Comparative Analysis of MCRs for Spirohydantoin Synthesis
The choice of MCR for the synthesis of a particular spirohydantoin depends on several factors, including the availability of starting materials, desired substitution patterns, and stereochemical requirements. The following table provides a comparative overview of the key features of the discussed MCRs.
| Feature | Bucherer-Bergs Reaction | Strecker Reaction + Cyclization | Ugi-Type + Cyclization |
| Number of Components | 4 | 3 + 1 | 4 + Base |
| Key Intermediates | α-Amino nitrile, Carbamic acid | α-Amino nitrile | α-Acylamino amide |
| Typical Yields | Moderate to High | Moderate to High | Moderate to High |
| Substrate Scope | Broad for ketones and aldehydes | Broad, requires suitable amine | Broad, diverse components possible |
| Stereocontrol | Generally thermodynamic control | Amenable to asymmetric catalysis | Can be controlled by chiral components |
| Advantages | One-pot, robust, readily available starting materials | Access to N-substituted spirohydantoins, asymmetric synthesis | High diversity, modular, post-MCR modifications |
| Limitations | Limited to N1, N3-unsubstituted hydantoins | Two-step process | Two-step process, may require specific bifunctional components |
Synthesis of Spiro-Thiohydantoins
Thiohydantoins, where one or both carbonyl groups are replaced by thiocarbonyls, also exhibit significant biological activity.[16] MCRs can be adapted for the synthesis of spiro-thiohydantoins. A variation of the Bucherer-Bergs reaction, using carbon disulfide or ammonium thiocyanate, can be employed to generate spiro-dithiohydantoins or spiro-monothiohydantoins, respectively.[8][16]
Experimental Protocol: Synthesis of a Spiro-2-thiohydantoin
This protocol is an adaptation of methods for thiohydantoin synthesis.[17]
Materials:
-
Cyclic α-amino acid (1.0 equiv)
-
Ammonium thiocyanate (NH₄SCN) (1.2 equiv)
-
Acetic anhydride
-
Acetic acid
Procedure:
-
In a round-bottom flask, suspend the cyclic α-amino acid in a mixture of acetic anhydride and acetic acid.
-
Add ammonium thiocyanate to the suspension.
-
Heat the mixture to 90-100 °C for 1-2 hours.
-
Cool the reaction mixture and pour it into ice water.
-
The spiro-thiohydantoin product will precipitate. Collect the solid by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent if necessary.
Conclusion and Future Outlook
Multi-component reactions provide a powerful and versatile platform for the efficient synthesis of spirohydantoins, a class of compounds with immense potential in drug discovery. The Bucherer-Bergs reaction offers a robust and straightforward route, while the Strecker and Ugi-type reactions provide greater flexibility for introducing diversity and achieving stereocontrol. The continued development of novel MCRs, particularly in the realm of asymmetric catalysis, will undoubtedly expand the accessible chemical space of spirohydantoins and accelerate the discovery of new therapeutic agents. The use of continuous flow technologies for these MCRs also presents an exciting avenue for process intensification and safer handling of hazardous reagents like cyanides.
References
- 1. An update on chiral phosphoric acid organocatalyzed stereoselective reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Formation of proline thiohydantoin with ammonium thiocyanate: progress towards a viable C-terminal amino-acid-sequencing procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jsynthchem.com [jsynthchem.com]
- 5. Recent advances in multi-component reactions and their mechanistic insights: a triennium review - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 13. Carbohydrate-steroid conjugation by Ugi reaction: one-pot synthesis of triple sugar/pseudo-peptide/spirostane hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Facile Construction of Hydantoin Scaffolds via a Post-Ugi Cascade Reaction [organic-chemistry.org]
- 15. jchemrev.com [jchemrev.com]
- 16. jchemrev.com [jchemrev.com]
- 17. Continuous Synthesis of Hydantoins: Intensifying the Bucherer-Bergs Reaction [organic-chemistry.org]
Application Notes and Protocols for the Strecker Reaction in Spirohydantoin Library Synthesis
Introduction: The Strategic Value of Spirohydantoins in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular scaffolds are deemed "privileged structures" due to their recurring presence in biologically active compounds. Spirohydantoins are a prominent member of this class, recognized for their rigid, three-dimensional architecture which allows for precise projection of substituents into biological space, enhancing target affinity and specificity.[1] This unique spirocyclic framework, fusing a hydantoin ring to another cyclic system, is a cornerstone in the design of novel therapeutics, with applications ranging from anticancer agents to inhibitors of p300/CBP histone acetyltransferases.[2][3][4]
The efficient construction of diverse libraries of these complex molecules is therefore a critical task in early-stage drug discovery. Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation to form a complex product, offer a powerful and atom-economical approach to this challenge.[5][6] Among these, the Strecker reaction, a classic method for synthesizing α-amino acids, has been ingeniously adapted for the assembly of spirohydantoin scaffolds.[1][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of the Strecker reaction for the parallel synthesis of spirohydantoin libraries.
Mechanism and Scientific Principles: A Multicomponent Convergence
The synthesis of spirohydantoins via the Strecker reaction is a testament to the elegance and efficiency of multicomponent chemistry. It is fundamentally a three-component reaction involving a cyclic ketone, a source of cyanide, and an amine, which converge to form a key α-aminonitrile intermediate. This intermediate then undergoes cyclization to yield the spirohydantoin core. A closely related and often utilized method is the Bucherer-Bergs reaction, which employs ammonium carbonate and a cyanide source.[8][9][10]
The generally accepted mechanism proceeds as follows:
-
Imine/Iminium Ion Formation: The reaction initiates with the condensation of the cyclic ketone with an amine (or ammonia, generated in situ from ammonium carbonate) to form a spirocyclic imine. In the presence of an acid catalyst, this imine is protonated to form a more electrophilic iminium ion.[7][11][12]
-
Cyanide Addition: A nucleophilic cyanide ion (from a source like KCN, NaCN, or TMSCN) then attacks the electrophilic carbon of the iminium ion. This step establishes the crucial α-aminonitrile intermediate, which incorporates the spiro center.[7][13]
-
Hydantoin Ring Formation: The α-aminonitrile can then be converted to the final spirohydantoin through several pathways. In the Bucherer-Bergs variant, the amine group reacts with CO₂, generated from the decomposition of ammonium carbonate, to form a carbamic acid. Intramolecular cyclization followed by rearrangement yields the hydantoin ring.[10][14] Alternatively, the aminonitrile can be reacted with an isocyanate, followed by acid-catalyzed cyclization to furnish the spirohydantoin.[1]
This multicomponent approach is highly convergent, allowing for the rapid generation of molecular complexity and diversity from simple, readily available starting materials.[15][16]
Caption: Figure 1: Generalized Strecker Reaction Mechanism for Spirohydantoin Synthesis.
Experimental Protocols: A Step-by-Step Guide
This section details a representative protocol for the solution-phase parallel synthesis of a spirohydantoin library, adapted from established methodologies.[1] The procedure is divided into two main stages: the formation of the α-aminonitrile intermediates and their subsequent conversion to the spirohydantoin products.
Materials and Equipment
-
Reagents:
-
Substituted cyclic ketones (e.g., N-substituted piperidinones)
-
Anilines (or other primary amines)
-
Potassium cyanide (KCN) or Trimethylsilyl cyanide (TMSCN)
-
Acetic acid (glacial)
-
Isocyanates (diverse set for library generation)
-
Hydrochloric acid (HCl) in dioxane (e.g., 4M solution)
-
Solvents: Methanol (MeOH), Dichloromethane (DCM), Tetrahydrofuran (THF) (anhydrous)
-
-
Equipment:
-
Parallel synthesis reaction blocks or individual reaction vials
-
Magnetic stir plates and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Purification system (e.g., preparative HPLC or flash chromatography)
-
Analytical instruments (LC-MS, NMR) for characterization
-
SAFETY PRECAUTION: Cyanide salts (KCN, NaCN) and trimethylsilyl cyanide (TMSCN) are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Acidification of cyanide-containing solutions will generate highly toxic hydrogen cyanide (HCN) gas. Quench all cyanide waste with an appropriate oxidizing agent (e.g., bleach) before disposal, following institutional safety guidelines.
Protocol 1: Synthesis of α-Aminonitrile Intermediates
This protocol outlines the three-component Strecker reaction to generate the key intermediates.
-
Reaction Setup: To an array of reaction vials, add the starting cyclic ketone (1.0 eq).
-
Reagent Addition: To each vial, add a solution of the corresponding aniline (1.1 eq) in methanol.
-
Cyanide Addition: Carefully add potassium cyanide (1.2 eq) to each reaction vial.
-
Acidification: Slowly add glacial acetic acid (2.0 eq) to each vial. The addition is often exothermic; maintain the temperature with a water bath if necessary.
-
Reaction: Seal the vials and stir the mixtures at room temperature for 12-24 hours.
-
Work-up:
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Analysis: The crude α-aminonitrile can be used in the next step without further purification, or it can be purified by flash chromatography if necessary. Confirm product formation via LC-MS.
Protocol 2: Cyclization to Spirohydantoins
This protocol describes the conversion of the aminonitriles to the final spirohydantoin products.
-
Reaction Setup: Dissolve the crude α-aminonitrile intermediate (1.0 eq) from the previous step in anhydrous THF or DCM in a new array of reaction vials under an inert atmosphere.
-
Isocyanate Addition: To each vial, add a solution of the corresponding isocyanate (1.2 eq).
-
Reaction (Urea Formation): Stir the reaction mixtures at room temperature for 2-4 hours, or until the starting aminonitrile is consumed (monitor by TLC or LC-MS).
-
Cyclization:
-
Carefully add a solution of 4M HCl in dioxane (3.0-5.0 eq).
-
Seal the vials and heat the reaction mixtures to 60-80 °C (reflux) for 4-12 hours.
-
-
Work-up:
-
Cool the reaction mixtures to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by preparative HPLC or flash chromatography to yield the final spirohydantoin products.
-
-
Characterization: Confirm the structure and purity of the library members using NMR spectroscopy and high-resolution mass spectrometry (HRMS).
Caption: Figure 2: Experimental Workflow for Spirohydantoin Library Synthesis.
Data Presentation and Expected Results
The power of this synthetic strategy lies in its ability to generate a large, diverse library of spirohydantoins by varying the three key inputs: the cyclic ketone, the amine, and the isocyanate. The yields and purities of the final products are generally good to excellent, contingent on the specific substrates used.
Table 1: Representative Library Synthesis Data
| Entry | Cyclic Ketone | Aniline | Isocyanate | Product Yield (%) | Purity (%) |
| 1 | N-Boc-4-piperidone | Aniline | Phenyl isocyanate | 85 | >95 |
| 2 | N-Boc-4-piperidone | 4-Fluoroaniline | Phenyl isocyanate | 82 | >95 |
| 3 | N-Boc-4-piperidone | Aniline | 4-Chlorophenyl isocyanate | 88 | >95 |
| 4 | Tetralone | Aniline | Phenyl isocyanate | 75 | >95 |
| 5 | N-Benzyl-4-piperidone | 4-Methoxyaniline | Ethyl isocyanate | 79 | >95 |
Yields are for isolated, purified products. Purity determined by LC-MS analysis.
Troubleshooting and Optimization
While the Strecker-based synthesis of spirohydantoins is robust, certain challenges may arise.
-
Low Yield in Strecker Step: Inefficient imine formation can be a cause. For sterically hindered or electron-deficient ketones/amines, extending the reaction time or gentle heating may be beneficial. The use of a dehydrating agent can also drive the equilibrium towards imine formation.[17]
-
Side Reactions: Aldehydes, if used as substrates, can undergo self-condensation. Ketones are generally less prone to this. Careful control of stoichiometry and reaction temperature is crucial.
-
Failed Cyclization: The final acid-catalyzed cyclization can be substrate-dependent. If the reaction stalls, increasing the temperature or using a stronger acid catalyst (e.g., trifluoroacetic acid) may be necessary. However, harsh acidic conditions can lead to decomposition of sensitive functional groups.
-
Purification Challenges: The polarity of spirohydantoins can vary significantly based on the substituents. A gradient elution method is typically required for effective chromatographic purification.
Conclusion
The Strecker multicomponent reaction provides a highly effective and modular platform for the synthesis of spirohydantoin libraries. Its operational simplicity, high convergence, and tolerance for a wide range of functional groups make it an invaluable tool in modern medicinal chemistry and drug discovery. By systematically varying the cyclic ketone, amine, and isocyanate building blocks, researchers can rapidly generate large collections of structurally diverse spirohydantoins for biological screening, accelerating the identification of novel therapeutic leads. The protocols and insights provided herein serve as a comprehensive guide for the successful implementation of this powerful synthetic strategy.
References
- 1. Solution-phase parallel synthesis of spirohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. med.minia.edu.eg [med.minia.edu.eg]
- 3. Spirohydantoins and 1,2,4-triazole-3-carboxamide derivatives as inhibitors of histone deacetylase: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bucherer-Bergs Reaction [organic-chemistry.org]
- 10. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Strecker Synthesis [organic-chemistry.org]
- 13. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 16. catalog.library.reed.edu [catalog.library.reed.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A High-Throughput Approach to Privileged Scaffolds: Solution-Phase Parallel Synthesis of Spirohydantoins
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of Spirohydantoins in Modern Drug Discovery
Spirohydantoins are a class of heterocyclic compounds recognized as "privileged structures" in medicinal chemistry.[1][2] This designation stems from their ability to serve as versatile scaffolds that can be decorated with a variety of functional groups, leading to compound libraries with diverse biological activities.[1][2] The inherent three-dimensionality of the spirocyclic core allows for the presentation of substituents in distinct vectors, enhancing the potential for specific and high-affinity interactions with biological targets. Indeed, spirohydantoin-containing molecules have demonstrated a wide range of pharmacological effects, including acting as inhibitors of p300/CBP histone acetyltransferases and as CGRP receptor antagonists, highlighting their therapeutic potential in oncology and migraine treatment, respectively.[3][4]
The hydantoin moiety itself is a well-established pharmacophore found in several clinically used drugs.[5] When fused in a spirocyclic fashion, particularly with another biologically relevant ring system like a piperidine, the resulting scaffold combines the favorable properties of both, creating a powerful template for drug design.[6] The challenge, however, has been the efficient exploration of the vast chemical space accessible from this scaffold. Traditional synthetic methods are often linear and time-consuming, ill-suited for the rapid generation of the large compound libraries required for modern high-throughput screening (HTS) campaigns.
This application note details a robust and efficient solution-phase parallel synthesis strategy designed to overcome these limitations. By leveraging a multi-component reaction followed by a cyclization step, this approach enables the rapid generation of a diverse library of spirohydantoins.[6][7] This methodology is particularly amenable to automation and parallel processing, making it an ideal tool for accelerating the hit-to-lead and lead optimization phases of drug discovery.[8] We will delve into the mechanistic underpinnings of the key reactions, provide a detailed, step-by-step protocol, and discuss critical process parameters and analytical characterization techniques.
The Synthetic Strategy: A Two-Step Approach to Diversity
The core of this parallel synthesis strategy is a two-step sequence that allows for the introduction of diversity at multiple points on the spirohydantoin scaffold. The general workflow is outlined below:
Figure 1: General workflow for the two-step solution-phase parallel synthesis of spirohydantoins.
2.1. Step 1: The Strecker Reaction for α-Amino Nitrile Synthesis
The first key transformation is the Strecker synthesis, a classic multi-component reaction that efficiently constructs α-amino nitriles from a ketone, an amine, and a cyanide source.[9][10] This reaction is foundational to the synthesis of amino acids and their derivatives.[11][12] In our context, starting with a cyclic ketone, such as an N-substituted piperidinone, directly installs the spirocyclic center.
Causality Behind Experimental Choices:
-
Ketone Choice: The choice of ketone (e.g., N-substituted piperidinones) defines the spiro-fused ring system. This is a primary point of diversity (R1).
-
Amine Choice: The amine (e.g., aniline or substituted anilines) introduces a second point of diversity (R2) and provides the nitrogen atom that will later react to form the hydantoin ring.[6]
-
Cyanide Source and Conditions: The traditional Strecker reaction uses alkali metal cyanides (KCN, NaCN) in aqueous media. However, an anhydrous modification using trimethylsilyl cyanide (TMSCN) in a solvent like glacial acetic acid often provides significantly higher yields and shorter reaction times.[6] This is because TMSCN is more soluble in organic solvents and the reaction avoids competing hydrolysis pathways.
The mechanism involves the initial formation of an iminium ion from the ketone and amine, which is then attacked by the cyanide nucleophile to form the stable α-amino nitrile intermediate.[11][12]
2.2. Step 2: Isocyanate Addition and Acid-Catalyzed Cyclization
The second step transforms the α-amino nitrile into the final spirohydantoin. This is achieved through reaction with an isocyanate, followed by an intramolecular cyclization.
Causality Behind Experimental Choices:
-
Isocyanate Diversity: The choice of isocyanate (R-N=C=O) is the third major point for introducing diversity into the final molecule (R3). A wide variety of aliphatic and aromatic isocyanates are commercially available, allowing for extensive exploration of the chemical space.
-
Reaction Sequence: The secondary amine (anilido nitrogen) of the α-amino nitrile intermediate acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form a urea intermediate.[2][7]
-
Cyclization Conditions: This urea intermediate is then cyclized under acidic conditions (e.g., refluxing with HCl) to form the thermodynamically stable five-membered hydantoin ring.[2][7] The acid protonates the nitrile, making it more electrophilic and facilitating the intramolecular attack by the urea nitrogen, followed by tautomerization to the hydantoin.
Detailed Experimental Protocols
Safety Precaution: This protocol involves the use of highly toxic cyanide reagents (KCN or TMSCN) and corrosive acids. All steps must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. A cyanide antidote kit should be readily accessible.
3.1. General Protocol for Parallel Synthesis of a Spirohydantoin Library
This protocol is designed for a 24-well plate format, but can be scaled as needed.
Materials and Reagents:
-
N-Substituted-4-piperidinones (Diversity point R1)
-
Anilines (Diversity point R2)
-
Trimethylsilyl cyanide (TMSCN)
-
Isocyanates (Diversity point R3)
-
Glacial Acetic Acid
-
1,2-Dichloroethane (DCE)
-
Hydrochloric Acid (concentrated)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
24-well reaction block with reflux condenser
Protocol:
Step 1: Synthesis of α-Amino Nitrile Intermediates (Strecker Reaction)
-
To each well of the 24-well reaction block, add the corresponding N-substituted-4-piperidinone (1.0 mmol).
-
Add glacial acetic acid (2 mL) to each well.
-
Add the corresponding aniline (1.1 mmol) to each well.
-
Seal the reaction block and stir the mixtures at room temperature for 10 minutes.
-
Carefully add TMSCN (1.2 mmol) to each well in the fume hood.
-
Seal the reaction block and stir at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, the crude α-amino nitrile solution is typically used directly in the next step without purification.
Step 2: Hydantoin Formation
-
To the crude α-amino nitrile solution from Step 1, add the corresponding isocyanate (1.2 mmol) in 1,2-dichloroethane (DCE, 2 mL).
-
Seal the reaction block and stir at room temperature for 4-8 hours. The choice of DCE as a solvent has been shown to be effective, particularly with aliphatic isocyanates.[7]
-
After the addition is complete (monitored by LC-MS), carefully add concentrated HCl (0.5 mL) to each well.
-
Fit the reaction block with a reflux condenser and heat to 80 °C for 4-12 hours.[7]
-
Monitor the cyclization by LC-MS until the urea intermediate is consumed.
3.2. Work-up and Purification
For parallel synthesis, a streamlined work-up and purification process is essential.
-
Cool the reaction block to room temperature.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product from each well with dichloromethane (3 x 2 mL).
-
Combine the organic extracts for each well in a separate vial or well of a collection plate.
-
Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude spirohydantoin product.
High-Throughput Purification: Screening of crude products can sometimes be complicated by interferences.[13] For higher purity, automated parallel purification using preparative HPLC-MS is the method of choice.[13][14]
-
Method: Reversed-phase HPLC with a C18 column.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) with 0.1% formic acid or trifluoroacetic acid.
-
Detection: UV and mass spectrometry (MS) are used in tandem. The system can be configured for mass-triggered fraction collection, ensuring that only the compound with the correct molecular weight is isolated.[14]
Data Presentation and Characterization
All synthesized compounds should be characterized to confirm their identity and purity. For a library, a representative subset is often analyzed in detail.
Table 1: Representative Synthesis and Characterization Data
| Compound ID | R1 (Piperidinone) | R2 (Amine) | R3 (Isocyanate) | Yield (%) | Purity (LC-MS, 254 nm) | Observed Mass [M+H]⁺ |
| SH-001 | N-Benzyl | Aniline | Phenyl | 85 | >95% | 398.19 |
| SH-002 | N-Phenethyl | Aniline | Ethyl | 91 | >98% | 364.21 |
| SH-003 | N-Benzyl | 4-Fluoroaniline | Cyclohexyl | 82 | >95% | 451.24 |
| SH-004 | N-Phenethyl | Aniline | 4-Chlorophenyl | 79 | >96% | 446.16 |
Analytical Methods:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The primary tool for monitoring reaction progress and assessing the purity of the final compounds. An aliquot of the crude reaction mixture can be directly injected to determine yield and purity.[7]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: For a representative set of compounds, ¹H and ¹³C NMR should be performed to confirm the structure.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: Useful for identifying key functional groups, such as the characteristic C=O stretches of the hydantoin ring.[15]
Figure 2: High-throughput synthesis and analysis workflow.
Troubleshooting and Mechanistic Insights
| Problem | Potential Cause | Solution / Insight |
| Low yield in Strecker reaction | Incomplete imine formation; hydrolysis of cyanide. | Switch from KCN/aqueous media to anhydrous TMSCN/glacial acetic acid to improve yield and reduce reaction time.[6] Ensure reagents are anhydrous. |
| Incomplete isocyanate addition | Sterically hindered amine or isocyanate; low reactivity. | Increase reaction time or gently heat the reaction. Ensure the α-amino nitrile intermediate is correctly formed. |
| Failure to cyclize | Insufficiently acidic conditions; thermally stable urea intermediate. | Ensure sufficient concentrated acid is added. Increase reflux temperature or time. Confirm formation of the urea intermediate by LC-MS. |
| Multiple products observed | Side reactions; instability of starting materials or products. | The Bucherer-Bergs reaction, another method for hydantoin synthesis, involves ammonium carbonate and cyanide.[16][17] While robust, it may offer less control for parallel synthesis compared to the two-step Strecker-isocyanate route. Ensure starting materials are pure. |
| Difficulty in purification | Poor chromatographic behavior; co-eluting impurities. | Adjust HPLC gradient, change solvent system (e.g., methanol instead of acetonitrile), or modify the pH of the mobile phase.[18] |
Conclusion: An Enabling Technology for Drug Discovery
The solution-phase parallel synthesis of spirohydantoins presented here offers a powerful and efficient platform for the rapid generation of diverse chemical libraries. By combining the reliability of the Strecker reaction with a versatile isocyanate-based cyclization, this methodology allows for the systematic exploration of structure-activity relationships around a privileged scaffold. The compatibility of this workflow with modern automation and high-throughput purification technologies makes it an invaluable asset for academic and industrial laboratories engaged in the discovery of novel therapeutics.[8] This approach significantly accelerates the design-make-test-analyze cycle, ultimately increasing the probability of identifying promising new drug candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solution-phase parallel synthesis of spirohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of novel, orally bioavailable spirohydantoin CGRP receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. farm.ucl.ac.be [farm.ucl.ac.be]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 9. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 10. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. tarosdiscovery.com [tarosdiscovery.com]
- 15. journal.uctm.edu [journal.uctm.edu]
- 16. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. youtube.com [youtube.com]
Protocol for the Synthesis of 1,3,7-Triazaspiro[4.5]decane-2,4-dione Derivatives: A Guide for Medicinal Chemists
An Application Note and Protocol for Researchers
The 1,3,7-triazaspiro[4.5]decane-2,4-dione scaffold is a privileged structure in medicinal chemistry and drug development. This spirocyclic system, incorporating a hydantoin ring fused to a piperidine core, is central to compounds exhibiting a wide range of biological activities. These include potential applications as anticancer, anti-inflammatory, antidiabetic, and anticonvulsant agents.[1][2] Notably, derivatives of the closely related 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as novel, selective agonists for the δ opioid receptor, a promising target for treating neurological and psychiatric disorders.[3][4]
Given their therapeutic potential, efficient and versatile synthetic routes to these complex scaffolds are of high interest to researchers. This guide provides detailed protocols for three robust methods for synthesizing this compound derivatives: a classical multi-step approach via the Strecker reaction, a modern multicomponent strategy using the Ugi reaction, and a high-throughput method employing solid-phase synthesis.
Strategy 1: Multi-Step Synthesis via Strecker Reaction and Cyclization
This classical approach builds the spirohydantoin core in a sequential, controlled manner. It is a reliable method that allows for the isolation and characterization of key intermediates. The general pathway involves the formation of an α-amino nitrile from a piperidone precursor, followed by conversion to a urea derivative and subsequent intramolecular cyclization. A representative three-step synthesis has been demonstrated to be simple, fast, and cost-effective, with high yields and often not requiring purification of intermediates.[2]
Causality and Mechanistic Insights
The key transformation is the Bucherer-Bergs reaction or a related Strecker synthesis, which efficiently constructs the C5-quaternary center of the hydantoin ring. The initial reaction of a ketone (an N-substituted 4-piperidone) with a cyanide source and an ammonium salt (or a primary amine) forms an α-amino nitrile intermediate.[2] This intermediate is then activated, typically by reaction with a cyanate or isocyanate, to form a precursor poised for cyclization. The final ring closure is an intramolecular nucleophilic attack of the nitrogen atom onto the nitrile or a related activated carbonyl group, which upon hydrolysis, forms the thermodynamically stable hydantoin ring.
Figure 1: Workflow for the Strecker-based synthesis of the spirohydantoin core.
Experimental Protocol
Step 1: Synthesis of 1-Amino-4-piperidinecarbonitrile Intermediate (Strecker Reaction)
-
To a stirred suspension of sodium cyanide (1.1 eq) and an appropriate amine hydrochloride salt (e.g., methylamine hydrochloride, 1.1 eq) in a solvent mixture such as DMSO/H₂O (9:1 v/v), add a solution of the starting N-substituted-4-piperidone (1.0 eq) in DMSO in one portion.[2]
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into an ice-water mixture and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure. The resulting α-amino nitrile is often used in the next step without further purification.[2]
Step 2: Synthesis of the Ureido Nitrile Intermediate
-
Dissolve the crude α-amino nitrile (1.0 eq) from the previous step in a suitable solvent like acetic acid.[2]
-
Add an aqueous solution of potassium cyanate (KOCN, 2.0 eq).
-
Stir the mixture at a slightly elevated temperature (e.g., 35-40 °C) for 1-2 hours.
-
Pour the reaction mixture into water and extract with a solvent such as chloroform (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the ureido nitrile intermediate.
Step 3: Cyclization to form this compound
-
Treat the crude ureido nitrile intermediate with a strong acid, such as 6M hydrochloric acid.
-
Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours until the cyclization and hydrolysis are complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., solid NaHCO₃ or aqueous NaOH) to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
| Reagent/Parameter | Step 1 (Strecker) | Step 2 (Urea Formation) | Step 3 (Cyclization) |
| Key Reagents | N-Boc-4-piperidone, NaCN, NH₄Cl | α-amino nitrile, KOCN | α-ureido nitrile, HCl |
| Solvent | DMSO / H₂O | Acetic Acid | Aqueous HCl |
| Temperature | Room Temperature | 35-40 °C | Reflux (~100 °C) |
| Typical Yield | >90% (crude) | ~80-90% (crude) | >70% (after purification) |
Strategy 2: Ugi Four-Component Reaction (U-4CR) Followed by Cyclization
The Ugi reaction is a powerful one-pot, multicomponent reaction that rapidly generates molecular complexity.[5][6] It combines a ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[6] For the synthesis of spirohydantoins, a post-Ugi intramolecular cyclization is required to form the desired heterocyclic core.[7] This approach is highly valued in combinatorial chemistry for its ability to quickly generate libraries of diverse compounds by varying the four input components.[8]
Causality and Mechanistic Insights
The Ugi reaction is typically self-catalyzed and proceeds via the condensation of the ketone (N-substituted-4-piperidone) and the amine to form an iminium ion. This is followed by the nucleophilic addition of the isocyanide, creating a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion. The entire sequence is driven to completion by a final, irreversible intramolecular acyl transfer known as the Mumm rearrangement.[5][6] To form the hydantoin, a subsequent cyclization step is performed, where one of the amide nitrogens attacks the other amide carbonyl, eliminating a portion of the original carboxylic acid or isocyanide component. Using a reactant like propiolic acid in the Ugi step can facilitate a clean cyclization under basic conditions.[7]
Figure 2: Workflow for the Ugi reaction followed by intramolecular cyclization.
Experimental Protocol
Step 1: One-Pot Ugi Reaction
-
In a round-bottom flask, dissolve the N-substituted-4-piperidone (1.0 eq), a primary amine (1.0 eq, e.g., benzylamine or passed as ammonia gas), and a carboxylic acid (1.0 eq) in a polar aprotic solvent like methanol or DMF.[5]
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the isocyanide component (1.0 eq, e.g., tert-butyl isocyanide) to the mixture. The Ugi reaction is often exothermic and proceeds rapidly.[5]
-
Stir the reaction at room temperature for 24 hours.
-
Upon completion, remove the solvent under reduced pressure. The crude Ugi product can be purified by column chromatography or used directly in the next step.[7]
Step 2: Post-Ugi Cyclization to form the Hydantoin Ring
-
Dissolve the crude Ugi adduct from the previous step in a suitable solvent such as acetonitrile (CH₃CN).[7]
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture under microwave irradiation at 100 °C for 10-20 minutes, or alternatively, reflux for several hours.[7]
-
After cooling, filter off the base.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography or recrystallization to obtain the desired this compound derivative.
| Component/Parameter | Step 1 (Ugi Reaction) | Step 2 (Cyclization) |
| Ketone | N-Boc-4-piperidone | - |
| Amine | Ammonia, Benzylamine | - |
| Carboxylic Acid | Acetic Acid, Propiolic Acid | - |
| Isocyanide | tert-Butyl isocyanide, Cyclohexyl isocyanide | - |
| Solvent | Methanol, DMF | Acetonitrile |
| Conditions | Room Temperature, 24h | K₂CO₃, 100 °C (Microwave) |
| Typical Yield | 42-94% (over 2 steps)[7] | - |
Strategy 3: Solid-Phase Synthesis
Solid-phase synthesis is an ideal strategy for generating libraries of spirohydantoins for high-throughput screening in drug discovery.[9] The key principle is to anchor a starting material to an insoluble polymer resin, perform a series of chemical transformations on the resin-bound substrate, and then cleave the final product from the support in the final step. This approach simplifies purification, as excess reagents and by-products are simply washed away after each step.
Causality and Mechanistic Insights
The synthesis begins by attaching a suitable building block to a resin. A common strategy involves a Knoevenagel condensation of resin-bound nitroacetate with an imine to form a nitro alkene on the resin.[9] This is followed by cycloaddition and reduction to create a resin-bound cyclic α-amino ester. This key intermediate can then be reacted with various isocyanates. The final step involves a base- or acid-assisted cleavage from the resin that simultaneously triggers the intramolecular cyclization to form the spirohydantoin, releasing the pure product into the solution.[9]
Figure 3: General workflow for the solid-phase synthesis of spirohydantoins.
Experimental Protocol
-
Resin Preparation and Precursor Synthesis: Swell the appropriate resin (e.g., Wang resin) in a suitable solvent like dichloromethane (DCM). Perform a series of reactions on the solid support to generate the key resin-bound cyclic α-amino ester intermediate. This multi-step process typically involves linker attachment, condensation, cycloaddition, and reduction reactions.[9]
-
Isocyanate Coupling: To the swelled resin bearing the amino ester, add a solution of the desired isocyanate (3.0-5.0 eq) in a solvent like DCM or THF. Shake the reaction vessel at room temperature for 12-24 hours.
-
Washing: After the coupling reaction, filter the resin and wash it extensively with DCM, THF, and methanol to remove all excess reagents and by-products. Dry the resin under vacuum.
-
Cleavage and Cyclization: Prepare a cleavage cocktail. For example, a solution of trifluoroacetic acid (TFA), water, and triethylsilane (Et₃SiH) in a 95:2.5:2.5 ratio.[10]
-
Add the cleavage cocktail to the dry resin and shake at room temperature for 2-3 hours.[10] This step simultaneously cleaves the product from the resin and catalyzes the final ring-closure to the hydantoin.
-
Product Isolation: Filter the resin and wash it with a small amount of fresh TFA or DCM. Collect the filtrate.
-
Remove the volatile components of the filtrate under reduced pressure or by blowing a stream of nitrogen.
-
The resulting crude product can be purified by preparative reverse-phase HPLC to yield the pure this compound derivative.[10]
| Parameter | Description |
| Solid Support | Wang Resin, Rink Amide Resin |
| Key Intermediate | Resin-bound cyclic α-amino ester[9] |
| Coupling Reagent | Various Isocyanates (R-NCO) |
| Cleavage Cocktail | TFA / H₂O / Et₃SiH (95:2.5:2.5 v/v)[10] |
| Purification | Filtration to remove resin, followed by preparative HPLC |
Product Characterization
The identity and purity of the synthesized this compound derivatives must be confirmed through standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the piperidine ring protons (typically in the 1.5-3.5 ppm range), signals for the N-substituents, and a characteristic downfield signal for the N-H proton of the hydantoin ring (often > 8 ppm, unless substituted).[2][10] |
| ¹³C NMR | Two characteristic signals for the carbonyl carbons (C2 and C4) of the hydantoin ring in the 155-180 ppm range, and a signal for the spirocyclic quaternary carbon (C5) around 60-75 ppm.[10] |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the target compound.[10] |
| HPLC | A single major peak indicating the purity of the final compound. Retention time is specific to the compound and conditions. |
Representative Analytical Data for a Related Scaffold: For 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione:
-
¹H NMR (DMSO-d₆): δ 10.73 (s, 1H, N₃-H), 2.73 (s, 3H, N₁-CH₃), 7.19-7.30 (m, 5H, Ar-H), 1.70-2.57 (m, 9H, cyclohexyl-H).[2]
-
¹³C NMR (DMSO-d₆): δ 177.1 (C=O), 156.0 (C=O), 63.4 (spiro-C). [Values inferred from similar structures].
This data provides a benchmark for researchers to compare against their own experimental results.
References
- 1. BJOC - Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ugi reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Facile Construction of Hydantoin Scaffolds via a Post-Ugi Cascade Reaction [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Role of 1,3,7-Triazaspiro[4.5]decane-2,4-dione Scaffolds in Modern Medicinal Chemistry
An In-Depth Guide for Researchers and Drug Development Professionals
The 1,3,7-triazaspiro[4.5]decane-2,4-dione core, a unique spirocyclic hydantoin, is rapidly emerging as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure offers a compelling platform for the design of novel therapeutics with high specificity and improved pharmacological profiles. This guide provides a comprehensive overview of the applications of this scaffold and its isomers, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors. While the specific 1,3,7-isomer is part of a broader, promising family, much of the current cutting-edge research has focused on the closely related 1,3,8- and 1,4,8-triazaspiro isomers, which will be a central focus of this review.
The Strategic Advantage of the Spiro-Hydantoin Moiety
The hydantoin (imidazolidine-2,4-dione) ring itself is a well-established pharmacophore found in numerous approved drugs, including the anticonvulsant Phenytoin and the antiarrhythmic Dantrolene.[1] The incorporation of a spirocyclic system at the 5-position of the hydantoin ring introduces conformational rigidity and a defined spatial arrangement of substituents. This is particularly advantageous in drug design as it can lead to:
-
Enhanced Receptor Selectivity: The fixed orientation of functional groups can favor binding to a specific receptor subtype over others, reducing off-target effects.
-
Improved Metabolic Stability: The spirocyclic core can shield metabolically labile sites from enzymatic degradation.
-
Optimal Lipophilicity: The carbocyclic portion of the spiro-system allows for fine-tuning of lipophilicity, a critical parameter for oral bioavailability and blood-brain barrier penetration.
Therapeutic Applications of Triazaspiro[4.5]decane-2,4-dione Derivatives
The versatility of the triazaspiro[4.5]decane-2,4-dione scaffold has been demonstrated in a range of therapeutic areas, from central nervous system disorders to cardioprotection.
Modulation of Opioid Receptors: A New Frontier in Pain and Psychiatric Disorders
The opioid system, comprising mu (MOR), delta (DOR), and kappa (KOR) receptors, is a critical target for pain management and the treatment of various neurological and psychiatric conditions.[2] Triazaspiro[4.5]decane-2,4-dione derivatives have emerged as novel modulators of these receptors.
Recent high-throughput screening efforts have identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel class of selective DOR agonists.[2][3][4][5] This is a significant breakthrough, as many previous DOR agonists have failed in clinical trials due to adverse effects such as seizures.[2] The newly discovered chemotype exhibits a G-protein signaling bias with low β-arrestin 2 recruitment.[2][3] This is crucial because high β-arrestin 2 recruitment by DOR agonists is linked to the development of seizures and tachyphylaxis.[2]
Therapeutic Potential:
Protocol 1: Synthesis of a Representative 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivative
This protocol is adapted from a general method for the synthesis of N-1 monosubstituted spiro-hydantoins.[1]
Step 1: Strecker Reaction to form α-Amino Nitrile
-
To a stirred suspension of sodium cyanide (1.0 eq) and methylamine hydrochloride (1.0 eq) in a 9:1 mixture of DMSO/H₂O, add a solution of a suitable N-protected 4-piperidone (e.g., N-Boc-4-piperidone) (1.0 eq) in DMSO.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Pour the mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting α-amino nitrile can be used in the next step without further purification.
Step 2: Formation of the Urea Intermediate
-
Dissolve the crude α-amino nitrile in acetic acid.
-
Add a solution of potassium cyanate (2.0 eq) in water.
-
Stir the mixture at 35°C for 1 hour.
-
Pour the reaction mixture into water and extract with chloroform.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
Step 3: Cyclization to the Hydantoin
-
Dissolve the urea intermediate in a suitable solvent such as ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated HCl).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and purify by column chromatography or recrystallization.
Protocol 2: In Vitro Evaluation of DOR Agonist Activity
A. Competitive Radioligand Binding Assay [2]
-
Prepare cell membranes from CHO-K1 cells stably expressing the human delta opioid receptor (hDOR).
-
Incubate the cell membranes (e.g., 7 µg of protein) with a fixed concentration of a radiolabeled DOR antagonist (e.g., [³H]DPDPE) and varying concentrations of the test compound.
-
Incubate for 60 minutes at 25°C in an assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.
B. β-Arrestin Recruitment Assay [2]
-
Use a commercially available β-arrestin recruitment assay system (e.g., PathHunter® from DiscoverX).
-
Plate PathHunter cells expressing DOR and β-arrestin 1 or 2 in a 384-well plate.
-
Add the test compounds at various concentrations.
-
Incubate the plates according to the manufacturer's instructions.
-
Measure the chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.
-
Determine the EC₅₀ and Emax values for each compound.
Blockade of the KOR is a promising therapeutic strategy for mood and addictive disorders.[6] While the specific this compound scaffold has not been explicitly reported as a KOR antagonist, structurally related spirocyclic compounds have shown activity at this receptor.[6] The development of novel chemotypes for KOR antagonists is an active area of research.
Protocol 3: In Vivo Evaluation of KOR Antagonist Activity (Acetic Acid-Induced Writhing Assay) [6]
-
Acclimatize male ICR mice for at least one week before the experiment.
-
Administer the test compound subcutaneously (s.c.) at a desired dose (e.g., 10 mg/kg).
-
After a pre-treatment period (e.g., 15 minutes), administer a KOR agonist such as U50,488 (e.g., 2 mg/kg, s.c.).
-
After a further 15 minutes, inject a 0.6% solution of acetic acid intraperitoneally.
-
Immediately place the mice in individual observation chambers and count the number of writhes (a constriction of the abdomen followed by stretching of the hind limbs) for a period of 10 minutes.
-
A reduction in the number of writhes compared to the U50,488-treated group indicates KOR antagonist activity.
Visualization of Opioid Receptor Modulation Workflow
Caption: Workflow for the discovery and development of triazaspiro[4.5]decane-2,4-dione based opioid receptor modulators.
Cardioprotection through Inhibition of the Mitochondrial Permeability Transition Pore (mPTP)
Ischemia/reperfusion injury (IRI) is a major contributor to tissue damage following events like myocardial infarction.[7][8] The opening of the mitochondrial permeability transition pore (mPTP) is a key event in this process, leading to cell death.[9] Derivatives of 1,4,8-triazaspiro[4.5]decan-2-one and 1,3,8-triazaspiro[4.5]decane have been identified as potent inhibitors of mPTP opening, representing a novel therapeutic approach for cardioprotection.[7][8][9] These compounds are thought to bind to the c-subunit of the F₁/F₀-ATP synthase, a key component of the mPTP complex.[9]
Therapeutic Potential:
-
Myocardial Infarction[9]
-
Stroke
-
Organ Transplantation
Protocol 4: In Vitro Evaluation of mPTP Inhibition (Calcein-Cobalt Assay) [8]
-
Culture human cardiomyocytes (e.g., AC16 cells) on glass coverslips.
-
Load the cells with calcein-AM, a fluorescent dye that accumulates in the cytoplasm and mitochondria.
-
Add CoCl₂ to the extracellular medium. CoCl₂ quenches the cytosolic calcein fluorescence but cannot enter the mitochondrial matrix unless the mPTP opens.
-
Pre-treat the cells with the test compound or vehicle (DMSO).
-
Induce mPTP opening with an agent like ionomycin.
-
Monitor the mitochondrial fluorescence over time using fluorescence microscopy. A decrease in fluorescence indicates mPTP opening.
-
The ability of the test compound to prevent the ionomycin-induced decrease in fluorescence is a measure of its mPTP inhibitory activity.
Visualization of mPTP Inhibition Mechanism
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. migrainecollaborative.org [migrainecollaborative.org]
- 5. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sfera.unife.it [sfera.unife.it]
- 9. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1,3,7-Triazaspiro[4.5]decane-2,4-dione as a Scaffold for Drug Design
Introduction: Unlocking the Potential of a Novel Spirohydantoin Scaffold
The spirohydantoin moiety is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[1] The rigid, three-dimensional nature of the spirocyclic system provides a unique topographical presentation of pharmacophoric features, enabling precise interactions with biological targets. Within this class, the 1,3,7-triazaspiro[4.5]decane-2,4-dione scaffold represents a relatively unexplored yet highly promising chemotype.
While its isomers, particularly the 1,3,8- and 1,4,8-triazaspiro[4.5]decane-2,4-diones, have been identified as novel δ-opioid receptor (DOR) selective agonists and myelostimulators, the specific biological profile of the 1,3,7-isomer remains largely uncharted territory.[2][3] This lack of extensive investigation presents a compelling opportunity for drug discovery programs. The unique placement of the non-hydantoin nitrogen at the 7-position of the piperidine ring, compared to the more studied 8-position, is expected to significantly alter the scaffold's physicochemical properties, vectoral presentation of substituents, and, consequently, its pharmacological profile.
These application notes provide a comprehensive guide for researchers and drug development professionals interested in exploring the this compound scaffold. We will detail a robust synthetic pathway, propose strategies for library development, and outline key biological screening protocols to unlock the therapeutic potential of this novel molecular framework.
Part 1: Synthesis of the Core Scaffold and Derivative Library
The synthesis of spirohydantoins from cyclic ketones is a cornerstone of heterocyclic chemistry. The most common and reliable methods are the Bucherer-Bergs and the Strecker reactions. For the this compound core, a critical starting material is a 3-aminopiperidine derivative. Herein, we propose a synthetic route starting from a commercially available piperidone.
Proposed Synthetic Pathway
The synthesis hinges on the strategic introduction of an amino group at the 3-position of a piperidone ring prior to the hydantoin formation. This multi-step approach allows for flexibility and the potential to introduce diversity elements early in the synthesis.
Caption: Proposed synthetic pathway for the this compound scaffold.
Detailed Synthetic Protocol: Synthesis of the Core Scaffold
Rationale: This protocol employs a modified Strecker reaction on a key 3-aminopiperidone intermediate. The choice of protecting groups for the piperidine nitrogen is critical and should be selected for stability during the initial steps and facile removal at the final stage (e.g., Boc or Cbz).
Step 1: Synthesis of N-tert-butoxycarbonyl-3-aminopiperidin-4-one (Starting Material)
Step 2: Strecker Synthesis of the α-Amino Nitrile
-
To a solution of N-Boc-3-aminopiperidin-4-one (1.0 eq) in a 1:1 mixture of methanol and water, add ammonium chloride (1.2 eq) and potassium cyanide (1.2 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-amino nitrile.
Step 3: Hydantoin Formation (Bucherer-Bergs variant)
-
Dissolve the crude α-amino nitrile from the previous step in ethanol.
-
Add ammonium carbonate (3.0 eq) and heat the mixture in a sealed pressure vessel at 120-140°C for 8-12 hours.[4]
-
Cool the reaction vessel to room temperature and concentrate the solvent.
-
Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry, and concentrate to yield the N-Boc protected this compound.
Step 4: Deprotection to Yield the Core Scaffold
-
Dissolve the protected spirohydantoin in a suitable solvent (e.g., dichloromethane or dioxane).
-
Add an excess of a strong acid (e.g., trifluoroacetic acid or HCl in dioxane).
-
Stir at room temperature for 2-4 hours until deprotection is complete (monitored by LC-MS).
-
Concentrate the solvent under reduced pressure. If an HCl salt is formed, it can be triturated with ether to afford a solid. The free base can be obtained by neutralization.
Protocol for Library Derivatization
The core scaffold offers three points for diversification (N1, N3, and N7). Selective functionalization is key to building a library for structure-activity relationship (SAR) studies.
Caption: Workflow for the chemical diversification of the core scaffold.
Protocol: N7-Alkylation/Acylation
-
Dissolve the core scaffold (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.
-
Add a suitable base (e.g., K₂CO₃ or DIEA, 1.5 eq).
-
Add the desired alkyl halide or acyl chloride (1.1 eq) dropwise at room temperature.
-
Stir the reaction for 4-16 hours. Monitor by LC-MS.
-
Upon completion, quench with water and extract with an organic solvent.
-
Purify by flash chromatography to obtain the N7-substituted derivative.
Rationale: The N7 nitrogen is the most nucleophilic and will react preferentially under these conditions. For subsequent reactions at N1 or N3, stronger bases (like NaH) are typically required, as the acidity of the hydantoin N-H protons is higher. Selective protection/deprotection strategies may be necessary for complex syntheses.
Part 2: Biological Evaluation and Assay Protocols
Given the biological activities of its isomers, a primary screening strategy for the this compound library should focus on G-protein coupled receptors (GPCRs) and oncology-related targets.
Primary Target Class: Opioid Receptors
Rationale: The 1,3,8-isomer is a known δ-opioid receptor (DOR) agonist.[5][6][7] The change in nitrogen position to the 7-position will alter the conformation and basicity of the piperidine ring, which could modulate receptor affinity and selectivity (μ, δ, κ).
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Use commercially available cell membranes from CHO-K1 cells stably expressing human DOR or MOR.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Reaction Setup: In a 96-well plate, combine:
-
Incubation: Incubate at 25°C for 60-90 minutes.
-
Termination: Terminate the binding by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer.
-
Detection: Add scintillation cocktail to the dried filters and count using a scintillation counter.
-
Data Analysis: Calculate IC₅₀ values by non-linear regression analysis of the competition curves. Determine Ki values using the Cheng-Prusoff equation.
Secondary Target Class: Cancer Cell Proliferation
Rationale: Spirohydantoin scaffolds have been successfully developed as anticancer agents.[4][8] A general screen for cytotoxicity against a panel of cancer cell lines is a cost-effective way to identify potential hits for further development.
Protocol: MTT Cell Proliferation Assay
-
Cell Culture: Plate cancer cell lines (e.g., A549 - lung, HCT-116 - colon, PC-3 - prostate, MCF-7 - breast) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (e.g., from 0.1 to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Part 3: Structure-Activity Relationship (SAR) Analysis
A systematic SAR study is crucial for optimizing hit compounds. The following table outlines a proposed initial library and the rationale for substitution.
| Position | R Group Variation | Rationale |
| N7 | Small alkyls (Me, Et) | Explore basic steric and electronic requirements. |
| Benzyl, Phenethyl | Introduce aromatic interactions (π-π, cation-π). | |
| Esters, Amides | Modulate solubility and introduce hydrogen bond acceptors/donors. | |
| N1 / N3 | H (unsubstituted) | Establish baseline activity. |
| Methyl | Block potential metabolism, investigate steric effects. | |
| Phenyl, substituted Phenyl | Explore aromatic pocket interactions. |
Data Interpretation:
-
For Opioid Agonists: Look for substitutions at N7 that enhance affinity and selectivity for one receptor subtype. Aromatic or lipophilic groups are often favored.
-
For Anticancer Agents: Analyze which substitutions lead to the lowest IC₅₀ values across multiple cell lines. It may be that bulky, lipophilic groups at the N3 position enhance cytotoxic activity, a common trend for some hydantoin-based drugs.
Conclusion and Future Directions
The this compound scaffold is a novel, synthetically accessible platform for drug discovery. While its biological properties are yet to be fully characterized, the proven success of its isomers and the broader spirohydantoin class provides a strong rationale for its investigation. The protocols outlined in these notes offer a clear roadmap for the synthesis of a diverse chemical library and for its initial biological evaluation against high-priority target classes. We anticipate that exploration of this scaffold will yield novel chemical probes and potential therapeutic leads for a range of diseases, from neurological disorders to oncology.
References
- 1. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | MDPI [mdpi.com]
- 2. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. farm.ucl.ac.be [farm.ucl.ac.be]
- 9. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Evaluating the Preclinical Efficacy of 1,3,7-Triazaspiro[4.5]decane-2,4-dione Analogs in Validated Animal Models
I. Introduction: The Therapeutic Potential of the Triazaspiro[4.5]decane Scaffold
The 1,3,7-triazaspiro[4.5]decane-2,4-dione core structure and its related spirohydantoin analogs represent a versatile chemical scaffold with demonstrated activity against a range of compelling biological targets. Preclinical research has identified derivatives of this scaffold as novel δ opioid receptor-selective agonists, inhibitors of the mitochondrial permeability transition pore (mPTP), and potential modulators of aldose reductase.[1][2][3][4][5][6] These findings suggest a broad therapeutic potential spanning neurological disorders, ischemia-reperfusion injuries, and complications arising from diabetes.
For drug development professionals, the critical next step is to translate these in vitro findings into in vivo efficacy data. This requires the selection and rigorous application of animal models that are mechanistically relevant to the compound's putative targets and predictive of its potential clinical utility. This guide provides detailed protocols for two well-established rodent models to assess the efficacy of novel this compound derivatives: the Maximal Electroshock (MES) seizure model for anticonvulsant activity and the Streptozotocin (STZ)-induced diabetic neuropathy model for analgesic and neuroprotective effects.
The choice of these models is predicated on the known biological activities of related spirohydantoin compounds. The structural relationship to phenytoin, a hydantoin-based anticonvulsant, suggests the MES model as a primary screen for anti-seizure properties.[7] Furthermore, the documented activity of spirohydantoins as aldose reductase inhibitors points to their potential in mitigating diabetic complications like neuropathy, making the STZ model highly relevant.[3][8]
II. Strategic Selection of Animal Models
The rationale for selecting an appropriate animal model hinges on creating a logical bridge between the compound's mechanism of action and the pathophysiology of the disease being modeled. The following diagram illustrates the decision-making process for the two protocols detailed in this guide.
III. Protocol 1: Maximal Electroshock (MES) Seizure Model
The MES test is a gold-standard preclinical model for identifying compounds that can prevent the spread of generalized tonic-clonic (grand mal) seizures.[9][10][11] It is particularly sensitive to drugs that act by blocking voltage-gated sodium channels, a common mechanism for anticonvulsants like phenytoin and carbamazepine.[7] This model is highly reproducible and predictive of clinical efficacy for this seizure type.[7][11]
A. Experimental Workflow
The workflow for the MES model is designed to efficiently screen compounds for anticonvulsant activity and determine their potency and therapeutic window.
B. Detailed Step-by-Step Protocol
-
Animal Subjects:
-
Species: Male CF-1 mice (20-25 g) or Sprague-Dawley rats (100-150 g).[9]
-
Housing: House animals in a controlled environment (22±2°C, 12-hour light/dark cycle) with ad libitum access to food and water. Allow for at least a 3-day acclimatization period before experimentation.
-
-
Groups and Dosing:
-
Vehicle Control: The vehicle used to dissolve the test compound (e.g., 0.5% methylcellulose in water).
-
Positive Control: Phenytoin (30 mg/kg, i.p.) or Carbamazepine (10 mg/kg, i.p.).[7][10]
-
Test Compound: Administer at least three logarithmically spaced doses (e.g., 10, 30, 100 mg/kg) via the intended clinical route (intraperitoneal, i.p., for initial screening; oral, p.o., for more advanced studies).[12]
-
-
MES Procedure:
-
Timing: Conduct the test at the predetermined Time to Peak Effect (TPE) of the drug. If unknown, initial screens can be performed at 30 minutes and 4 hours post-dosing.[12]
-
Anesthesia: Apply one drop of a topical anesthetic (e.g., 0.5% proparacaine or tetracaine hydrochloride) to the corneas of each animal to minimize discomfort.[7][9]
-
Stimulation: Deliver a supramaximal electrical stimulus via corneal electrodes using a constant current device.
-
Observation: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension (THE). The seizure is characterized by a tonic phase where the hindlimbs are fully extended at a 180° angle to the body plane.
-
-
Endpoint Measurement:
-
Neurotoxicity Assessment (Rotarod Test):
-
To determine the therapeutic index, assess motor impairment at the same TPE.
-
Place the animal on a rotating rod (e.g., 6 rpm for mice).
-
An animal is considered to have failed the test (indicating neurotoxicity) if it falls off the rod three times within a 60-second period.[12]
-
C. Data Analysis and Interpretation
The efficacy and toxicity of the compound are quantified by calculating the median effective dose (ED50) and the median toxic dose (TD50), respectively.
| Parameter | Description | Method of Calculation |
| ED50 | The dose of the compound required to protect 50% of the animals from the tonic hindlimb extension component of the MES-induced seizure.[9] | Probit analysis of the dose-response curve. |
| TD50 | The dose of the compound that causes minimal motor impairment in 50% of the animals, as measured by the rotarod test.[12] | Probit analysis of the dose-response curve for toxicity. |
| Protective Index (PI) | A measure of the drug's therapeutic window. A higher PI indicates a wider margin of safety. | PI = TD50 / ED50 |
Table 1: Key Parameters for MES Model Data Analysis
A promising anticonvulsant candidate will have a low ED50 and a high PI.
IV. Protocol 2: Streptozotocin (STZ)-Induced Diabetic Neuropathy Model
This model is widely used to study painful diabetic neuropathy, a common complication of diabetes.[14][15] A single high-dose injection of streptozotocin, a toxin specific to pancreatic β-cells, induces a state of chronic hyperglycemia that leads to the development of neuropathic pain phenotypes over several weeks.[15][16] This model is suitable for evaluating compounds with potential analgesic or neuroprotective effects, particularly those targeting mechanisms like the polyol pathway, which is implicated in the pathogenesis of diabetic neuropathy.[8]
A. Experimental Workflow
The STZ model is a chronic study, typically spanning several weeks to allow for the full development of neuropathy before therapeutic intervention is tested.
B. Detailed Step-by-Step Protocol
-
Animal Subjects:
-
Species: Male Sprague-Dawley rats (180-220 g).[14]
-
Housing: As described in Protocol 1.
-
-
Induction of Diabetes:
-
Preparation: Prepare a fresh solution of STZ (Sigma-Aldrich) in cold 0.1 M citrate buffer (pH 4.5).
-
Administration: Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 50-65 mg/kg. A non-diabetic control group should be injected with citrate buffer only.
-
Confirmation: 72 hours post-injection, measure blood glucose from a tail vein sample. Animals with blood glucose levels >250 mg/dL are considered diabetic and included in the study.[17]
-
-
Development and Confirmation of Neuropathy:
-
Allow 2 to 4 weeks for the development of neuropathic symptoms.[16]
-
Confirm the development of neuropathy by assessing for mechanical allodynia and thermal hyperalgesia as described below. Only animals showing significant hypersensitivity compared to baseline and non-diabetic controls should be used for efficacy studies.
-
-
Nociceptive Behavioral Assays:
-
Mechanical Allodynia (von Frey Test):
-
Place rats in individual Plexiglas chambers on an elevated mesh floor and allow them to acclimate for 15-20 minutes.
-
Apply calibrated von Frey filaments of increasing stiffness to the mid-plantar surface of the hind paw.
-
The 50% paw withdrawal threshold (PWT) is determined using the up-down method. A significant decrease in PWT indicates mechanical allodynia.[16]
-
-
Thermal Hyperalgesia (Hargreaves Plantar Test):
-
Place rats in Plexiglas chambers on a glass plate.
-
A radiant heat source is focused onto the plantar surface of the hind paw.
-
Record the time taken for the rat to withdraw its paw (paw withdrawal latency, PWL). A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.
-
A significant decrease in PWL indicates thermal hyperalgesia.[14][16]
-
-
-
Efficacy Study:
-
Groups: Randomize confirmed neuropathic animals into treatment groups: Vehicle, Positive Control (e.g., Gabapentin, 100 mg/kg, p.o.), and Test Compound (at least two doses).
-
Administration: Administer compounds daily (or as determined by PK) for a period of 1-2 weeks.
-
Testing: Perform von Frey and Hargreaves tests at regular intervals (e.g., weekly) to assess the effect of the treatment on nociceptive thresholds.
-
C. Data Analysis and Interpretation
The primary outcome is the reversal or attenuation of established hypersensitivity.
| Parameter | Description | Method of Calculation |
| Paw Withdrawal Threshold (PWT) | The force (in grams) at which the animal withdraws its paw in response to a mechanical stimulus. Measured in the von Frey test. | Calculated using the up-down method statistical analysis. |
| Paw Withdrawal Latency (PWL) | The time (in seconds) taken for the animal to withdraw its paw from a thermal stimulus. Measured in the Hargreaves test. | Direct measurement of time. |
| % Maximum Possible Effect (%MPE) | Normalizes the data to compare the efficacy of different treatments. | %MPE = [(Post-drug Threshold - Post-STZ/Pre-drug Threshold) / (Baseline Threshold - Post-STZ/Pre-drug Threshold)] x 100 |
Table 2: Key Parameters for STZ Model Data Analysis
Data are typically analyzed using a two-way analysis of variance (ANOVA) with repeated measures, followed by post-hoc tests to compare treatment groups to the vehicle control at each time point. A successful compound will significantly increase the PWT and PWL in diabetic animals towards the levels seen in non-diabetic controls.
V. Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial in vivo evaluation of this compound derivatives. Positive results in the MES model would warrant further investigation in more complex epilepsy models, such as the kindling model, which better represents chronic epilepsy.[18][19] Similarly, efficacy in the STZ model should be followed by mechanistic studies, including measuring nerve conduction velocity and examining nerve fiber pathology, to confirm a neuroprotective effect beyond simple analgesia.[8] A thorough pharmacokinetic/pharmacodynamic (PK/PD) analysis is essential in all studies to correlate drug exposure with efficacy.[7] By systematically applying these validated animal models, researchers can effectively advance promising compounds from this chemical series toward clinical development.
VI. References
-
Courteix, C., Eschalier, A., & Lavarenne, J. (1993). Streptozotocin-induced diabetic neuropathy in rats: a model for painful diabetic neuropathy. Pain, 53(1), 89-96.
-
National Institutes of Health. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database. Retrieved from NIH website. --INVALID-LINK--
-
Creative Biolabs. (n.d.). Streptozotocin induced Rodent Diabetic Neuropathy Model. Retrieved from Creative Biolabs website. --INVALID-LINK--
-
Melior Discovery. (n.d.). Streptozotocin (STZ)-Induced Diabetic Rat & Mice Models. Retrieved from Melior Discovery website. --INVALID-LINK--
-
Fox, A., Gentry, C., Patel, S., Kesingland, A., & Bevan, S. (1999). Critical evaluation of the streptozotocin model of painful diabetic neuropathy in the rat. Pain, 81(3), 307-316.
-
Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Retrieved from Melior Discovery website. --INVALID-LINK--
-
Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Models of Seizures and Epilepsy (pp. 385-401). Academic Press.
-
Barker-Haliski, M., et al. (2020). The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents. Pharmaceuticals, 13(10), 301.
-
Kim, J. E., et al. (2015). Threshold for maximal electroshock seizures (MEST) at three developmental stages in young mice. Experimental Neurobiology, 24(1), 52–58.
-
Tandan, R., et al. (2004). Animal Models of Painful Diabetic Neuropathy: The STZ Rat Model. Current Protocols in Neuroscience, Chapter 9, Unit 9.18.
-
Albanese, V., et al. (2023). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 221-234.
-
Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309.
-
Oates, P. J. (2002). Neuropathy in diabetic mice overexpressing human aldose reductase and effects of aldose reductase inhibitor. Brain, 125(Pt 4), 743–753.
-
Kulkarni, S. K., & Reddy, D. S. (1999). METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. Indian Journal of Experimental Biology, 37(1), 1-14.
-
Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of pharmacology and experimental therapeutics, 389(3), 301–309.
-
Poupaert, J. H., et al. (1986). [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. Journal de pharmacie de Belgique, 41(3), 167–173.
-
Gupta, Y. K., & Gupta, M. (2000). A REVIEW: ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. Indian Journal of Physiology and Pharmacology, 44(2), 131-142.
-
Kador, P. F., et al. (2000). Effects of topical administration of an aldose reductase inhibitor on cataract formation in dogs fed a diet high in galactose. American journal of veterinary research, 61(1), 88–94.
-
Löscher, W. (2002). Animal models of epilepsy for the development of antiepileptogenic and disease-modifying drugs. A comparison of the pharmacology of kindling and post-status epilepticus models of temporal lobe epilepsy. Epilepsy research, 50(1-2), 105–123.
-
Song, Z., et al. (2003). Genetic deficiency of aldose reductase counteracts the development of diabetic nephropathy in C57BL/6 mice. Diabetologia, 46(6), 859–868.
-
Smith, M. D., et al. (2018). Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach. Epilepsia, 59(11), 2157–2167.
-
Dunnett, S. B., & Björklund, A. (2000). Animal Models of Neurodegenerative Diseases. In Functional Neural Transplantation II (pp. 101-123). Springer, Boston, MA.
-
Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. ResearchGate.
-
Zakharyan, R. V., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate.
-
Dawson, T. M., Golde, T. E., & Lagier-Tourenne, C. (2018). Animal Models of Neurodegenerative Diseases. Nature neuroscience, 21(10), 1370–1379.
-
Zour, S., et al. (2021). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Molecular Neuroscience, 14, 768516.
-
Ji, Z., et al. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Bioorganic & medicinal chemistry letters, 39, 127854.
-
Creative Biolabs. (n.d.). Rodent Epilepsy Models. Retrieved from Creative Biolabs website. --INVALID-LINK--
-
Migraine Science Collaborative. (2024). Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. Retrieved from Migraine Science Collaborative website. --INVALID-LINK--
-
Obniska, J., et al. (2016). Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models. Molecules, 21(1), 99.
-
Porciúncula, L. O., et al. (2013). Animal models of neurodegenerative diseases. Revista Brasileira de Psiquiatria, 35(Suppl 1), S14-S22.
-
Wang, Y., et al. (2019). Animal Models of Epilepsy: A Phenotype-oriented Review. Journal of Biomedical Science, 26(1), 59.
-
Löscher, W. (2020). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. International journal of molecular sciences, 21(11), 4038.
-
Dawson, T. M., Golde, T. E., & Lagier-Tourenne, C. (2018). Animal models of neurodegenerative diseases. Nature Neuroscience, 21(10), 1370-1379.
-
Aida, K., et al. (2000). Aldose Reductase-Deficient Mice Develop Nephrogenic Diabetes Insipidus. The Journal of clinical investigation, 105(6), 869–877.
-
Roucard, C., et al. (2024). pharmacological assessment of anti-seizure medications in the rat amygdala-kindling model. American Epilepsy Society.
-
Słoczyńska, K., et al. (2016). Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. Pharmacological reports, 68(1), 106–113.
-
Ramasamy, R., & Goldberg, I. J. (2010). Aldose Reductase and Cardiovascular Diseases, Creating Human-Like Diabetic Complications in an Experimental Model. Circulation research, 106(9), 1449–1458.
-
Albanese, V., et al. (2023). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. SFERA.
-
Lasko, L. M., et al. (2017). Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ResearchGate.
-
Sordillo, P. P., et al. (1981). A phase I trial of spirohydantoin mustard (NSC 172112) in patients with advanced cancer. Cancer, 47(3), 441–444.
-
Morciano, G., et al. (2022). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects. International journal of molecular sciences, 23(15), 8446.
-
Ji, Z., et al. (2021). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ResearchGate.
References
- 1. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. migrainecollaborative.org [migrainecollaborative.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 12. Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animal models of painful diabetic neuropathy: the STZ rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Streptozotocin induced Rodent Diabetic Neuropathy Model - Creative Biolabs [creative-biolabs.com]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. Genetic deficiency of aldose reductase counteracts the development of diabetic nephropathy in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Animal models of epilepsy for the development of antiepileptogenic and disease-modifying drugs. A comparison of the pharmacology of kindling and post-status epilepticus models of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Notes & Protocols: A Cell-Based Assay Cascade for Characterizing 1,3,7-Triazaspiro[4.5]decane-2,4-dione Derivatives
Introduction
The 1,3,7-triazaspiro[4.5]decane-2,4-dione scaffold represents a compelling starting point for novel therapeutic agent discovery. Its rigid, three-dimensional structure provides a unique framework for exploring chemical space, a feature increasingly sought after in drug development.[1] While this specific isomer is novel, related structures such as 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been identified as selective agonists for the δ-opioid receptor (DOR), a G-protein coupled receptor (GPCR), highlighting the potential of this chemical family to modulate critical cell signaling pathways.[2][3][4] Other analogs have shown potential as myelostimulators and inhibitors of the mitochondrial permeability transition pore.[5][6]
This guide provides a comprehensive, field-proven cascade of cell-based assays designed to systematically characterize the biological activity of novel this compound derivatives. Our approach begins with foundational cytotoxicity profiling, progresses to high-throughput primary screening against high-probability target classes—GPCRs and ion channels—and culminates in detailed mechanism-of-action and selectivity studies. Each protocol is designed as a self-validating system, incorporating essential controls to ensure data integrity and reproducibility.
Section 1: Foundational Assays - Assessing General Cellular Health
1.1. The Rationale: Cytotoxicity as a Critical First Step Before investigating specific functional effects, it is imperative to determine the concentration range at which a compound exhibits general cytotoxicity. A compound that induces a functional response simply by killing cells can lead to misleading "hits" and wasted resources. A cell viability assay establishes a safe therapeutic window for subsequent, more complex functional screens. We recommend a water-soluble tetrazolium salt (WST) assay for its high sensitivity, simple one-step procedure, and broad dynamic range compared to older methods like MTT.[7][8]
1.2. Recommended Assay: WST-1 Cell Viability Assay The WST-1 assay is a colorimetric method that quantifies cell viability by measuring the metabolic activity of mitochondrial dehydrogenases. In viable cells, these enzymes cleave the WST-1 tetrazolium salt to a soluble formazan dye, the amount of which is directly proportional to the number of living cells.[7]
1.3. Detailed Protocol: WST-1 Cell Viability Assay
Principle: Metabolically active cells reduce the WST-1 reagent into a colored formazan product. The amount of formazan, measured by absorbance, correlates directly with the number of viable cells.[9]
Materials:
-
Cell line of interest (e.g., HEK293, CHO-K1)
-
Complete culture medium
-
96-well flat-bottom tissue culture plates
-
Test compounds (dissolved in DMSO, stock concentration 10-100 mM)
-
WST-1 Reagent
-
Positive Control (e.g., Doxorubicin, 10 µM)
-
Microplate reader (420-480 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells.
-
Include wells for Vehicle Control (medium with DMSO only) and Positive Control (medium with a known cytotoxic agent).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂. The optimal time depends on the cell type's metabolic rate and should be determined empirically.
-
Data Acquisition: Shake the plate thoroughly for 1 minute on a shaker. Measure the absorbance at ~450 nm using a microplate reader. Use a reference wavelength of ~630 nm to reduce background noise.
1.4. Data Interpretation and Establishing the Therapeutic Window The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. This data is then plotted against the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀).
| Parameter | Description | Example Calculation |
| % Viability | (AbsorbanceSample / AbsorbanceVehicle) * 100 | (0.85 / 1.10) * 100 = 77.3% |
| IC₅₀ | Concentration of compound that reduces cell viability by 50%. | Determined by non-linear regression of the dose-response curve. |
Key Outcome: For subsequent functional assays, select a concentration range at least 5-10 fold below the calculated IC₅₀ to ensure that observed effects are due to specific biological interactions rather than general toxicity.
Section 2: Primary Functional Screening - Identifying Biological Activity
Based on the known activity of related spirocyclic compounds, GPCRs and ion channels are high-probability target classes.[1][2] A logical screening strategy involves running parallel assays that can provide a broad overview of activity against these families.
Caption: High-level workflow for primary functional screening.
2.1. Targeting G-Protein Coupled Receptors (GPCRs)
Rationale: GPCRs are the largest family of cell surface receptors and a major focus of drug discovery.[10][11] They signal primarily through Gαs (stimulates cAMP production), Gαi (inhibits cAMP production), and Gαq (stimulates intracellular calcium release).[12][13][14] Running parallel calcium and cAMP assays provides broad coverage of these principal signaling pathways.[15][16]
2.1.1. Protocol: Calcium Flux Assay (for Gαq-Coupled GPCRs)
Principle: This assay measures changes in intracellular calcium ([Ca²⁺]i) following GPCR activation.[17][18] Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8, Fura-2). Ligand binding to a Gαq-coupled receptor triggers the release of Ca²⁺ from the endoplasmic reticulum, causing a significant increase in the dye's fluorescence, which is monitored in real-time using an instrument like a FLIPR (Fluorescence Imaging Plate Reader).[19][20]
Materials:
-
Host cells expressing the target Gαq-coupled GPCR (e.g., CHO-K1-hM1R)
-
Calcium-sensitive dye kit (e.g., Fluo-8 No Wash)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (optional, but recommended to prevent dye leakage)
-
Positive Control Agonist (e.g., Carbachol for M1 receptor)
-
FLIPR or equivalent fluorescence plate reader
Procedure:
-
Cell Plating: Plate cells in a 96- or 384-well black-walled, clear-bottom plate and incubate overnight.
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions, often including probenecid.
-
Remove the culture medium and add 50 µL of the dye loading solution to each well.
-
-
Incubation: Incubate the plate for 1 hour at 37°C, 5% CO₂, followed by 30 minutes at room temperature in the dark.
-
Compound Preparation: Prepare a separate plate ("compound plate") with test compounds and controls at 4X the final desired concentration in assay buffer.
-
Assay Execution (on FLIPR):
-
Place both the cell plate and the compound plate into the reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will automatically add 25 µL from the compound plate to the cell plate.
-
Immediately begin measuring fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
Data Interpretation: Active compounds (agonists) will produce a rapid increase in fluorescence intensity. The response is typically quantified by the peak fluorescence signal over baseline.
2.1.2. Protocol: cAMP Accumulation Assay (for Gαs/Gαi-Coupled GPCRs)
Principle: This assay quantifies intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger.[21] Most commercial kits are competitive immunoassays.[12] Intracellular cAMP produced by the cells competes with a labeled cAMP conjugate (e.g., d2-labeled) for binding to a specific antibody (e.g., anti-cAMP cryptate). The resulting signal, often measured by Homogeneous Time-Resolved Fluorescence (HTRF), is inversely proportional to the amount of cAMP in the cells.
Materials:
-
Host cells expressing the target Gαs- or Gαi-coupled GPCR (e.g., HEK293-hADRB2)
-
cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2)
-
Stimulation Buffer
-
Positive Control Agonist (e.g., Isoproterenol for β2-adrenergic receptor)
-
Forskolin (for Gαi assays)
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation: Harvest and resuspend cells in stimulation buffer at the desired density.
-
Compound Addition:
-
Add 5 µL of cell suspension to a 384-well low-volume white plate.
-
Add 5 µL of test compound dilution (or controls).
-
-
Incubation: Incubate for 30 minutes at room temperature.
-
For Gαs assays: This step directly measures agonist-induced cAMP production.
-
For Gαi assays: First, stimulate the cells with forskolin (an adenylate cyclase activator) to generate a high basal level of cAMP. Then, add the test compound. A Gαi agonist will inhibit forskolin-induced cAMP production, leading to a decrease in cAMP and thus an increase in the HTRF signal.[12]
-
-
Lysis and Detection: Add 5 µL of the d2-labeled cAMP followed by 5 µL of the anti-cAMP cryptate antibody, according to the kit protocol.
-
Final Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
Data Interpretation: The ratio of 665nm/620nm emission is calculated. For Gαs assays, agonists decrease this ratio. For Gαi assays, agonists increase this ratio (relative to the forskolin-stimulated control).
2.2. Targeting Ion Channels
Rationale: Ion channels, which control the flow of ions across cell membranes, are the second largest class of membrane protein drug targets.[22] Their activity directly alters the cell's membrane potential. Therefore, a membrane potential assay is a highly effective primary screening method to detect modulators (activators or inhibitors) of various ion channels without needing to know the specific channel subtype beforehand.[23][24]
2.2.1. Protocol: Fluorescent Membrane Potential Assay
Principle: This assay uses a voltage-sensitive fluorescent dye that redistributes across the plasma membrane in response to changes in membrane potential.[24] In a typical assay for potassium channel inhibitors, cells are held at a hyperpolarized state by low extracellular potassium. Depolarization is then triggered by adding a high-potassium solution. The dye enters the depolarized cells, binds to intracellular components, and increases its fluorescence.[23] Channel inhibitors will block this depolarization, resulting in a reduced fluorescence signal.
Materials:
-
Cells expressing the target ion channel (e.g., HEK293-hERG)
-
Membrane Potential Assay Kit (containing fluorescent dye and quencher)
-
Low-Potassium Buffer (e.g., HBSS)
-
High-Potassium Buffer (same as low-K⁺ buffer, but with KCl replacing NaCl)
-
Positive Control Inhibitor (e.g., Dofetilide for hERG channels)
-
Fluorescence plate reader with liquid handling
Procedure:
-
Cell Plating: Plate cells in a 96- or 384-well black-walled, clear-bottom plate and incubate overnight.
-
Dye Loading: Remove culture medium and add 100 µL of the membrane potential dye solution prepared in Low-Potassium Buffer. Incubate for 30-60 minutes at room temperature.
-
Compound Addition: Add 20 µL of test compound dilutions (or controls) and incubate for 15-30 minutes.
-
Assay Execution:
-
Place the plate in a fluorescence reader.
-
Establish a stable baseline fluorescence reading.
-
The instrument adds 50 µL of High-Potassium Buffer to trigger depolarization.
-
Measure the fluorescence signal immediately for 1-2 minutes.
-
Data Interpretation: The change in fluorescence upon depolarization is measured. Inhibitors will reduce the signal increase, while activators may hyperpolarize the cell, leading to a lower baseline or a blunted response to the potassium challenge.
Section 3: Mechanism of Action & Selectivity Profiling
3.1. Rationale: From "Hit" to Validated "Lead" A primary screen identifies "hits"—compounds that show activity. The next crucial phase is to validate these hits and understand their mechanism of action (MoA). For a GPCR hit, this means determining if it acts as an agonist (activator) or an antagonist (blocker). For any hit, assessing its selectivity against related targets is essential to predict potential off-target effects.
3.2. Deconvoluting GPCR Activity: Agonist vs. Antagonist Mode
The same assay platforms (Calcium Flux, cAMP) used for primary screening are used to determine the MoA. The experimental design is simply modified.
Caption: Logic diagram for determining agonist vs. antagonist activity.
Protocol: Antagonist Mode Assay The protocol is identical to the primary screening assays (Calcium Flux or cAMP) with one key change in the Compound Addition step:
-
Pre-incubation: Add the test compound to the cells and incubate for 15-30 minutes. This allows the potential antagonist to bind to the receptor.
-
Agonist Challenge: Add a known receptor agonist at a concentration that gives a sub-maximal response (EC₈₀).
-
Measurement: Measure the signal (calcium or cAMP) as before.
Interpretation:
-
If the test compound is an antagonist, it will block the receptor, and the signal generated by the known agonist will be reduced or eliminated in a dose-dependent manner.
-
The half-maximal inhibitory concentration (IC₅₀) can then be calculated for the antagonist.
| Assay Mode | Compound Added | Expected Result for Positive Hit | Determines |
| Agonist | Test Compound Only | Signal generation (↑ Ca²⁺, ↑↓ cAMP) | EC₅₀ (Potency) |
| Antagonist | Test Compound + Known Agonist | Inhibition of agonist-induced signal | IC₅₀ (Potency) |
3.3. Selectivity Profiling Rationale: A promising lead compound should be selective for its intended target. Screening against a panel of related receptors is a critical step in preclinical drug development to identify potential off-target liabilities. For example, a compound identified as a δ-opioid receptor agonist should be tested against the µ- and κ-opioid receptors to ensure selectivity.[2]
Approach:
-
Counter-Screening: Use the same assay formats to test the validated hit against cell lines expressing related receptors (e.g., other GPCR subtypes, different ion channels).
-
Commercial Profiling Services: For broader screening, utilize commercial services that offer validated assays against large panels of receptors, kinases, and ion channels (e.g., Eurofins Discovery's SafetyScreen, Reaction Biology). This provides a comprehensive overview of potential off-target activities.
Conclusion
The systematic application of this cell-based assay cascade provides a robust framework for the initial characterization of novel this compound derivatives. By progressing logically from general cytotoxicity to broad functional screening and finally to specific mechanism-of-action and selectivity studies, researchers can efficiently identify and validate promising lead compounds. This integrated approach, grounded in self-validating protocols and clear decision points, accelerates the drug discovery process and builds a comprehensive data package for advancing new chemical entities toward preclinical development.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sfera.unife.it [sfera.unife.it]
- 6. researchgate.net [researchgate.net]
- 7. Cell viability and proliferation measurement [takarabio.com]
- 8. nwlifescience.com [nwlifescience.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell-based assays and animal models for GPCR drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. researchgate.net [researchgate.net]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. GPCR Calcium Product Solutions [discoverx.com]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 21. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 22. What are Ion Channels, Membrane Potential | Molecular Devices [moleculardevices.com]
- 23. FIVEPHOTON MEMBRANE POTENTIAL ION CHANNEL ASSAY KIT | Fluorescent Voltage Sensitive Dye Kit (kw. Voltage-sensitive probes: Part MPF-Kit) [fivephoton.com]
- 24. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Analytical methods for characterization of spirohydantoins
An In-Depth Guide to the Analytical Characterization of Spirohydantoins
Foreword by the Senior Application Scientist
Spirohydantoins represent a fascinating and vital class of heterocyclic compounds, distinguished by a spirocyclic center at the C5 position of the hydantoin ring. Their unique three-dimensional structure has made them privileged scaffolds in medicinal chemistry, leading to the development of anticonvulsants, anticancer agents, and selective androgen receptor modulators (SARMs).[1][2][3] The therapeutic potential of these molecules is intrinsically linked to their precise chemical structure, stereochemistry, and purity. Consequently, a robust and multi-faceted analytical strategy is not merely a quality control checkpoint; it is a fundamental component of the discovery and development process.
This guide eschews a simple checklist of techniques. Instead, it provides a holistic framework, explaining the synergy between different analytical methods. We will explore not just the "how" but the "why"—delving into the causality behind methodological choices to build a comprehensive and irrefutable analytical data package for any spirohydantoin derivative. The protocols herein are designed to be self-validating, embedding principles of scientific integrity and regulatory compliance at every step.
Section 1: The Integrated Analytical Workflow
The characterization of a novel spirohydantoin is a phased process. It begins with the absolute confirmation of its chemical structure and culminates in the development of validated methods for routine quality control. Each technique provides a unique piece of the puzzle, and their combined power leaves no room for ambiguity.
The following workflow illustrates the logical progression of analytical characterization, from initial structural confirmation to final quality assurance.
Caption: Integrated workflow for spirohydantoin characterization.
Section 2: Definitive Structural Elucidation
The first and most critical task is to unambiguously determine the chemical structure. This requires a combination of techniques that probe the molecule's atomic connectivity, molecular weight, and spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
Expertise & Experience: NMR is the cornerstone of structural analysis in organic chemistry.[4][5] For spirohydantoins, ¹H and ¹³C NMR spectra provide the fundamental atomic framework, while 2D NMR experiments (like COSY, HSQC, HMBC) reveal how these atoms are connected. Isotope labeling can also be employed in mechanistic or metabolic studies to trace specific atoms.[1]
Causality: We use ¹H NMR to identify the number and environment of protons. The spiro-carbon, being quaternary, lacks a proton, which is a key identifying feature. The two non-equivalent carbonyl carbons (C2 and C4) in the hydantoin ring typically show distinct signals in the ¹³C NMR spectrum, often in the 155-180 ppm range.[6][7] The chemical shifts of the protons and carbons on the spiro-fused ring are highly diagnostic of its structure and substitution pattern.
Protocol: ¹H and ¹³C NMR Analysis of a Spirohydantoin
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the spirohydantoin sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and the N-H protons of the hydantoin ring are typically well-resolved and do not exchange as rapidly as in other solvents like D₂O.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis (qNMR) is required or for a precise 0.00 ppm reference.
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR: Acquire a proton spectrum using a standard pulse sequence. A typical experiment involves 16-64 scans, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.
-
DEPT-135: Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ carbons (CH/CH₃ positive, CH₂ negative, quaternary carbons absent). This is invaluable for assigning the complex signals from the spiro-ring system.
-
-
Data Processing & Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Assign the chemical shifts (ppm) for all proton and carbon signals. Compare observed shifts with literature values for similar spirohydantoin structures.[8]
-
Analyze the coupling patterns (multiplicity and coupling constants, J) in the ¹H NMR spectrum to deduce proton-proton connectivity.
-
Data Presentation: Typical NMR Chemical Shifts
| Functional Group | Nucleus | Typical Chemical Shift (ppm) | Notes |
| Hydantoin N-H | ¹H | 7.5 - 11.0 (in DMSO-d₆) | Broad or sharp, position is solvent and concentration dependent. |
| Hydantoin C=O | ¹³C | 155 - 180 | Two distinct signals for C2 and C4. |
| Spiro Carbon | ¹³C | 55 - 75 | Quaternary carbon, confirmed by DEPT. |
| Aromatic C-H | ¹H | 6.5 - 8.5 | Depends on substitution. |
| Aliphatic C-H | ¹H | 1.0 - 4.5 | Highly dependent on proximity to the hydantoin ring and other functional groups. |
Mass Spectrometry (MS): The Molecular Scale
Expertise & Experience: MS provides the exact molecular weight of the compound, which is a critical piece of evidence for its identity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental composition with high accuracy, often confirming a proposed chemical formula beyond any reasonable doubt.
Causality: We choose soft ionization techniques like Electrospray Ionization (ESI) because they are less likely to cause premature fragmentation, allowing for clear observation of the molecular ion ([M+H]⁺ or [M-H]⁻).[2] The subsequent fragmentation pattern, obtained via Collision-Induced Dissociation (CID) in MS/MS experiments, provides a "fingerprint" that can confirm the core spirohydantoin structure.[2][9]
Protocol: LC-MS Analysis for Molecular Weight and Identity Confirmation
-
Sample Preparation:
-
Prepare a dilute solution of the spirohydantoin sample (~10-100 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water mixture). The solvent must be volatile and compatible with the HPLC mobile phase.
-
-
Instrumentation (LC-MS/MS):
-
LC System: Use a C18 reversed-phase column with a simple gradient elution (e.g., water with 0.1% formic acid to acetonitrile with 0.1% formic acid). The chromatography step separates the analyte from potential impurities and introduces it cleanly into the mass spectrometer.
-
MS System (ESI source): Operate in both positive and negative ion modes to determine which provides a better signal for the molecular ion.
-
Full Scan (MS1): Acquire a full scan spectrum over a relevant m/z range (e.g., 100-1000 amu) to identify the m/z of the molecular ion.
-
Product Ion Scan (MS/MS): Select the molecular ion as the precursor and subject it to CID. Scan the resulting fragment ions to obtain the MS/MS spectrum.
-
-
Data Interpretation:
-
Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
For HRMS data, use the instrument software to calculate the elemental composition based on the accurate mass and compare it to the theoretical formula. The mass error should ideally be < 5 ppm.
-
Analyze the fragmentation pattern. Common losses include H₂O, CO, and cleavage across the hydantoin ring, which are diagnostic of the structure.[2]
-
Caption: A generalized MS/MS fragmentation pathway for spirohydantoins.
X-Ray Crystallography: The Unambiguous 3D Structure
Expertise & Experience: When a single crystal can be grown, X-ray crystallography provides the ultimate, irrefutable proof of structure.[10] It determines not only the connectivity but also the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and, crucially for chiral molecules, the absolute stereochemistry.[11][12]
Causality: This technique is indispensable when the spiro-center is chiral. While NMR can suggest relative stereochemistry, only X-ray crystallography (or chiral synthesis from a known precursor) can definitively assign the (R) or (S) configuration. The crystal structure also reveals intermolecular interactions like hydrogen bonding, which can be important for understanding the solid-state properties of a drug substance.[11][13]
Protocol: Single-Crystal X-Ray Structure Determination
-
Crystal Growth (The Critical Step):
-
This is often the most challenging step and requires screening various conditions.
-
A common method is slow evaporation. Dissolve the purified spirohydantoin in a suitable solvent (e.g., acetonitrile, ethyl acetate, methanol) to near saturation.[11]
-
Loosely cover the vial and allow the solvent to evaporate slowly over several days to weeks at a constant temperature.
-
Other techniques include vapor diffusion (liquid/liquid or liquid/vapor) and cooling of a saturated solution.
-
-
Data Collection:
-
Carefully select a single, well-formed crystal of suitable size (~0.1-0.3 mm).
-
Mount the crystal on a diffractometer.
-
Cool the crystal in a stream of cold nitrogen gas (~100-150 K) to minimize thermal vibration and potential crystal damage.
-
Expose the crystal to a monochromatic X-ray beam (e.g., Mo-Kα radiation) and collect the diffraction data as the crystal is rotated.[11]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using direct methods or Patterson methods (e.g., using software like SHELXT) to get an initial model of the electron density map.[11]
-
Refine the model against the experimental data using full-matrix least-squares methods (e.g., with SHELXL) to locate all non-hydrogen atoms.[11]
-
Determine the absolute configuration for chiral molecules using the Flack parameter.
-
-
Data Interpretation:
-
Generate a final structural model, often visualized as an ORTEP diagram showing thermal ellipsoids.[11]
-
Analyze key geometric parameters: bond lengths, bond angles, and dihedral angles to confirm the expected molecular geometry.
-
Examine the crystal packing to identify intermolecular hydrogen bonds and other non-covalent interactions.
-
Section 3: Chromatographic Analysis for Purity and Enantiomeric Separation
Once the structure is confirmed, the focus shifts to quantifying the compound and its impurities. Chromatography is the primary tool for this purpose.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
Expertise & Experience: HPLC is the gold standard in the pharmaceutical industry for determining the purity of drug substances and products.[14] A properly validated HPLC method ensures that the results are accurate, precise, and reproducible, which is a regulatory requirement.[15][16]
Causality: We develop a "stability-indicating" method, which is a method that can separate the active pharmaceutical ingredient (API) from its degradation products and synthesis-related impurities.[17] This is typically achieved using reversed-phase chromatography on a C18 column, which separates compounds based on their hydrophobicity. A UV/Diode-Array Detector (DAD) is used as it provides both quantitative data and spectral information, which can help in identifying and tracking peaks.
Protocol: Development and Validation of an Achiral HPLC Purity Method
This protocol is designed as a self-validating system, incorporating elements of the ICH Q2(R2) guideline.[18][19]
-
Method Development:
-
Column & Mobile Phase Screening: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values (using buffers like phosphate or acetate) to achieve good resolution between the main peak and any impurities.
-
Forced Degradation: Subject the spirohydantoin to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. The goal is to develop a method where the main peak is spectrally pure and well-resolved from all degradant peaks.
-
Optimization: Fine-tune the gradient, flow rate, and column temperature to achieve optimal separation within a reasonable run time.
-
-
Method Validation (as per ICH Q2(R2)):
-
System Suitability: Before each run, inject a standard solution multiple times. The system is deemed suitable if parameters like retention time, peak area (%RSD < 2.0%), tailing factor (< 2.0), and theoretical plates are within predefined limits. This ensures the chromatographic system is performing correctly.
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. Spike the API with known impurities and forced degradation samples. Peak purity analysis using a DAD is essential.
-
Linearity: Analyze a series of solutions with known concentrations (typically 5 levels, e.g., 50-150% of the target concentration). Plot peak area vs. concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determine the recovery of the analyte in a spiked placebo matrix. Prepare samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. The mean recovery should be within 98.0-102.0%.[16]
-
Precision (Repeatability & Intermediate Precision):
-
Repeatability: Analyze multiple preparations of the same sample on the same day, by the same analyst, on the same instrument. The %RSD should be ≤ 1.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The results should be consistent.
-
-
Robustness: Intentionally make small variations to the method parameters (e.g., pH ± 0.2, column temperature ± 5°C, mobile phase composition ± 2%) and show that the results remain reliable.
-
Data Presentation: ICH Q2(R2) Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure no interference | Peak purity index > 0.999; Resolution > 2.0 |
| Linearity | Proportionality of response | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy | Closeness to true value | 98.0 - 102.0% recovery |
| Precision (%RSD) | Agreement between measurements | Repeatability ≤ 1.0%; Intermediate Precision ≤ 2.0% |
| Range | Interval of reliable quantitation | Defined by linearity and accuracy studies |
| Robustness | Resilience to small changes | System suitability parameters are met |
Chiral Chromatography: Resolving Mirror Images
Expertise & Experience: For chiral spirohydantoins, separating the enantiomers is critical, as they often exhibit different pharmacological and toxicological profiles. Chiral HPLC or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) is the most effective method for this.[20][21][22]
Causality: CSPs are packed with a chiral selector (often polysaccharide-based) that forms transient, diastereomeric complexes with the enantiomers.[21] Because these complexes have different energies, one enantiomer is retained on the column longer than the other, resulting in separation. SFC is often faster and more environmentally friendly ("greener") than HPLC for chiral separations.[22]
Caption: Workflow for chiral method development.
Protocol: Chiral Separation Method Development
-
Column and Mobile Phase Screening:
-
Prepare a ~1 mg/mL solution of the racemic spirohydantoin in a suitable solvent (e.g., ethanol or mobile phase).
-
Screen a set of polysaccharide-based CSPs (e.g., columns based on amylose or cellulose derivatives like Chiralpak® AD, AS, IC).
-
For each column, test a range of mobile phases. A typical starting point for normal-phase HPLC is a mixture of an alkane (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol).[23] For SFC, the mobile phase is typically CO₂ with an alcohol co-solvent.
-
-
Optimization:
-
Once partial separation is observed on a column/mobile phase system, optimize the separation by systematically adjusting:
-
Modifier Percentage: Vary the alcohol percentage to fine-tune retention and resolution.
-
Additives: Small amounts of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive can dramatically improve peak shape and resolution for ionizable compounds.[21]
-
Temperature: Varying the column temperature can affect the thermodynamics of the chiral recognition process and impact resolution.
-
-
-
Validation:
-
Once a robust separation is achieved (Resolution > 1.5), the method for quantifying the enantiomeric excess (e.e.) can be validated for specificity, linearity, and precision, similar to the achiral method.
-
Section 4: Confirmatory Spectroscopic Techniques
While NMR, MS, and X-ray provide the core structural data, other spectroscopic methods offer rapid and valuable confirmatory information.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a fast and simple technique used to confirm the presence of key functional groups.[24] For a spirohydantoin, the most prominent signals are from the N-H and C=O bonds.
Causality: The bonds within a molecule vibrate at specific frequencies. When infrared radiation matching these frequencies is absorbed, it provides a "fingerprint" of the functional groups present. The hydantoin ring has two carbonyl groups and one or two N-H groups, which give rise to strong, characteristic absorption bands.[6][7]
Data Presentation: Characteristic IR Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch | 3200 - 3400 | Medium to strong, can be broad |
| C=O Stretch (Amide) | 1680 - 1780 | Strong, often two distinct bands for the non-equivalent carbonyls |
| C-N Stretch | 1350 - 1450 | Medium to strong |
References
- 1. openmedscience.com [openmedscience.com]
- 2. Mass spectrometry of hydantoin-derived selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wisdomlib.org [wisdomlib.org]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Secure Verification [technorep.tmf.bg.ac.rs]
- 14. High-performance liquid chromatography | Basicmedical Key [basicmedicalkey.com]
- 15. agilent.com [agilent.com]
- 16. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 17. researchgate.net [researchgate.net]
- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. ema.europa.eu [ema.europa.eu]
- 20. phx.phenomenex.com [phx.phenomenex.com]
- 21. researchgate.net [researchgate.net]
- 22. shimadzu.com [shimadzu.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3,7-Triazaspiro[4.5]decane-2,4-dione
Welcome to the technical support center for the synthesis of 1,3,7-Triazaspiro[4.5]decane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this spirohydantoin scaffold. Here, we provide troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and extensive experience with related heterocyclic syntheses.
Introduction to Synthetic Challenges
The synthesis of this compound, a spirocyclic hydantoin, typically proceeds via a multi-step sequence, most commonly involving a variation of the Bucherer-Bergs reaction or a Strecker synthesis followed by cyclization. While these methods are robust, the unique structural features of the target molecule, including the presence of multiple nitrogen atoms and a spirocyclic center, can present specific challenges. These may include low yields, the formation of stubborn side products, and difficulties in purification. This guide aims to provide practical, actionable solutions to these common hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions researchers may have before embarking on or while troubleshooting the synthesis.
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent and reliable methods are the Bucherer-Bergs reaction and a stepwise approach involving a Strecker synthesis followed by cyclization . The Bucherer-Bergs reaction is a one-pot multicomponent reaction that offers efficiency.[1][2] The stepwise Strecker route provides better control over the formation of the key α-aminonitrile intermediate, which can be advantageous for optimizing the subsequent cyclization step.[3][4]
Q2: I am observing a very low yield in my Bucherer-Bergs reaction. What are the likely causes?
A2: Low yields in the Bucherer-Bergs synthesis of spirohydantoins can stem from several factors. Incomplete reaction due to steric hindrance from the piperidinone starting material is a common issue.[5][6] Additionally, suboptimal reaction conditions such as incorrect pH, temperature, or reaction time can significantly impact the yield. For sterically hindered ketones, prolonged reaction times and higher temperatures may be necessary.[7] The use of ultrasonication has also been reported to improve yields and reduce reaction times in problematic Bucherer-Bergs reactions.[8]
Q3: What is the key intermediate in the synthesis, and why is its formation critical?
A3: The crucial intermediate in both the Bucherer-Bergs and the Strecker-based routes is the α-aminonitrile, specifically 4-amino-4-cyanopiperidine (in a protected or unprotected form). The stability and purity of this intermediate directly influence the efficiency of the subsequent cyclization to form the hydantoin ring. Incomplete formation or degradation of the α-aminonitrile is a primary reason for low overall yields.
Q4: My final product is difficult to purify. What purification strategies are recommended for this compound?
A4: this compound is a polar molecule, which can make purification challenging. Recrystallization is the preferred method for obtaining highly pure material.[9][10][11][12] A suitable solvent system (e.g., ethanol/water mixtures) needs to be identified where the compound has high solubility at elevated temperatures and low solubility at room temperature.[1] If recrystallization is ineffective, column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol) can be employed.[13] For analytical purposes and small-scale purification, reversed-phase high-performance liquid chromatography (RP-HPLC) is also a viable option.[14][15]
Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.
Problem Area 1: Low or No Product Formation
Q: My reaction has stalled, and I'm not seeing any product formation by TLC analysis. What should I check first?
A:
-
Reagent Quality: Ensure the quality and reactivity of your starting materials. The piperidinone derivative should be pure, and the cyanide source (e.g., KCN, NaCN, or TMSCN) should be fresh and dry. Ammonium carbonate can decompose over time, so using a fresh batch is recommended.
-
Reaction Conditions: For the Bucherer-Bergs reaction, maintaining a slightly alkaline pH (around 8-9) is crucial.[1] Acidic conditions can inhibit the formation of the necessary cyanohydrin intermediate, while strongly basic conditions can lead to cyanide degradation.[1] Ensure the reaction temperature is appropriate; some sterically hindered ketones require higher temperatures (reflux) for an extended period.[7]
-
Inert Atmosphere: While not always strictly necessary for the Bucherer-Bergs reaction, ensuring an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions, especially if your starting materials are sensitive to oxidation.
Q: I am attempting a Strecker synthesis followed by cyclization, but the initial α-aminonitrile formation is inefficient. How can I improve this step?
A:
-
Choice of Cyanide Source: Trimethylsilyl cyanide (TMSCN) is often more effective than alkali metal cyanides for the Strecker reaction, especially for less reactive ketones, as it is highly soluble in organic solvents.[16]
-
Catalyst: The use of a Lewis acid catalyst (e.g., InCl₃, Sc(OTf)₃) can activate the imine intermediate towards nucleophilic attack by the cyanide, thereby improving the reaction rate and yield.[16]
-
Solvent: Anhydrous conditions are often beneficial for the Strecker reaction, especially when using TMSCN. Ensure your solvent is properly dried.
Problem Area 2: Formation of Side Products
Q: I have a major side product in my reaction mixture that appears to be more polar than my desired product. What could it be?
A: A common and often difficult-to-separate side product is the corresponding α-amino amide or α-amino acid . This arises from the hydrolysis of the nitrile group of the α-aminonitrile intermediate.[17][18][19][20][21]
-
Cause: The presence of excess water and prolonged reaction times, especially under acidic or basic conditions, can promote the hydrolysis of the nitrile.
-
Solution:
-
Minimize the amount of water in the reaction mixture, if the protocol allows.
-
Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to prevent over-reaction.
-
If using a stepwise approach, ensure the α-aminonitrile intermediate is isolated under anhydrous conditions before proceeding to the cyclization step.
-
Q: My mass spectrometry data suggests the formation of a urea-based byproduct. How is this possible and how can I avoid it?
A: The formation of urea derivatives can occur, particularly in the Bucherer-Bergs reaction where ammonium carbonate is used. This reagent can decompose to generate ammonia and carbon dioxide, which can react with the amine functionality of the starting material or intermediates. Symmetrical ureas can also form as side products when using reagents like carbonyldiimidazole (CDI) in alternative cyclization strategies if the order of addition is not carefully controlled.[22][23][24][25]
-
Cause: Reaction of the amine with in situ generated isocyanates or with the carbonyl source used for cyclization.
-
Solution:
-
Maintain a well-controlled temperature to minimize the decomposition of ammonium carbonate.
-
In stepwise syntheses, ensure the complete formation of the α-aminonitrile before introducing the reagent for cyclization (e.g., potassium cyanate or an isocyanate).
-
Problem Area 3: Purification Challenges
Q: My crude product is an oil and does not crystallize. How can I induce crystallization?
A:
-
Solvent Screening: Systematically screen a variety of solvents and solvent mixtures. Good single solvents for recrystallization of polar compounds include ethanol, methanol, isopropanol, and water. Mixtures such as ethanol/water, methanol/diethyl ether, or acetone/hexane are often effective.
-
Seeding: If you have a small amount of pure crystalline material, use it to seed the supersaturated solution.
-
Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.
-
Purity: Ensure the oil is not a mixture of your product and significant amounts of impurities, as this can inhibit crystallization. A preliminary purification by flash chromatography might be necessary to obtain a solid.
Q: During column chromatography, my product is streaking and giving poor separation. What can I do?
A:
-
Solvent System Modification: Streaking of polar, nitrogen-containing compounds on silica gel is common. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia (in the form of a methanolic ammonia solution) to your eluent can significantly improve the peak shape by neutralizing acidic sites on the silica.
-
Alternative Stationary Phase: If silica gel proves problematic, consider using a different stationary phase such as alumina (basic or neutral) or reversed-phase silica gel (C18) with an appropriate mobile phase (e.g., acetonitrile/water or methanol/water).
Experimental Protocols
Protocol 1: Bucherer-Bergs Synthesis of this compound
This one-pot protocol is a time-efficient method for the synthesis.
Materials:
-
1-N-Boc-4-piperidone
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a sealed pressure vessel, combine 1-N-Boc-4-piperidone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).
-
Add a 1:1 mixture of ethanol and water to the vessel until the solids are sufficiently suspended.
-
Seal the vessel and heat the mixture to 80-100°C with vigorous stirring for 24-48 hours.
-
Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane).
-
After completion, cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly acidify the mixture with concentrated HCl to pH ~1 to effect the deprotection of the Boc group and precipitation of the product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
| Parameter | Value |
| Reactant Ratio | 1:2:4 (Ketone:KCN:(NH₄)₂CO₃) |
| Temperature | 80-100°C |
| Solvent | Ethanol/Water (1:1) |
| Typical Yield | 40-60% |
Protocol 2: Stepwise Synthesis via Strecker Reaction and Cyclization
This two-step protocol allows for the isolation of the α-aminonitrile intermediate.
Step 1: Synthesis of 1-N-Boc-4-amino-4-cyanopiperidine
-
To a solution of 1-N-Boc-4-piperidone (1.0 eq) in methanol, add a solution of potassium cyanide (1.2 eq) in water.
-
Add a solution of ammonium chloride (1.5 eq) in water.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
Step 2: Cyclization to this compound
-
The crude α-aminonitrile can be cyclized using various methods. One common method is to treat it with an excess of potassium cyanate in aqueous acetic acid.
-
Alternatively, the Bucherer-Bergs conditions (ammonium carbonate and heat) can be applied to the isolated aminonitrile.
-
The final deprotection and work-up would be similar to Protocol 1.
Visualizations
Reaction Pathway: Bucherer-Bergs Synthesis
Caption: Bucherer-Bergs reaction pathway.
Troubleshooting Decision Tree: Low Yield
Caption: Troubleshooting low reaction yield.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Solution-phase parallel synthesis of spirohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. wpage.unina.it [wpage.unina.it]
- 6. Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Accessing new polymorphs and solvates through solvothermal recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EP0021704A1 - Spiro-hydantoin derivatives, process for their preparation and pharmaceutical compositions thereof - Google Patents [patents.google.com]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 18. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 19. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 22. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 23. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 24. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. BJOC - Mechanochemical synthesis of thioureas, ureas and guanidines [beilstein-journals.org]
Improving yield and purity of spirohydantoin synthesis
Welcome to the technical support center for spirohydantoin synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your experimental outcomes. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Troubleshooting Guide
This section addresses common problems encountered during spirohydantoin synthesis, particularly via the Bucherer-Bergs reaction, and provides systematic solutions.
Question: My reaction yield is very low or I've recovered no product. What went wrong?
Answer: Low or no yield is a frequent issue that can stem from several factors, from reagent quality to workup procedures. A systematic approach is key to diagnosing the problem.
Possible Causes & Solutions
| Potential Cause | Scientific Rationale | Recommended Action |
| Incorrect Reagent Stoichiometry | The Bucherer-Bergs reaction is a multi-component reaction where the balance of reagents is critical.[1] An excess of cyanide can lead to side products, while insufficient carbonate affects the availability of ammonia and CO2 for cyclization.[2] | For optimal reactivity, use a molar ratio of approximately 1:2:2 for the starting ketone:cyanide:(NH₄)₂CO₃.[2] Accurately weigh all reagents. |
| Suboptimal pH | The reaction mechanism has specific pH requirements. Acidic conditions (pH < 7) hinder the initial formation of the cyanohydrin intermediate, while strongly alkaline conditions (pH > 10) can cause degradation of the cyanide reagent.[2] | Maintain the reaction pH between 8 and 9. Ammonium carbonate typically acts as a buffer to maintain this range.[2] Check the pH of the initial mixture and adjust carefully if necessary. |
| Inadequate Temperature or Reaction Time | The reaction requires sufficient thermal energy to proceed efficiently, particularly for the cyclization and rearrangement steps.[2] However, excessively high temperatures can degrade reactants or products. | Ensure the reaction is heated to reflux, typically 80-100°C in aqueous or ethanolic solvents.[2] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time. |
| Poor Starting Material | Sterically hindered ketones may react slowly or not at all. Additionally, starting materials that are unstable under the basic reaction conditions can decompose, preventing product formation. | Verify the purity of your starting ketone. If using a sterically hindered substrate, consider increasing the reaction time or temperature. If instability is suspected, explore alternative, milder synthesis routes. |
| Product Loss During Workup | Spirohydantoins are typically precipitated by acidifying the reaction mixture.[2] If the pH is not lowered sufficiently, the product may remain dissolved as a salt. Incomplete extraction or excessive washing can also lead to significant product loss. | After the reaction, cool the mixture and carefully acidify with HCl to a pH of ~1-2 to ensure complete precipitation of the hydantoin.[2][3] Chill the mixture thoroughly before filtering to minimize solubility. Use minimal amounts of ice-cold solvent for washing the precipitate. |
Troubleshooting Workflow for Low Yield
Here is a logical workflow to diagnose the cause of low reaction yield.
Caption: A step-by-step decision tree for troubleshooting low spirohydantoin yield.
Question: My final product is impure and contains significant side products. How can I improve purity?
Answer: Purity issues often arise from incomplete reactions or the formation of stable intermediates and side products. Understanding the reaction mechanism is crucial for mitigation.
-
Issue: Presence of Unreacted Starting Material: This indicates an incomplete reaction.
-
Solution: Increase the reaction time and continue to monitor by TLC until the starting ketone spot has disappeared. Ensure the temperature is maintained at reflux.
-
-
Issue: Formation of α-amino acid by-product: The hydantoin ring can be hydrolyzed back to an amino acid under harsh acidic or basic conditions, especially during workup or purification.
-
Solution: Perform the workup and purification steps under controlled pH conditions. Avoid prolonged exposure to strong acids or bases at high temperatures.
-
-
Issue: Polymeric or Tar-like Substances: This can occur if the starting materials or intermediates are unstable and polymerize under the reaction conditions.
-
Solution: Ensure an inert atmosphere (e.g., nitrogen or argon) if your substrates are sensitive to oxidation. Lowering the reaction temperature slightly and extending the time may also help.
-
-
Purification Strategy: The most common and effective method for purifying spirohydantoins is recrystallization.[2]
-
Recommended Solvents: Ethanol/water mixtures are often ideal.[2] Dissolve the crude product in a minimal amount of hot ethanol and slowly add hot water until the solution becomes slightly cloudy. Allow it to cool slowly to form pure crystals. Other solvent systems like methanol/diethyl ether may also be effective.[3]
-
Chromatography: For difficult separations or for isolating very pure material for biological assays, column chromatography on silica gel can be employed. The appropriate solvent system will depend on the polarity of the specific spirohydantoin derivative.[4][5]
-
Frequently Asked Questions (FAQs)
Question: What is the mechanism of the Bucherer-Bergs reaction for spirohydantoin synthesis?
Answer: The Bucherer-Bergs reaction is a robust multi-component reaction that synthesizes 5,5-disubstituted hydantoins from a ketone (or aldehyde), cyanide, and ammonium carbonate.[1][6] The mechanism proceeds through several key steps:
-
Cyanohydrin Formation: A cyanide ion attacks the carbonyl carbon of the starting ketone to form a cyanohydrin.[2][7]
-
Aminonitrile Formation: Ammonia, released from the ammonium carbonate, reacts with the cyanohydrin in an SN2 reaction to replace the hydroxyl group, forming an aminonitrile.[2][8]
-
Carbamic Acid Formation: The nitrogen of the aminonitrile performs a nucleophilic addition to carbon dioxide (also from ammonium carbonate) to create a cyano-containing carbamic acid.[2][6]
-
Intramolecular Cyclization: The carbamic acid undergoes an intramolecular cyclization to form a 5-imino-oxazolidin-2-one intermediate.[2][7]
-
Rearrangement to Hydantoin: This intermediate then rearranges, via a proposed isocyanate species, to form the final, stable 5,5-disubstituted hydantoin product.[2][6]
Caption: The reaction pathway for the Bucherer-Bergs synthesis of spirohydantoins.
Question: Are there alternative methods for synthesizing spirohydantoins?
Answer: Yes, while the Bucherer-Bergs reaction is common, other methods exist and may be preferable for certain substrates.
-
Strecker Synthesis followed by Cyclization: This two-step approach involves first performing a Strecker reaction on the ketone with an amine and a cyanide source (like KCN or TMSCN) to generate an α-amino nitrile intermediate.[9][10][11] This intermediate is then reacted with an isocyanate, followed by acid-catalyzed intramolecular cyclization to yield the spirohydantoin.[9][11] This method offers flexibility by allowing for different isocyanates to be used.
-
Diels-Alder Reactions: For certain spirocyclic systems, a [4+2]-cycloaddition (Diels-Alder reaction) can be employed. This involves reacting a 5-methylidene-hydantoin (a hydantoin with an exocyclic double bond) with a diene to form the spiro-fused ring system.[12][13]
-
Solid-Phase Synthesis: For creating libraries of spirohydantoin derivatives for drug discovery, solid-phase synthesis methods have been developed. These routes often build the molecule on a resin support, which can simplify purification.[14]
Question: How do I properly characterize my final spirohydantoin product?
Answer: A combination of spectroscopic and analytical techniques is essential for unambiguous characterization.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. ¹H NMR will confirm the presence of protons on your spiro-scaffold and any substituents. ¹³C NMR is crucial for identifying the two carbonyl carbons of the hydantoin ring (typically δ > 150 ppm) and the spiro-carbon (a quaternary carbon).[3][15]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass for the desired product.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Look for N-H stretches (around 3200 cm⁻¹) and the characteristic C=O stretches of the hydantoin ring (around 1700-1780 cm⁻¹).[3]
-
Melting Point: A sharp melting point is a good indicator of purity for crystalline solids.
-
Chromatography (TLC/HPLC): Used to assess the purity of the final product. A single spot on TLC (in multiple solvent systems) or a single peak in HPLC suggests high purity.[4][5][16]
Experimental Protocols
Protocol 1: Standard Bucherer-Bergs Synthesis of a Spirohydantoin
This protocol is a general guideline. Molar equivalents and volumes should be calculated for your specific starting ketone.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the starting cyclic ketone (1.0 eq), potassium cyanide (KCN) (2.2 eq), and ammonium carbonate ((NH₄)₂CO₃) (4.0 eq). Safety Note: KCN is highly toxic. Handle with extreme caution in a fume hood.
-
Solvent Addition: Add a 1:1 mixture of ethanol and water as the solvent. The volume should be sufficient to create a stirrable slurry. A 55% ethanol solution is often effective.[3]
-
Heating: Heat the reaction mixture to a gentle reflux (approx. 85-95°C) with vigorous stirring.[2]
-
Monitoring: Allow the reaction to proceed for 5-8 hours. Monitor the consumption of the starting ketone by TLC.
-
Workup - Precipitation: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of cold water.[3] In a fume hood, slowly acidify the aqueous solution with 6N HCl until the pH is ~1.[3] A precipitate should form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the collected solid with a small amount of cold water, followed by a cold non-polar solvent (like hexane) to aid in drying. Dry the product under vacuum.
-
Purification: Purify the crude product by recrystallization, typically from an ethanol/water mixture.[2]
Protocol 2: Recrystallization for Purification
-
Solvent Selection: Place a small amount of your crude spirohydantoin in a test tube. Add a few drops of a solvent (e.g., ethanol) and heat. If it dissolves easily, it's a good primary solvent. If it doesn't, try another.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) required to fully dissolve the solid.
-
Induce Crystallization: While the solution is still hot, add a secondary solvent (anti-solvent, e.g., water) dropwise until the solution just begins to turn cloudy. If it becomes too cloudy, add a drop or two of the hot primary solvent to clarify.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to complete the crystallization process.
-
Collection: Collect the pure crystals by vacuum filtration, wash with a minimal amount of the ice-cold solvent mixture, and dry under vacuum.
References
- 1. Bucherer-Bergs Reaction [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. Item - Chromatographic characterization of new spirohydantoins derived from β-tetralone - figshare - Figshare [figshare.com]
- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 7. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. youtube.com [youtube.com]
- 9. Solution-phase parallel synthesis of spirohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. farm.ucl.ac.be [farm.ucl.ac.be]
- 12. [4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Triazaspirodecane Synthesis
Welcome to the technical support center for the synthesis of triazaspirodecane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the complexities of triazaspirodecane synthesis and achieve your desired outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges that may arise during the synthesis of triazaspirodecane derivatives, offering explanations and actionable solutions based on established chemical principles and laboratory experience.
Q1: Why is the yield of my triazaspirodecane product consistently low?
Low yields in spirocyclization reactions can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.[1] Here’s a breakdown of potential causes and how to address them:
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature. However, be mindful that excessive heat can lead to product decomposition.[1] A stepwise increase in temperature (e.g., 10°C increments) while monitoring for side-product formation is a prudent approach.
-
-
Suboptimal Reagent Stoichiometry: The ratio of reactants is crucial for driving the equilibrium towards product formation.
-
Solution: Experiment with varying the stoichiometry of your reagents. In many cases, using a slight excess of one of the reactants can significantly improve the yield.
-
-
Poor Quality of Starting Materials: Impurities in the starting materials can interfere with the reaction by inhibiting catalysts or participating in side reactions.[1]
-
Solution: Ensure the purity of your starting materials. Recrystallization or column chromatography of the reactants before initiating the synthesis can remove critical impurities.
-
-
Product Decomposition: The desired triazaspirodecane derivative might be unstable under the reaction or workup conditions.[1]
-
Solution: Analyze the crude reaction mixture at various time points to track the formation and potential decomposition of the product.[1] If decomposition is observed, consider modifying the workup procedure, for instance, by using milder acidic or basic conditions, or by shortening the reaction duration.[2]
-
Q2: I'm observing significant impurity formation. How can I improve the purity of my product?
The formation of impurities is a common challenge in organic synthesis. Identifying the nature of the impurity is the first step toward eliminating it.
-
Side Reactions: Competing reaction pathways can lead to the formation of undesired byproducts.
-
Solution: Re-evaluate the reaction conditions. Lowering the reaction temperature can sometimes suppress side reactions, which often have higher activation energies than the desired reaction. Alternatively, the choice of solvent can influence reaction pathways; consider screening a range of solvents with varying polarities.
-
-
Decomposition of Starting Material or Product: As mentioned previously, instability of the reactants or the product can be a source of impurities.
-
Solution: In addition to the solutions for product decomposition in Q1, consider the stability of your starting materials under the reaction conditions. If a starting material is degrading, it may be necessary to add it to the reaction mixture slowly or use a more stable precursor.
-
-
Ineffective Workup: The purification process may not be adequately removing impurities.
-
Solution: Optimize your workup and purification strategy. This could involve using a different extraction solvent, adjusting the pH of the aqueous washes, or employing a more sophisticated purification technique like preparative High-Performance Liquid Chromatography (HPLC).
-
Q3: The reaction is not proceeding at all. What should I check?
A stalled reaction can be frustrating, but a systematic check of the reaction components and setup can often reveal the issue.
-
Inactive Catalyst: If your synthesis involves a catalyst, it may be inactive.
-
Solution: Ensure the catalyst is fresh and has been stored under the correct conditions. If applicable, consider activating the catalyst before use. Screening different catalysts or ligands can also be beneficial.[1]
-
-
Incorrect Reagents or Solvents: Accidental use of the wrong reagent or a solvent from an unlabeled bottle can halt a reaction.
-
Solution: Verify the identity and purity of all reagents and solvents. When in doubt, use freshly opened or purified materials.
-
-
Sub-optimal Temperature: The reaction may require a higher temperature to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature while carefully monitoring for any changes by TLC or LC-MS. Some reactions require reflux conditions to proceed at a reasonable rate.[3]
-
-
Presence of Inhibitors: Trace amounts of certain substances can inhibit a reaction. Water and oxygen are common culprits in many organic reactions.
-
Solution: Ensure that your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if it is sensitive to air or moisture. Use anhydrous solvents and dry glassware.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of triazaspirodecane.
What are the typical synthetic routes for preparing triazaspirodecane cores?
Several synthetic strategies have been developed for the construction of the triazaspirodecane scaffold. One common approach is a multi-component reaction, such as the Strecker reaction, to form a key α-amino nitrile intermediate, which then undergoes cyclization to form the spirocyclic core.[4][5] Another strategy involves the cycloaddition of an imine with a suitable dienophile.[6] The choice of route often depends on the desired substitution pattern on the triazaspirodecane ring.
How do I choose the appropriate solvent for my reaction?
The solvent can significantly influence the reaction rate and selectivity.[1] For the synthesis of triazaspirodecane derivatives, polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are often used.[5][7] However, the optimal solvent is highly dependent on the specific reaction being performed. It is advisable to consult the literature for analogous transformations or to perform a solvent screen to identify the best conditions for your specific substrate.
What is the best way to monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of many organic reactions. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis and to check for the presence of multiple products, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are powerful techniques.
Are there any specific safety precautions I should take when synthesizing triazaspirodecane derivatives?
As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many of the reagents used in organic synthesis are flammable, corrosive, or toxic, so it is important to handle them in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each chemical before use.
III. Optimized Experimental Protocol: Synthesis of a 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivative
This protocol provides a detailed, step-by-step methodology for the synthesis of a 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative, a common core structure in medicinal chemistry.[4] This procedure is based on a modified Strecker reaction followed by cyclization.
Materials and Reagents
-
N-Boc-4-piperidone
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-Boc-4-piperidone (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Addition of Reagents: To this solution, add potassium cyanide (1.2 eq) and ammonium carbonate (3.0 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90°C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with concentrated HCl to pH ~2 in a fume hood to neutralize any remaining cyanide. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative.
Quantitative Data Summary
| Parameter | Recommended Value |
| N-Boc-4-piperidone | 1.0 equivalent |
| Potassium Cyanide | 1.2 equivalents |
| Ammonium Carbonate | 3.0 equivalents |
| Solvent | Ethanol/Water (1:1) |
| Temperature | 80-90°C (Reflux) |
| Reaction Time | 12-24 hours |
IV. Visualizations
Reaction Workflow Diagram
Caption: A typical workflow for the synthesis and purification of triazaspirodecane derivatives.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues in triazaspirodecane synthesis.
V. References
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Retrieved from 1
-
Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., ... & Pacifico, S. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907.
-
ResearchGate. (n.d.). Synthetic route and reaction conditions for the target compounds. Retrieved from --INVALID-LINK--
-
ResearchGate. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from --INVALID-LINK--
-
Taylor & Francis Online. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from --INVALID-LINK--
-
Wiley Online Library. (n.d.). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). The Advent of a Key Synthetic Intermediate: A Technical Guide to the First Synthesis of N-Boc-Nortropinone. Retrieved from --INVALID-LINK--
-
Digital Commons @ Gardner-Webb University. (2025). Optimizing Reaction Steps in the Synthesis of 1,1'-Dideaza-Quinine. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How To [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1,3,7-Triazaspiro[4.5]decane-2,4-dione
Welcome to the technical support guide for the synthesis of 1,3,7-Triazaspiro[4.5]decane-2,4-dione and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently encountered issues during the synthesis, providing in-depth, field-tested solutions to streamline your experimental workflow.
Troubleshooting Guide: Common Experimental Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
Q1: My reaction yield for this compound is consistently low. What are the likely causes and how can I optimize the synthesis?
Low yield is a frequent challenge, often stemming from a combination of factors. The primary synthetic route to this spirohydantoin is the Bucherer-Bergs reaction, a multicomponent condensation of a ketone, a cyanide source, and ammonium carbonate.[1][2][3][4] The starting ketone for this specific target is an N-protected 4-piperidone. Let's break down the potential causes for low yield.
Causality Analysis:
-
Incomplete Cyanohydrin Formation: The reaction initiates with the formation of a cyanohydrin intermediate from the ketone.[1] This equilibrium can be unfavorable if the pH is too low, as acidic conditions hinder the nucleophilic attack of the cyanide ion.
-
Hydrolysis of Cyanide: The cyanide salt (KCN or NaCN) is susceptible to hydrolysis, especially under prolonged heating or non-optimal pH, reducing its effective concentration.
-
Side Reactions of the Aminonitrile Intermediate: The key aminonitrile intermediate can undergo undesired reactions. The presence of the unprotected secondary amine in the piperidine ring of the starting material (if not appropriately protected) can lead to N-cyanation or other competing pathways.
-
Decomposition of Ammonium Carbonate: Ammonium carbonate is thermally labile and can decompose, shifting the equilibrium of the reaction and reducing the availability of ammonia and carbon dioxide required for the cyclization.
-
Product Precipitation and Isolation: The desired spirohydantoin product often precipitates from the reaction mixture upon acidification.[1] Inefficient precipitation or loss during filtration and washing can significantly impact the isolated yield.
Troubleshooting Protocol & Optimization Strategy:
| Parameter | Recommended Action | Rationale |
| pH Control | Maintain a pH of approximately 8-9 throughout the reaction.[1] Use ammonium carbonate as an effective buffer. | This pH range favors the formation of the cyanohydrin intermediate while minimizing cyanide degradation. |
| Reagent Stoichiometry | Use a molar ratio of approximately 1:2:2 for the ketone:cyanide salt:ammonium carbonate.[1] | An excess of cyanide and ammonium carbonate helps to drive the reaction towards the product, compensating for any potential degradation. |
| Temperature & Reaction Time | Reflux in an aqueous or alcoholic solvent (e.g., ethanol/water mixture) at 80-100°C.[1] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. | Sufficient thermal energy is required to overcome the activation barriers for the cyclization steps. Prolonged heating, however, can lead to byproduct formation. |
| Starting Material | If using a piperidone salt (e.g., hydrochloride), ensure it is neutralized or account for the acid in the pH adjustment. Consider using an N-protected piperidone (e.g., N-Boc or N-Cbz) to prevent side reactions at the piperidine nitrogen. | Protecting the piperidine nitrogen simplifies the reaction profile by eliminating potential N-alkylation or N-acylation side reactions. |
| Work-up Procedure | After the reaction is complete, cool the mixture in an ice bath before and during acidification with a mineral acid (e.g., HCl) to precipitate the product. Wash the filtered product with cold water to remove inorganic salts. | Gradual cooling and acidification promote the formation of well-defined crystals, which are easier to filter and handle, minimizing loss. |
Below is a workflow diagram to guide your troubleshooting process for low-yield issues.
Caption: Troubleshooting workflow for low reaction yield.
Q2: My reaction has stalled, and analysis shows a significant amount of an intermediate. How do I identify it and push the reaction to completion?
Reaction stalling is typically indicative of a stable intermediate that is not converting to the final product under the current conditions.
Causality Analysis:
In the Bucherer-Bergs synthesis, the most common stable intermediate is the α-amino nitrile .[5] Its formation from the cyanohydrin is often efficient, but the subsequent steps involving reaction with carbon dioxide and intramolecular cyclization can be rate-limiting.
-
α-Amino Nitrile Accumulation: This can occur if the concentration of dissolved CO₂ (from ammonium carbonate) is insufficient or if the activation energy for the cyclization to the 5-imino-oxazolidin-2-one intermediate is not being met.[1]
-
Steric Hindrance: In some cases, particularly with bulky substituents on the piperidine ring, steric hindrance can slow down the final cyclization steps.[5]
Troubleshooting Protocol:
-
Intermediate Identification:
-
Isolate a small amount of the reaction mixture.
-
Use analytical techniques like LC-MS to determine the mass of the intermediate. The α-amino nitrile of an N-Boc-4-piperidone starting material will have a specific, calculable mass.
-
¹H NMR of the crude mixture may show characteristic peaks for the aminonitrile structure, distinct from the starting ketone and the final hydantoin product.
-
-
Driving the Reaction to Completion:
-
Increase Temperature: If the reaction is being run at the lower end of the temperature range (e.g., 60-70°C), increasing it to 90-100°C can provide the necessary energy for the cyclization.
-
Add Fresh Ammonium Carbonate: Since ammonium carbonate can decompose, adding a fresh portion mid-reaction can replenish the supply of ammonia and CO₂, pushing the equilibrium forward.
-
Increase Pressure: In a sealed reactor, the partial pressure of CO₂ and NH₃ will increase, which can accelerate the reaction. This is a common strategy in industrial settings and can be replicated in the lab with appropriate pressure-rated equipment.
-
Q3: I've observed a significant impurity in my final product. What is the likely identity of this byproduct, and how can I prevent its formation?
Impurity profiling is critical for any synthesis, especially in drug development.[6] In the synthesis of this compound, several side reactions can occur.
Potential Side Products and Their Formation Mechanisms:
-
Unreacted Cyanohydrin: If the amination step is slow or incomplete, the cyanohydrin formed from the starting ketone may remain. This is more common in modified Strecker-type syntheses where ammonia is added separately.[5][7]
-
Disubstituted Ureas: If the aminonitrile intermediate reacts with an isocyanate species (which can form in the reaction) in an intermolecular fashion, it can lead to urea derivatives instead of the desired intramolecular cyclization.
-
Hydrolysis Product (α-Amino Acid): The final hydantoin product can undergo hydrolysis back to the corresponding α-amino acid, especially under harsh acidic or basic workup conditions.
Prevention and Purification Strategy:
-
Control Stoichiometry and Temperature: Strict adherence to the optimized reagent ratios and temperature profile is the primary way to minimize side product formation.[1]
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions, especially if the starting materials are sensitive.
-
Purification:
-
Recrystallization: The desired spirohydantoin is often a crystalline solid. Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is a highly effective method for removing most impurities.
-
Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used to separate the product from closely related impurities.
-
Frequently Asked Questions (FAQs)
What is the reaction mechanism for the synthesis of this compound via the Bucherer-Bergs reaction?
The Bucherer-Bergs reaction is a robust method for creating 5,5-disubstituted hydantoins.[5] The mechanism involves several key steps, as illustrated below:
Caption: Mechanism of the Bucherer-Bergs Reaction.
Mechanism Steps:
-
Cyanohydrin Formation: The ketone (N-protected 4-piperidone) is attacked by a cyanide ion to form a cyanohydrin intermediate.[1]
-
Aminonitrile Formation: Ammonia, formed from the decomposition of ammonium carbonate, reacts with the cyanohydrin via an SN2 reaction to replace the hydroxyl group, yielding an α-amino nitrile.[1]
-
Carbamic Acid Formation: The nitrogen of the amino group attacks carbon dioxide (also from ammonium carbonate) to form a cyano-containing carbamic acid.
-
Intramolecular Cyclization: The carbamic acid undergoes an intramolecular cyclization to form a 5-imino-oxazolidin-2-one intermediate.
-
Rearrangement: This intermediate rearranges, often via an isocyanate intermediate, to form the final, thermodynamically stable 5,5-disubstituted hydantoin product.[1][3]
What are the critical safety considerations when performing this synthesis?
The primary hazard in the Bucherer-Bergs synthesis is the use of alkali metal cyanides (NaCN or KCN) .
-
Toxicity: Cyanide salts are highly toxic if ingested, inhaled, or absorbed through the skin.
-
Acidification Hazard: CRITICAL: Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas. All operations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged exposure; check compatibility charts).
-
Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols. A common method is to treat the waste with an excess of bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions to oxidize the cyanide to the less toxic cyanate.
Should I use a one-pot Bucherer-Bergs reaction or a stepwise Strecker synthesis followed by cyclization?
Both approaches can yield the desired product, but they have different advantages and disadvantages. The choice often depends on the specific substrate, available equipment, and desired level of process control.
| Feature | Bucherer-Bergs Synthesis | Stepwise Strecker / Cyclization |
| Procedure | One-pot multicomponent reaction.[2][4] | Two or more discrete steps (aminonitrile formation, then cyclization).[8][9] |
| Simplicity | High (fewer operations and isolations). | Lower (requires isolation of the aminonitrile intermediate). |
| Process Control | Lower (all components react simultaneously). | Higher (each step can be individually optimized and purified). |
| Reagents | Ketone, KCN/NaCN, (NH₄)₂CO₃.[3] | Ketone, KCN/NaCN, NH₄Cl (for aminonitrile), then a reagent for cyclization (e.g., isocyanate, CO₂). |
| Best For | Rapid library synthesis, initial route scouting. | Difficult substrates, large-scale synthesis where process control is critical. |
For the synthesis of this compound, the Bucherer-Bergs reaction is generally efficient and is the most commonly cited method for similar spirohydantoins.[5]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Bucherer-Bergs Reaction [organic-chemistry.org]
- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 4. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Solution-phase parallel synthesis of spirohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,3,7-Triazaspiro[4.5]decane-2,4-dione Analogs
Welcome to the technical support guide for the purification of 1,3,7-triazaspiro[4.5]decane-2,4-dione analogs. This class of spirohydantoin compounds holds significant interest in medicinal chemistry and drug development, particularly for their potential as novel therapeutics.[1][2][3][4][5] The synthetic routes to these scaffolds, such as the Bucherer-Bergs or Strecker reactions, often yield crude products containing unreacted starting materials, intermediates, and side products.[4][6] Achieving high purity is therefore a critical, non-trivial step for accurate biological evaluation and downstream applications.
This guide is structured to provide direct, actionable solutions to common purification challenges encountered in the laboratory. It combines established chemical principles with practical troubleshooting advice to streamline your workflow and enhance the quality of your final compounds.
Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding the purification strategy for spirohydantoin analogs.
Q1: What are the primary purification techniques for this compound analogs?
The most effective and commonly cited methods are recrystallization and silica gel column chromatography. The choice between them depends on the nature of the impurities and the physical properties of the target compound. Often, a combination of an extractive workup followed by either recrystallization or chromatography is employed. In cases with particularly challenging impurity profiles, semi-preparative HPLC may be used for final polishing.[7][8]
Q2: What are the likely impurities I'll need to remove?
Impurities are typically derived from the synthesis method used. For a Strecker or Bucherer-Bergs reaction, common impurities include:
-
Unreacted Starting Materials: Such as the parent N-substituted piperidinone.
-
Reaction Intermediates: Incomplete cyclization can leave α-amino nitrile or cyanohydrin intermediates in the crude mixture.[6][9]
-
Inorganic Salts: Reagents like sodium cyanide or ammonium carbonate can persist after the initial workup.[4][10]
-
Side Products: Byproducts from undesired parallel reactions.
Q3: How do I select an appropriate solvent for recrystallization?
The ideal recrystallization solvent is one in which your target compound has low solubility at room temperature but high solubility at the solvent's boiling point.[11] The impurities, conversely, should either be highly soluble at room temperature (to remain in the mother liquor) or completely insoluble in the hot solvent (to be removed by hot filtration).[11][12] Solubility tests with small amounts of your crude product in various solvents are essential to identify the optimal system.[12]
Q4: Which analytical methods are essential for confirming purity post-purification?
A combination of techniques is necessary for a comprehensive assessment of purity:
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the effectiveness of chromatographic separation.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and reveals the presence of impurities, even at low levels.[7][9][10]
-
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC/MS): Offers quantitative purity data and confirms the molecular weight of the desired product.[7][13]
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. A broad or depressed melting range indicates the presence of impurities.[11]
Troubleshooting Guide: Common Purification Issues
This guide provides a problem-cause-solution framework for specific experimental challenges.
Problem 1: My product has "oiled out" or is a persistent oil instead of a solid.
-
Probable Cause 1: High Impurity Load. Significant amounts of impurities can disrupt crystal lattice formation and depress the melting point of your compound, resulting in an oil.
-
Solution:
-
Trituration: Attempt to solidify the oil by stirring it vigorously with a solvent in which the desired compound is insoluble but the impurities are soluble (e.g., cold diethyl ether, pentane, or hexane). This can wash away oily contaminants and induce crystallization.
-
Chromatography: If trituration fails, the most robust solution is to purify the oil via silica gel column chromatography to remove the problematic impurities before attempting crystallization again.
-
-
Probable Cause 2: Residual Solvent. Trapped solvent from the workup (e.g., ethyl acetate, dichloromethane) can prevent solidification.
-
Solution:
-
High Vacuum Drying: Place the oil under a high vacuum for several hours (or overnight), possibly with gentle heating, to remove residual solvent.
-
Co-evaporation: Dissolve the oil in a volatile solvent like dichloromethane and then evaporate it again under reduced pressure. Repeating this process can help remove less volatile solvent residues.
-
Problem 2: The compound will not crystallize from the recrystallization solvent.
-
Probable Cause 1: Solution is too dilute. The concentration of the compound is below the saturation point required for crystal nucleation.
-
Solution: In a fume hood, gently heat the solution and evaporate a portion of the solvent to increase the concentration. Allow it to cool slowly again.[11]
-
Probable Cause 2: Cooling is too rapid. Fast cooling can lead to the formation of an amorphous precipitate or supersaturated oil rather than an ordered crystal lattice.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop without disturbance. Only after it has reached room temperature should you move it to an ice bath to maximize recovery.[11]
-
Probable Cause 3: No nucleation sites. Spontaneous crystal formation can sometimes be slow to initiate.
-
Solution:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic glass fragments can act as nucleation sites.[11]
-
Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled solution to induce crystallization.[11]
-
Problem 3: Column chromatography provides poor separation of my target compound and an impurity.
-
Probable Cause 1: Inappropriate Solvent System. The polarity of the eluent is not optimized to differentiate between the components of the mixture.
-
Solution:
-
Systematic TLC Analysis: Before running the column, test various solvent systems using TLC. Aim for a system that gives your target compound an Rf value of approximately 0.25-0.35 and provides the largest possible separation (ΔRf) from the nearest impurity.
-
Use Different Solvents: If a binary system (e.g., ethyl acetate/hexane) fails, try a different combination (e.g., dichloromethane/methanol).[13] Sometimes, adding a small amount of a third solvent (e.g., 0.5% triethylamine for basic compounds, or 0.5% acetic acid for acidic compounds) can dramatically improve separation.
-
-
Probable Cause 2: Column Overloading. Too much crude material was loaded onto the column relative to the amount of silica gel.
-
Solution: As a general rule, use a silica-to-sample mass ratio of at least 50:1. If separation is difficult, increase this ratio to 100:1 or more.
Problem 4: The final yield after purification is unacceptably low.
-
Probable Cause 1: Excessive Solvent in Recrystallization. Using too much hot solvent to dissolve the crude product will leave a significant amount of the compound dissolved in the mother liquor even after cooling.[12]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the solid. Add the hot solvent in small portions, allowing time for dissolution between additions.[12]
-
Probable Cause 2: Premature Crystallization. The compound crystallized on the funnel or in the filter paper during a hot filtration step.
-
Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution. This can be done by passing hot solvent through the setup or by placing it under a heat lamp.
-
Probable Cause 3: Multiple Purification Steps. Each transfer and purification step (e.g., extraction, chromatography, and recrystallization) inevitably leads to some material loss.
-
Solution: Evaluate if all steps are necessary. If the crude product is relatively clean, a single, well-optimized recrystallization might be sufficient, avoiding the losses associated with chromatography.
Data & Protocols
Table 1: Common Recrystallization Solvents for Spirohydantoin Analogs
| Solvent | Polarity | Typical Use Case | Notes |
| Methanol | Polar Protic | Often used for spirohydantoins with moderate polarity.[10] | Highly volatile. Good for dissolving polar compounds when hot. |
| Water | Very Polar Protic | Effective for analogs with significant hydrogen bonding capacity.[10] | Slow to evaporate. Ensure product is thoroughly dried. |
| Tetrahydrofuran (THF) | Polar Aprotic | Used for less polar analogs or those with specific solubility profiles.[10] | Can form peroxides; use stabilized grades. Relatively high boiling point. |
| Methanol/Diethyl Ether | Mixed | A two-solvent system can be effective. The compound is dissolved in a minimal amount of hot methanol, and ether is added dropwise until turbidity persists, then the solution is clarified by adding a drop of methanol and cooled.[10] | Useful when a single solvent is not ideal. |
| Ethyl Acetate/Hexane | Mixed | A common two-solvent system for compounds of intermediate polarity. | Dissolve in hot ethyl acetate and add hexane until cloudy, then clarify and cool. |
Experimental Workflow: Step-by-Step Recrystallization
-
Solvent Selection: Perform solubility tests on ~20 mg of your crude product with 0.5 mL of several candidate solvents to find one where the compound is sparingly soluble when cold but fully soluble when hot.[12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (e.g., on a hot plate). Continue adding small portions of hot solvent until the solid just dissolves.[12]
-
(Optional) Hot Filtration: If insoluble impurities (like dust or inorganic salts) are present, or if the solution is colored when a colorless product is expected, perform a hot filtration. To decolorize, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then filter while hot.[12]
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.
-
Drying: Dry the purified crystals thoroughly under a vacuum to remove all traces of solvent. The purity can then be assessed by melting point, TLC, and NMR.
Visualized Workflows
Diagram 1: General Purification Strategy
Caption: A general workflow for the purification of spirohydantoin analogs.
Diagram 2: Troubleshooting Crystallization
Caption: Decision tree for troubleshooting failed crystallization attempts.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. migrainecollaborative.org [migrainecollaborative.org]
- 4. researchgate.net [researchgate.net]
- 5. NEW SPIROHYDANTOIN DERIVATIVES - SYNTHESIS, PHARMACOLOGICAL EVALUATION, AND MOLECULAR MODELING STUDY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solution-phase parallel synthesis of spirohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sfera.unife.it [sfera.unife.it]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. journal.uctm.edu [journal.uctm.edu]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Navigating Solubility Challenges with Spirohydantoin Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with spirohydantoin compounds. This guide is designed to provide you with in-depth, practical solutions to the solubility challenges often encountered with this promising class of molecules. As a privileged scaffold in medicinal chemistry, spirohydantoins offer unique three-dimensional structures that can lead to enhanced biological activity.[1][2] However, their often complex and lipophilic nature can present significant hurdles in achieving adequate solubility for biological screening and formulation development.
This resource is structured to move from foundational principles to specific, actionable troubleshooting advice. We will explore the "why" behind solubility issues in spirohydantoins and then provide step-by-step guidance on how to overcome them.
Part 1: Understanding the Solubility Puzzle of Spirohydantoin Compounds
Why Can Spirohydantoins Be Poorly Soluble?
Spirohydantoin compounds possess a unique architecture that, while beneficial for target engagement, can also be a source of poor aqueous solubility. The primary contributing factors are:
-
High Lipophilicity and Molecular Weight: The fusion of a hydantoin ring with a cyclic system at a single spiro-atom often results in molecules with a substantial nonpolar surface area. As medicinal chemists elaborate on these scaffolds to improve potency, the addition of lipophilic groups is common, leading to an increase in both molecular weight and LogP. Compounds with a LogP greater than 3.5 are frequently associated with poor aqueous solubility.[3]
-
Crystal Lattice Energy: The rigid, three-dimensional structure of spirohydantoins can facilitate strong intermolecular interactions in the solid state, leading to a highly stable crystal lattice. Overcoming this lattice energy during dissolution can be challenging, thus limiting solubility.
-
The Hydantoin Moiety's Dual Nature: The hydantoin ring itself contains both hydrogen bond donors (N-H groups) and acceptors (C=O groups), which should theoretically contribute to water solubility.[2][4] However, the impact of these groups can be overshadowed by a large, hydrophobic spiro-cyclic scaffold.
The interplay of these factors dictates the overall solubility of a given spirohydantoin derivative. Understanding which of these is the dominant contributor is the first step in effective troubleshooting.
Part 2: Troubleshooting Guide & FAQs
This section is designed to address common questions and issues encountered during the handling and formulation of spirohydantoin compounds.
Frequently Asked Questions (FAQs)
Q1: My spirohydantoin compound won't dissolve in aqueous buffers for my initial in vitro assays. What should I do?
This is a very common issue. The first step is to determine if the problem is kinetic (the compound dissolves too slowly) or thermodynamic (the compound is inherently insoluble at the desired concentration).
A1: Initial Steps for Immediate Use in Assays
-
Co-Solvent Approach: For initial screening, using a small percentage of an organic co-solvent is often the quickest solution.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) 400 are common choices.
-
Protocol: Prepare a high-concentration stock solution of your spirohydantoin in 100% DMSO. Then, dilute this stock into your aqueous buffer, ensuring the final concentration of DMSO is low (typically <1%, ideally <0.5%) to avoid artifacts in your biological assay.
-
Causality: The co-solvent disrupts the hydrogen bonding network of water, reducing its polarity and making it more favorable for the dissolution of lipophilic compounds.
-
-
pH Adjustment: The hydantoin ring has acidic protons on the nitrogen atoms. Modifying the pH of your buffer can significantly impact solubility if your compound has ionizable groups.[5]
-
Protocol:
-
Determine the pKa of your compound (experimentally or via in silico prediction).
-
For acidic spirohydantoins, adjusting the pH to be at least 2 units above the pKa will favor the ionized, more soluble form.
-
Use a buffer system with adequate capacity to maintain the desired pH.
-
-
Trustworthiness: This method is self-validating. If you observe a significant increase in solubility with a change in pH, it confirms the presence of an ionizable group and provides a clear path forward for formulation.
-
Q2: I've tried using DMSO, but my compound precipitates out of the assay medium over time. How can I improve its stability in solution?
Precipitation after initial dissolution indicates that you are likely exceeding the thermodynamic solubility of your compound in the final medium. This is a common problem when diluting a DMSO stock into an aqueous buffer.
A2: Strategies for Preventing Precipitation
-
Use of Surfactants: Surfactants can stabilize your compound in solution by forming micelles.
-
Recommended Surfactants: Tween® 80 or Polysorbate 80 are frequently used non-ionic surfactants in biological assays.
-
Protocol: Include a low concentration (e.g., 0.01-0.1%) of the surfactant in your final assay buffer.
-
Mechanism: The hydrophobic tails of the surfactant molecules form a core, creating a microenvironment where your lipophilic spirohydantoin can partition, while the hydrophilic heads interact with the aqueous buffer, keeping the entire complex in solution.
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, enhancing their aqueous solubility.
-
Commonly Used Cyclodextrins: β-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Protocol:
-
Prepare a solution of the cyclodextrin in your aqueous buffer.
-
Add the spirohydantoin compound to the cyclodextrin solution and stir or sonicate until dissolved.
-
The optimal ratio of compound to cyclodextrin needs to be determined experimentally.
-
-
Expertise: This technique is particularly effective for compounds with a LogP in the range of 2-4. A study on spiro[cyclopropane-1,3′-oxindoles] demonstrated a significant increase in solubility upon complexation with β-cyclodextrins.[6]
-
Q3: For my in vivo studies, I need a formulation with higher concentration and better bioavailability. What are my options?
Moving from in vitro to in vivo requires more advanced formulation strategies that are safe and effective for animal administration.
A3: Advanced Formulation Approaches
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the molecular level.
-
Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), or hydroxypropyl methylcellulose (HPMC).
-
Workflow:
-
Dissolve both the spirohydantoin and the carrier in a common organic solvent.
-
Remove the solvent by evaporation or spray drying.
-
The resulting solid dispersion can then be dissolved in an aqueous vehicle for dosing.
-
-
Causality: By isolating individual drug molecules within a hydrophilic carrier, solid dispersions prevent the formation of a stable crystal lattice, thereby increasing the dissolution rate and apparent solubility.
-
-
Particle Size Reduction (Micronization/Nanonization): The dissolution rate of a drug is proportional to its surface area. Reducing the particle size increases the surface area-to-volume ratio, leading to faster dissolution.
-
Methods:
-
Micronization: Jet milling or ball milling can reduce particle size to the micron range.
-
Nanonization: High-pressure homogenization or media milling can create nanosuspensions with particle sizes below 1 micron.
-
-
Authoritative Grounding: The Noyes-Whitney equation mathematically describes the relationship between dissolution rate, surface area, and solubility. Particle size reduction directly addresses the surface area component of this equation.
-
Workflow for Troubleshooting Spirohydantoin Solubility
Below is a decision-making workflow to guide you through the process of addressing solubility issues with your spirohydantoin compounds.
Part 3: Experimental Protocols
Protocol 1: Kinetic vs. Thermodynamic Solubility Assessment
This protocol helps you quickly determine the nature of your solubility problem.
Materials:
-
Spirohydantoin compound
-
DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a 10 mM stock solution of your compound in 100% DMSO.
-
In duplicate, dilute the stock solution to your final desired concentration (e.g., 10 µM) in the aqueous buffer.
-
Kinetic Measurement: Immediately after dilution, measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy at the compound's λmax or HPLC). This gives you the initial, kinetically dissolved concentration.
-
Thermodynamic Measurement: Incubate the remaining solutions at room temperature for 24 hours to allow them to reach equilibrium.
-
After 24 hours, centrifuge the samples to pellet any precipitated compound.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound. This is the thermodynamic solubility.
Data Interpretation:
| Scenario | Interpretation |
| Kinetic ≈ Thermodynamic | The compound is soluble at this concentration. |
| Kinetic > Thermodynamic | The compound is supersaturated upon initial dilution and precipitates over time. This is a common issue when using DMSO stocks. |
| Kinetic and Thermodynamic are both low | The compound has very low intrinsic solubility in the aqueous buffer. More advanced solubilization techniques are required. |
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Materials:
-
Spirohydantoin compound
-
Polymer carrier (e.g., PVP K30)
-
Volatile organic solvent (e.g., methanol, acetone)
-
Rotary evaporator
Procedure:
-
Determine the desired drug-to-polymer ratio (start with 1:5 w/w).
-
Dissolve both the spirohydantoin compound and the PVP K30 in a minimal amount of the organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Once a clear solution is obtained, remove the solvent under reduced pressure using a rotary evaporator.
-
Continue to evaporate until a thin, dry film is formed on the inside of the flask.
-
Further dry the solid dispersion under high vacuum for several hours to remove any residual solvent.
-
The resulting solid can be scraped from the flask and stored in a desiccator. This solid can now be used to prepare aqueous solutions for your experiments.
Conclusion
Overcoming the solubility challenges of spirohydantoin compounds is a critical step in realizing their full therapeutic potential. By systematically understanding the physicochemical drivers of poor solubility and applying a logical, stepwise approach to formulation development, researchers can successfully advance these promising molecules through the drug discovery pipeline. This guide provides a foundational framework for troubleshooting; however, it is crucial to remember that each compound is unique, and a tailored approach based on experimental data will yield the best results.
References
- 1. Solution-phase parallel synthesis of spirohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 1,3,7-Triazaspiro[4.5]decane-2,4-dione in Solution
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1,3,7-Triazaspiro[4.5]decane-2,4-dione. As a spirohydantoin derivative, this compound holds significant potential in medicinal chemistry. However, ensuring its stability in solution is paramount for obtaining reliable and reproducible experimental results. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate the challenges of working with this molecule.
I. Understanding the Stability of this compound
The core structure of this compound features a hydantoin ring spiro-fused to a piperidine ring. The stability of this molecule in solution is primarily influenced by the chemical integrity of the hydantoin moiety, which is susceptible to several degradation pathways. The most common degradation mechanisms are hydrolysis, oxidation, and photodegradation. Understanding these pathways is the first step in mitigating instability.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the handling and analysis of this compound in solution.
Question 1: I am observing a rapid loss of my compound in aqueous buffer at neutral or alkaline pH. What is the likely cause and how can I prevent it?
Answer:
The most probable cause is hydrolysis of the hydantoin ring . The hydantoin structure contains two amide bonds that are susceptible to cleavage, particularly under neutral to alkaline conditions. This leads to a ring-opening reaction, forming an unstable hydantoic acid intermediate that can further degrade.[1]
Troubleshooting & Optimization:
-
pH Profiling: The first and most critical step is to determine the pH of maximum stability for your compound. Conduct a pH-rate profile study by preparing your compound in a series of buffers with varying pH (e.g., from pH 3 to pH 9) and monitor its concentration over time using a stability-indicating HPLC method. Spirohydantoins are generally more stable in acidic to slightly acidic conditions (pH 3-5).[2]
-
Buffer Selection: Once the optimal pH is identified, ensure your experimental buffer system is robust enough to maintain this pH throughout your experiment.
-
Temperature Control: Perform your experiments at the lowest practical temperature, as elevated temperatures accelerate hydrolysis.[2]
Question 2: My compound seems to be degrading even under acidic conditions and when protected from light. What other degradation pathways should I consider?
Answer:
If hydrolytic and photodegradation are ruled out, oxidation is a likely culprit. The hydantoin ring can be susceptible to oxidative degradation, especially in the presence of dissolved oxygen, trace metal ions, or other oxidizing agents.
Troubleshooting & Optimization:
-
Use of Antioxidants: Consider adding antioxidants to your formulation. Common choices include ascorbic acid, butylated hydroxytoluene (BHT), or N-acetylcysteine.
-
Deoxygenate Solvents: Purge your solvents and buffers with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Metal Chelators: If metal-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your solutions.
-
Forced Degradation Study: To confirm oxidative susceptibility, perform a forced degradation study using an oxidizing agent like hydrogen peroxide (H₂O₂) or a free radical initiator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[3][4][5][6]
Question 3: I am seeing unexpected peaks in my HPLC chromatogram after my samples have been exposed to ambient light. What is happening?
Answer:
This is a classic sign of photodegradation . Many heterocyclic compounds are light-sensitive and can undergo photochemical reactions upon exposure to UV or even visible light, leading to the formation of degradation products.[1] This is a critical parameter to evaluate as per ICH Q1B guidelines.[7][8][9][10][11]
Troubleshooting & Optimization:
-
Light Protection: Always handle the compound and its solutions in a dark or light-protected environment. Use amber-colored glassware or wrap your containers in aluminum foil.
-
Photostability Testing: Conduct a formal photostability study as outlined in the ICH Q1B guideline. This involves exposing the compound in solution and as a solid to a controlled light source and analyzing for degradation.
-
Formulation Strategies: If the compound is found to be highly photosensitive, formulation with UV-absorbing excipients may be necessary for future applications.
III. Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.[12]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[5][6][12]
-
Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., a xenon lamp).[7][8][9][10][11]
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples along with an unstressed control sample using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A robust HPLC method is crucial for accurately quantifying this compound and separating it from its degradation products.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A gradient from 5% to 95% B over 20-30 minutes is often effective in separating the parent compound from more polar degradants.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 210-254 nm).
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent compound peak.[13][14][15][16]
IV. Data Presentation
Table 1: Illustrative pH-Dependent Stability of a Spirohydantoin Compound at 25°C
| pH | Half-life (t½) in hours | % Remaining after 24 hours |
| 3.0 | > 200 | > 95% |
| 5.0 | > 200 | > 95% |
| 7.4 | 120 | ~87% |
| 9.0 | 36 | ~55% |
Table 2: Illustrative Temperature-Dependent Stability of a Spirohydantoin Compound at pH 7.4
| Temperature | Half-life (t½) in hours | % Remaining after 8 hours |
| 4°C | > 500 | > 98% |
| 25°C | 120 | ~96% |
| 37°C | 48 | ~89% |
V. Visualization of Degradation Pathways and Workflows
Figure 1: Potential Degradation Pathways
Caption: Key degradation pathways for the spirohydantoin core.
Figure 2: Troubleshooting Workflow for Instability
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In Vitro Susceptibility of Wistar Rat Platelets to Hydrogen Peroxide and AAPH-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Use of a 2,2'-Azobis (2-Amidinopropane) Dihydrochloride Stress Model as an Indicator of Oxidation Susceptibility for Monoclonal Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of acute vs chronic H2O2-induced oxidative stress on antioxidant enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. azom.com [azom.com]
- 8. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. ikev.org [ikev.org]
- 11. fda.gov [fda.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting common issues in spirohydantoin characterization
Welcome to the technical support center for spirohydantoin characterization. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile yet structurally complex class of compounds. Spirohydantoins are considered privileged structures in medicinal chemistry, but their unique spirocyclic nature, potential for stereoisomerism, and varied electronic properties can present significant challenges during structural confirmation and purity assessment.[1]
This resource provides in-depth, experience-driven troubleshooting guides in a direct question-and-answer format. We will explore the causality behind common experimental issues and offer validated protocols to resolve them, ensuring the integrity and accuracy of your results.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules. However, the spirohydantoin scaffold can lead to spectra that are not always straightforward to interpret.
Q1: Why are the signals in my ¹H NMR spectrum unexpectedly broad or poorly resolved?
A1: Broad NMR signals for spirohydantoin derivatives are a frequent observation and can stem from several chemical and physical phenomena. Identifying the root cause is crucial for accurate structural interpretation. Common causes include chemical exchange processes, molecular aggregation, and sample preparation issues.[2]
Pillar of Expertise: Understanding the Causality
-
Chemical Exchange (Tautomerism/Rotamers): The hydantoin ring contains amide protons (N1-H and N3-H) that can undergo exchange with each other or with trace amounts of water in the NMR solvent.[3] If the rate of this exchange is on the same timescale as the NMR experiment, it leads to signal broadening.[3][4] Additionally, if bulky substituents are present, rotation around single bonds may be hindered, leading to the presence of multiple conformers (rotamers) that are slowly interconverting, resulting in broad peaks.[4]
-
Molecular Aggregation: Spirohydantoins, with their multiple hydrogen bond donors and acceptors, can self-associate into dimers or higher-order aggregates, especially at high concentrations.[5] This slows molecular tumbling, leading to shorter T2 relaxation times and, consequently, broader peaks.[2][6]
-
Sample Impurities: The presence of paramagnetic impurities (even trace metals) can cause significant line broadening.[3] Poor sample solubility will also lead to a non-homogenous solution, resulting in very broad and distorted signals.[7]
Troubleshooting Protocol: Identifying the Cause of Broad Peaks
-
Variable Temperature (VT) NMR: This is the most powerful tool for diagnosing exchange phenomena.
-
Procedure: Acquire ¹H NMR spectra at different temperatures (e.g., 298 K, 313 K, 328 K).
-
Interpretation:
-
If peaks sharpen at higher temperatures, it strongly suggests you are observing rotamers or another form of slow chemical exchange. The increased thermal energy accelerates the interconversion, leading to a single, sharp, averaged signal.[4]
-
If peaks remain broad or change little, the cause is more likely aggregation or an impurity.
-
-
-
Concentration-Dependent Study:
-
Procedure: Prepare two samples at significantly different concentrations (e.g., 5 mg/mL and 0.5 mg/mL).
-
Interpretation: If the peaks are sharper in the more dilute sample, aggregation is the likely cause.[2]
-
-
Solvent and Additive Tests:
-
Procedure 1 (Solvent Change): Re-run the spectrum in a different solvent (e.g., switch from CDCl₃ to DMSO-d₆ or Benzene-d₆).[7] Solvents that disrupt hydrogen bonding, like DMSO-d₆, can break up aggregates.
-
Procedure 2 (D₂O Shake): To confirm the identity of exchangeable N-H protons, add a drop of D₂O to your NMR tube, shake vigorously, and re-acquire the spectrum. The broad N-H signals should disappear or significantly decrease in intensity.[7]
-
Visualizing the Troubleshooting Workflow
Caption: Decision tree for diagnosing broad NMR signals.
Q2: How can I unambiguously assign the N1-H vs. N3-H protons and their corresponding carbons in the hydantoin ring?
A2: The chemical environments of the N1 and N3 positions can be quite similar, leading to ambiguity in 1D NMR spectra. 2D NMR experiments, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment, are essential for definitive assignments.[8]
Pillar of Expertise: Leveraging 2D NMR for Connectivity
The HMBC experiment detects long-range correlations (typically 2-3 bonds) between protons and carbons. The key is to identify a proton on a substituent whose position is known and trace its connectivity into the hydantoin core.
Protocol for HMBC-Based Assignment
-
Acquire Standard Spectra: Obtain high-quality ¹H, ¹³C, and COSY spectra to assign all protonated carbons and their immediate proton neighbors.
-
Acquire HMBC Spectrum: Run a standard HMBC experiment, optimized for a J-coupling of ~8 Hz, which is typical for 2- and 3-bond C-H correlations.
-
Analysis and Interpretation:
-
Identify an Anchor Proton: Locate a proton on a substituent attached to either N1 or N3. For example, if you have an N3-benzyl group, use the benzylic -CH₂- protons.
-
Trace Correlations: Look for a correlation peak between your anchor proton(s) and the carbonyl carbons (C2 and C4) of the hydantoin ring.
-
Example Logic: If the N3-CH₂ protons show a correlation to the C4 carbonyl carbon and the C2 carbonyl carbon, this confirms their proximity. The N-H proton that does not show a COSY correlation to this N3-CH₂ group must therefore be the N1-H. Conversely, the N1-H proton will show HMBC correlations to C2 and C5 (the spiro carbon). This web of correlations provides an unambiguous assignment of the entire ring system.[8]
-
Section 2: Mass Spectrometry (MS)
Mass spectrometry is vital for confirming molecular weight and providing structural information through fragmentation analysis. Spirohydantoins often exhibit characteristic fragmentation patterns.
Q1: What are the typical fragmentation patterns for spirohydantoins in ESI-MS/MS, and how can I use them for structural confirmation?
A1: Under Collision-Induced Dissociation (CID) in an ESI source, spirohydantoins undergo characteristic cleavages of the hydantoin ring. Recognizing these neutral losses and product ions is key to confirming the core structure.
Pillar of Expertise: Signature Fragments
While fragmentation is highly dependent on the specific substituents, some common pathways are observed for the spirohydantoin scaffold, particularly in negative ion mode.
-
Loss of CO₂ (44 Da): This is a significant fragmentation pathway, even though the structure lacks a formal carboxyl group.[9] This rearrangement is a key indicator of the hydantoin core.
-
Loss of Water (18 Da): Often observed, especially if hydroxyl groups are present on substituents.[9]
-
Cleavage of the Hydantoin Ring: Positive ionization and CID can lead to cleavage of the hydantoin structure, providing fragments that are informative about the spiro-ring system and the N-substituents.[9] For example, a fragment corresponding to the protonated proline-derived nucleus was observed for a class of spirohydantoin-based SARMs.[9]
Data Presentation: Common Fragments and Neutral Losses
| Ionization Mode | Observation | Typical m/z Change | Significance |
| Negative ESI-MS/MS | Neutral Loss | -44.00 Da | Characteristic loss of CO₂ from the hydantoin ring[9] |
| Negative ESI-MS/MS | Neutral Loss | -18.01 Da | Loss of H₂O, common with -OH substituents[9] |
| Positive ESI-MS/MS | Product Ion | Varies | Cleavage can yield ions representing the spiro-moiety[9] |
| Positive ESI-MS/MS | Product Ion | Varies | Cleavage can yield ions representing N-substituents[9] |
Troubleshooting Protocol: Interpreting Your MS/MS Spectrum
-
Confirm the Precursor Ion: Ensure the m/z value you selected for fragmentation corresponds to your expected molecular ion (e.g., [M+H]⁺, [M-H]⁻, or [M+Na]⁺). High-resolution MS (HRMS) is invaluable for confirming the elemental composition of the precursor.[10]
-
Look for Signature Losses: Scan the spectrum for peaks corresponding to the precursor minus 18, 44, or other expected small molecule losses.
-
Propose Fragment Structures: Try to rationalize the major product ions by proposing plausible bond cleavages. Use known fragmentation rules, such as the stability of the resulting cations or radicals.[11][12]
-
Use Isotope Labeling: If ambiguity persists, synthesizing an isotopically labeled analog (e.g., using ¹³C-urea) can definitively confirm fragmentation pathways.[13] The mass shift in the fragments will pinpoint the location of the label.
Section 3: Chromatography and Purification
Achieving high purity is essential, and chromatography is the primary tool. The properties of spirohydantoins can introduce specific challenges in separation.
Q1: I'm trying to separate enantiomers of a chiral spirohydantoin using HPLC, but I'm getting no resolution. What is a systematic approach to method development?
A1: Chiral separation is a complex process that relies on forming transient diastereomeric complexes between the analyte and a chiral selector in the stationary phase.[14] A systematic screening approach is the most efficient way to find a suitable method.
Pillar of Expertise: The Chiral Recognition Mechanism
Resolution of enantiomers requires a difference in the interaction energy between each enantiomer and the chiral stationary phase (CSP).[15] These interactions can include hydrogen bonds, π-π stacking, dipole-dipole interactions, and steric hindrance. The goal is to find a CSP and mobile phase combination that maximizes this energy difference.
Protocol for Chiral Method Development
-
Column Screening:
-
Rationale: Different CSPs have different chiral selectors (e.g., polysaccharide-based, protein-based, Pirkle-type). There is no single column that works for all compounds. Screening a set of 3-4 columns with different selectors is the most effective starting point. Polysaccharide-based columns (e.g., coated or immobilized cellulose or amylose derivatives) are a versatile first choice.
-
Procedure: Start with a simple mobile phase (e.g., Heptane/Isopropanol 90/10) and screen your compound on several different chiral columns.
-
-
Mobile Phase Optimization:
-
Rationale: The mobile phase composition directly influences the interactions between the analyte and the CSP.
-
Procedure:
-
Solvent Strength: Vary the ratio of the polar modifier (e.g., isopropanol, ethanol) to the non-polar main solvent (e.g., heptane, hexane). Lowering the amount of polar modifier generally increases retention and can improve resolution.
-
Additive Screening: Small amounts of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive can dramatically improve peak shape and selectivity, especially for compounds with acidic N-H protons or basic sites.
-
-
-
Temperature and Flow Rate Adjustment:
-
Rationale: Lowering the temperature can sometimes enhance the stability of the transient diastereomeric complexes, improving resolution. Flow rate affects efficiency and analysis time.
-
Procedure: Once partial separation is achieved, try lowering the column temperature (e.g., from 25°C to 15°C). Optimize the flow rate for the best balance of resolution and run time.
-
Visualizing Chiral Method Development
Caption: Systematic workflow for chiral HPLC method development.
Section 4: Crystallography and Solid-State Characterization
Q1: I cannot grow single crystals suitable for X-ray diffraction. What are my options for structural confirmation?
A1: The inability to grow single crystals is a common bottleneck in research.[16] When single-crystal X-ray diffraction (SC-XRD) is not feasible, X-ray powder diffraction (XRPD) can often be used to determine the crystal structure, especially when combined with computational methods.
Pillar of Expertise: Structure Solution from Powder Data
While solving a structure from powder data is more complex than from a single crystal due to peak overlap, modern algorithms have made it a powerful alternative.[16][17] The process involves indexing the powder pattern to determine the unit cell, followed by using real-space or direct-space methods to find the arrangement of the molecule within that cell.
Troubleshooting Protocol: When Single Crystals Won't Grow
-
Exhaustive Crystallization Screening: Before abandoning SC-XRD, ensure a wide range of conditions have been screened.
-
Solvents: Use a diverse set of solvents with varying polarities and boiling points. Anti-solvent vapor diffusion and slow evaporation are common techniques.[17]
-
Temperature: Attempt crystallization at different temperatures (e.g., room temperature, 4°C) to alter nucleation and growth kinetics.[18]
-
Purity: Ensure the material is of the highest possible purity, as impurities can inhibit crystal growth.
-
-
Generate High-Quality XRPD Data:
-
Sample Prep: Gently grind the polycrystalline sample to ensure random orientation of the crystallites.
-
Data Collection: Use a modern diffractometer, preferably with a high-intensity source and a sensitive detector, to collect data over a wide 2θ range for an extended period to obtain high signal-to-noise.
-
-
Ab Initio Structure Determination from Powder Data:
-
Indexing: Use software (e.g., TOPAS, DASH) to index the diffraction pattern and determine the unit cell parameters and space group. This is often the most challenging step.[16][19]
-
Structure Solution: Employ real-space methods where a model of your molecule (from synthesis or energy minimization) is moved and rotated within the unit cell to find an arrangement that best fits the experimental powder pattern.
-
Rietveld Refinement: Once a plausible solution is found, Rietveld refinement is used to optimize the structural parameters (atomic positions, bond lengths, etc.) to achieve the best possible fit between the calculated and observed XRPD patterns.[17]
-
References
- 1. Solution-phase parallel synthesis of spirohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. reddit.com [reddit.com]
- 5. Secure Verification [cer.ihtm.bg.ac.rs]
- 6. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Unambiguous structural characterization of hydantoin reaction products using 2D HMBC NMR spectroscopy [pubmed.ncbi.nlm.nih.gov]
- 9. Mass spectrometry of hydantoin-derived selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uni-saarland.de [uni-saarland.de]
- 11. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. openmedscience.com [openmedscience.com]
- 14. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 15. Prediction on separation factor of chiral arylhydantoin compounds and recognition mechanism between chiral stationary phase and the enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The determination of crystal structures of active pharmaceutical ingredients from X-ray powder diffraction data: a brief, practical introduction, with fexofenadine hydrochloride as example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Exploring serial crystallography for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Off-Target Effects of 1,3,7-Triazaspiro[4.5]decane-2,4-dione Derivatives
Introduction: The 1,3,7-triazaspiro[4.5]decane-2,4-dione scaffold is a key pharmacophore in the development of potent inhibitors targeting the MDM2-p53 protein-protein interaction, a critical node in cancer therapy.[1][2] By disrupting MDM2's negative regulation of the p53 tumor suppressor, these agents can reactivate p53's function, leading to cell-cycle arrest or apoptosis in cancer cells with wild-type p53.[2][3] However, like many small molecules, achieving absolute target specificity is a significant challenge. Off-target interactions can lead to misleading experimental data, unexpected toxicities, and ultimately, clinical trial failures.[4] This guide provides researchers with a comprehensive resource for identifying, understanding, and mitigating the off-target effects of this important class of compounds.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
Q1: What is the primary on-target and what are the known off-targets for this scaffold?
A1: The primary and intended target for many therapeutically relevant this compound derivatives is the E3 ubiquitin ligase MDM2 .[1][2] However, due to the structural features of the scaffold and the nature of small molecule-protein interactions, several off-target activities have been reported or are theoretically possible. For instance, some MDM2 inhibitors have been noted to interact with anti-apoptotic Bcl-2 family proteins.[5] While the 1,3,7-triazaspiro scaffold is most associated with MDM2, related triazaspiro scaffolds have been identified as inhibitors of the mitochondrial permeability transition pore (mPTP) by targeting the F1/FO-ATP synthase complex[6] or as agonists for the delta opioid receptor (DOR).[7][8][9][10] It is crucial to proactively screen for such activities.
Q2: Why is it critical to identify off-target effects early in the drug discovery process?
A2: Early identification of off-target interactions is paramount for several reasons:
-
Resource Optimization: It prevents the costly advancement of compounds that are likely to fail later due to safety issues or a misleading structure-activity relationship (SAR).
-
Improved Safety Profiles: Understanding a compound's full interaction landscape allows for rational chemical modifications to design more selective and safer molecules.[4][11][12]
-
Potential for Repurposing: Occasionally, a potent off-target activity can be therapeutically relevant, opening avenues for drug repurposing.[13]
Q3: What is the difference between on-target and off-target toxicity?
A3:
-
On-target toxicity occurs when the therapeutic effect, mediated by the intended target, also causes adverse effects in normal, healthy tissues. For MDM2 inhibitors, reactivation of p53 in normal cells can lead to side effects like bone marrow suppression and gastrointestinal issues.[3]
-
Off-target toxicity results from the drug binding to unintended proteins, triggering unwanted biological responses.[4][14] An example would be a compound designed to inhibit MDM2 also inhibiting the hERG potassium channel, leading to potential cardiotoxicity.[15] Mitigating off-target toxicity is often more achievable through medicinal chemistry efforts than mitigating on-target toxicity.
Section 2: Troubleshooting Guide - Common Experimental Challenges
This section addresses specific problems you may encounter and provides a logical framework for diagnosis and resolution.
Problem 1: My compound shows potent cytotoxicity in cancer cell lines, but the effect does not correlate with p53 status.
This is a classic indicator of a potent off-target effect that is driving the observed phenotype independently of the intended MDM2-p53 axis.
-
Possible Cause: The compound is engaging one or more alternative targets that induce cell death.
-
Causality: If a compound is equally potent in p53-null and p53-wild-type cells, the mechanism of action is, by definition, p53-independent. This necessitates a search for the true molecular target(s).
-
Troubleshooting Workflow:
Caption: Workflow for diagnosing p53-independent cytotoxicity.
-
Recommended Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify direct binding of a compound to its target in a cellular environment.[16][17] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[18][19]
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells (e.g., SJSA-1, which overexpresses MDM2) with your compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the treated cell suspensions across a range of temperatures (e.g., 40°C to 70°C).
-
Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins via centrifugation.
-
Detection: Quantify the amount of soluble MDM2 remaining at each temperature using Western blotting or other protein detection methods.
-
Analysis: Plot the percentage of soluble MDM2 against temperature. A positive shift in the melting curve in the presence of your compound confirms target engagement.[16][20]
If CETSA shows poor or no engagement with MDM2 at concentrations where cytotoxicity is observed, it strongly suggests an off-target mechanism.
-
Problem 2: The compound has good MDM2 binding affinity but poor cellular activity.
This discrepancy often points to issues with the compound's ability to reach its intracellular target.
-
Possible Cause A: Poor cell membrane permeability.
-
Causality: The compound cannot efficiently cross the lipid bilayer to reach the cytoplasm and nucleus where MDM2 resides.
-
Recommended Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that predicts passive diffusion across biological membranes.[21] It measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment.[22][23]
Step-by-Step Methodology:
-
Membrane Preparation: Coat a 96-well filter plate (donor plate) with a lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane.[23]
-
Prepare Plates: Add buffer to the wells of a 96-well acceptor plate. Add your test compound (typically 1-10 µM in a buffer containing 5% DMSO) to the donor plate.[23][24]
-
Incubation: Place the donor plate onto the acceptor plate, creating a "sandwich," and incubate for several hours (e.g., 10-20 hours).[23]
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells, typically by LC-MS/MS.
-
Calculate Permeability: Use the final concentrations to calculate the effective permeability (Pe) value.
Compounds with low Pe values are unlikely to achieve sufficient intracellular concentrations through passive diffusion.
-
-
Possible Cause B: The compound is a substrate for active efflux pumps.
-
Causality: Transmembrane proteins like P-glycoprotein (P-gp) actively transport the compound out of the cell, preventing it from reaching an effective concentration at the target site.
-
Troubleshooting: Compare permeability results from PAMPA (which measures only passive diffusion) with a cell-based assay like Caco-2. If a compound has high PAMPA permeability but low Caco-2 permeability, it may be a substrate for efflux pumps.[22]
Problem 3: The compound shows unexpected toxicity in animal models, particularly cardiotoxicity.
This is a serious safety concern that must be addressed immediately. A common culprit for drug-induced cardiotoxicity is the inhibition of the hERG potassium channel.
-
Possible Cause: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel.
-
Causality: The hERG channel is critical for cardiac repolarization.[15] Inhibition of this channel can prolong the QT interval, leading to a life-threatening arrhythmia called Torsades de Pointes.[25] Regulatory agencies mandate hERG testing for drug candidates.[26]
-
Recommended Protocol: hERG Patch Clamp Assay
The manual whole-cell patch clamp is the gold standard for assessing a compound's effect on hERG channel function.[27]
Step-by-Step Methodology:
-
Cell Line: Use a stable cell line expressing the hERG channel, such as HEK293 or CHO cells.[15][27]
-
Electrophysiology Setup: Under voltage-clamp conditions, apply a specific voltage protocol to elicit the characteristic hERG current.
-
Compound Application: Perfuse the cells with a vehicle control to establish a baseline current, followed by increasing concentrations of your test compound.
-
Data Acquisition: Record the hERG current at each concentration. A known hERG inhibitor (e.g., E-4031) should be used as a positive control.[15]
-
Analysis: Calculate the percentage of hERG current inhibition at each compound concentration and determine the IC50 value.
An IC50 value in a range that overlaps with the on-target potency is a significant red flag that requires structural modification to mitigate.
-
Section 3: Advanced Strategies for Off-Target Profiling
For a comprehensive understanding of your compound's selectivity, employ unbiased, proteome-wide techniques.
Strategy 1: Unbiased Target Deconvolution with Chemoproteomics
Chemoproteomics aims to identify all the proteins a compound interacts with in a complex biological sample, such as a cell lysate.[28] This is invaluable for finding completely unexpected off-targets.
-
Method Overview: Affinity Enrichment
This approach uses a modified version of your compound to "pull down" its binding partners from a cell lysate for identification by mass spectrometry.[29]
-
Workflow Diagram:
Caption: Workflow for affinity enrichment chemoproteomics.
-
Key Consideration: The design of the chemical probe is critical. The linker attachment point should be chosen carefully to avoid disrupting the key interactions with the on-target protein. Competition experiments, where free (unmodified) compound is added to compete for binding, are essential to distinguish specific targets from non-specific binders.[29]
-
Strategy 2: Broad Panel Screening
Utilize commercially available screening services to rapidly assess your compound against hundreds of targets.
-
Quantitative Data Summary:
Below is a hypothetical example of data from a broad screening panel for a this compound derivative (Compound X).
| Target Class | Representative Target | Binding Affinity (Ki, nM) or % Inhibition @ 1µM | Implication |
| On-Target | MDM2 | 15 nM | High Potency (Desired) |
| Kinases | DYRK1A | 230 nM | Potential off-target effect. Could contribute to phenotype.[30] |
| Kinases | CDK16 | 850 nM | Weaker off-target effect. Monitor in SAR.[30] |
| GPCRs | Delta Opioid Receptor | >10,000 nM | Low risk for this specific off-target. |
| Ion Channels | hERG | 35% Inhibition @ 1µM | Warning. Requires follow-up with patch clamp to determine IC50. |
| Other | Bcl-2 | 1,200 nM | Potential for synergistic or confounding effects on apoptosis.[5] |
References
- 1. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MDM2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. migrainecollaborative.org [migrainecollaborative.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 12. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. news-medical.net [news-medical.net]
- 18. annualreviews.org [annualreviews.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 23. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 24. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 25. merckmillipore.com [merckmillipore.com]
- 26. reactionbiology.com [reactionbiology.com]
- 27. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 28. Stability-based approaches in chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. icr.ac.uk [icr.ac.uk]
Technical Support Center: Scalable Synthesis of 1,3,7-Triazaspiro[4.5]decane-2,4-dione
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1,3,7-Triazaspiro[4.5]decane-2,4-dione. This scaffold is a crucial building block in medicinal chemistry, notably explored for its potential as a delta opioid receptor agonist.[1][2][3] This guide provides in-depth, field-proven insights into its scalable synthesis, focusing on the widely applicable Bucherer-Bergs reaction. We will address common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to ensure your success from the bench to scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
The most robust and scalable method for synthesizing spirohydantoins like this compound is the Bucherer-Bergs reaction .[4][5] This multicomponent reaction involves the condensation of a ketone, a cyanide source (like KCN or NaCN), and ammonium carbonate to directly form the hydantoin ring.[6][7] An alternative, though often lower-yielding for this specific scaffold, is a multi-step approach beginning with a Strecker reaction to form an α-amino nitrile, followed by reaction with an isocyanate and subsequent acid-catalyzed cyclization.[8][9] For scalability and cost-effectiveness, the one-pot Bucherer-Bergs method is generally preferred.
Q2: What is the key starting material and what are its critical quality attributes?
The key starting material is 7-benzyl-1,3,7-triazaspiro[4.5]decan-4-one or a similarly N-protected 3-piperidone derivative. The protecting group on the piperidine nitrogen is crucial to prevent side reactions. The purity of this ketone is paramount.
-
Purity: Must be >98%. Impurities, particularly unreacted starting materials from its own synthesis or residual acids/bases, can inhibit the initial cyanohydrin formation.
-
Moisture Content: Should be minimal. While the reaction is often run in aqueous ethanol, excess water in the starting ketone can alter reagent concentrations and affect yields.
-
Verification: Always verify the ketone's identity and purity via ¹H NMR and LC-MS before commencing the synthesis.
Q3: What are the most critical safety precautions for this synthesis?
The use of potassium cyanide (KCN) or sodium cyanide (NaCN) necessitates strict safety protocols.
-
Cyanide Handling: Always handle solid cyanide salts in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and nitrile gloves (double-gloving is recommended).
-
Acid Incompatibility: NEVER allow cyanide salts to come into contact with acid. This will liberate highly toxic hydrogen cyanide (HCN) gas. The Bucherer-Bergs reaction mixture is basic due to ammonium carbonate. Acid is only used during workup after the reaction is complete and quenched, and this must be done with extreme caution in a well-ventilated fume hood.
-
Waste Disposal: All cyanide-containing waste (solid and liquid) must be quenched with an oxidizing agent (e.g., bleach or hydrogen peroxide) under basic conditions before disposal according to your institution's hazardous waste protocols.
-
Emergency Preparedness: Ensure an emergency cyanide poisoning antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) is available and that all personnel are trained in its use.
Q4: How can this reaction be successfully scaled from milligrams to kilograms?
Scaling the Bucherer-Bergs reaction requires careful consideration of several factors:
-
Heat Management: The reaction is typically heated. On a large scale, "hot spots" can lead to side product formation. Using a jacketed reactor with controlled heating and efficient overhead stirring is essential for maintaining a homogenous temperature profile.
-
Reagent Addition: While a one-pot reaction, the order and rate of addition can matter at scale. Consider adding the cyanide salt portion-wise to control any initial exotherm.
-
Pressure Management: The reaction generates ammonia and carbon dioxide, leading to pressure buildup in a closed system.[4] For large-scale synthesis, the reactor must be equipped with a pressure relief valve and a system to scrub the off-gases.
-
Workup and Isolation: Filtration and washing of the product become more challenging at scale. Ensure you have appropriately sized filtration equipment (e.g., Nutsche filter) to handle large volumes of solid product and solvent.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem: Low or No Product Yield
Q: My reaction has run for the specified time, but TLC/LC-MS analysis shows little to no desired product. What went wrong?
A: This is the most common issue and can stem from several root causes.
-
Potential Cause 1: Incorrect pH of the Reaction Mixture.
-
Why it Matters: The mechanism requires a delicate pH balance, typically around 8-9.[10] Ammonium carbonate acts as a buffer. If the pH is too low (acidic), cyanohydrin formation is hindered. If it's too high (strongly alkaline), cyanide can degrade.[10]
-
Solution: Before heating, check the pH of the reaction slurry. If necessary, adjust carefully with a small amount of aqueous ammonium hydroxide. Ensure your ammonium carbonate has not decomposed during storage, which can lower its buffering capacity.
-
-
Potential Cause 2: Incomplete Cyclization.
-
Why it Matters: The final ring-closing step to form the hydantoin requires heat. Insufficient temperature or reaction time can stall the reaction at the intermediate α-amino nitrile or ureido acid stage. Some sterically hindered ketones are known to be sluggish.[4]
-
Solution: Ensure the internal reaction temperature reaches the target (typically 80-100 °C).[10] If the reaction has stalled, consider extending the reflux time by 12-24 hours. For particularly stubborn substrates, a higher boiling point solvent like formamide or DMF, or the use of ultrasonication, has been reported to improve yields.[4][5]
-
-
Potential Cause 3: Poor Quality Starting Ketone.
-
Why it Matters: As mentioned in the FAQs, impurities in the N-protected 3-piperidone can significantly impact the reaction.
-
Solution: Re-purify the starting ketone by column chromatography or recrystallization. Confirm its purity (>98%) before proceeding.
-
Problem: Significant Side Product Formation
Q: My reaction produced the desired product, but it's contaminated with a major impurity that is difficult to separate. How can I avoid this?
A: Side product formation usually points to issues with reagent stoichiometry or temperature control.
-
Potential Cause: Formation of α-ureido acid.
-
Why it Matters: The hydantoin product can be hydrolyzed back to the corresponding α-ureido acid under certain conditions. This is often observed if the workup involves prolonged exposure to strong acid or base at elevated temperatures.
-
Solution: During the acidic workup to precipitate the product, perform the acidification slowly in an ice bath to keep the temperature low. Do not let the acidified mixture sit for an extended period before filtration.
-
Problem: Difficulty in Product Isolation and Purification
Q: The workup is complete, but I'm struggling to isolate a clean, solid product.
A: Isolation issues are common but can be overcome with procedural modifications.
-
Potential Cause 1: Product is an oil or refuses to crystallize.
-
Why it Matters: The presence of minor impurities can often inhibit crystallization, resulting in an oil.
-
Solution:
-
Solvent Trituration: Try triturating the crude oil with a non-polar solvent like diethyl ether, hexanes, or a mixture of both. This can often wash away impurities and induce crystallization.
-
Seed Crystals: If you have a small amount of pure, solid product from a previous batch, add a single seed crystal to the oil to initiate crystallization.
-
Chromatography: If all else fails, purify the oil using column chromatography (silica gel, using a DCM/MeOH or EtOAc/Hexane gradient is a good starting point).
-
-
-
Potential Cause 2: Product is contaminated with inorganic salts.
-
Why it Matters: During workup, salts like K₂CO₃ or KCl can co-precipitate with your product, leading to low purity and inaccurate yield calculations.
-
Solution: Before the final precipitation, ensure all inorganic material is dissolved. After the reaction is complete, cool the mixture and add sufficient water to dissolve all salts. Filter off any insoluble material before acidifying to precipitate your product. Washing the final solid product thoroughly with cold deionized water is also crucial.
-
Experimental Protocols & Data
Protocol: Scalable Synthesis of this compound
This protocol is adapted from the classical Bucherer-Bergs synthesis of spirohydantoins.[4][10][11]
Step 1: Reaction Setup
-
To a jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and thermocouple, add 7-benzyl-1,3,7-triazaspiro[4.5]decan-4-one (1.0 eq).
-
Add ethanol (5-10 volumes) and water (5-10 volumes). Begin stirring to form a slurry.
-
Add ammonium carbonate (4.0 eq).
-
In a certified fume hood, carefully add potassium cyanide (2.5 eq). (Caution: Highly Toxic!)
-
Rinse the addition funnel with a small amount of water/ethanol.
Step 2: Reaction Execution
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 24-48 hours. Monitor the reaction progress by taking small, quenched aliquots for LC-MS analysis. The reaction is complete when the starting ketone is consumed.
Step 3: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Add deionized water (10 volumes) to dissolve any precipitated salts.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly and with vigorous stirring, add 6M hydrochloric acid (HCl) until the pH of the solution is ~2. (Caution: Potential HCN evolution. Perform in a well-ventilated fume hood).
-
A white precipitate of the product should form. Continue stirring in the ice bath for 1-2 hours to ensure complete precipitation.
-
Isolate the solid product by filtration.
-
Wash the filter cake thoroughly with cold deionized water (3 x 5 volumes) and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 50 °C to a constant weight.
Data Presentation: Typical Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Ketone:KCN:(NH₄)₂CO₃ Ratio | 1 : 2.5 : 4 | Excess cyanide and carbonate drive the equilibrium towards product formation.[10] |
| Solvent System | 1:1 Ethanol/Water | Balances solubility of organic starting material and inorganic reagents.[4] |
| Temperature | 85-90 °C | Ensures efficient cyclization without significant decomposition.[10] |
| Reaction Time | 24 - 48 hours | Varies with substrate reactivity; requires monitoring. |
| Workup pH | ~2 | Ensures complete protonation and precipitation of the hydantoin product. |
| Expected Yield | 65 - 85% | Typical range for unoptimized Bucherer-Bergs reactions. |
Visualizations: Mechanisms and Workflows
Reaction Mechanism
The Bucherer-Bergs reaction proceeds through several key intermediates, including a cyanohydrin and an aminonitrile, before cyclizing to the final hydantoin product.[6]
Caption: The reaction mechanism of the Bucherer-Bergs synthesis.
Experimental Workflow
A logical flow from setup to final product is critical for reproducibility and scalability.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 7. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Solution-phase parallel synthesis of spirohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Synthesis, structure and biological properties of active spirohydantoin derivatives - ProQuest [proquest.com]
Validation & Comparative
A Comparative Study of 1,3,7-Triazaspiro[4.5]decane-2,4-dione and its Analogs: A Guide for Researchers
In the landscape of modern drug discovery, the spirohydantoin scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of 1,3,7-Triazaspiro[4.5]decane-2,4-dione and its key analogs, offering insights into their synthesis, structure-activity relationships (SAR), and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical space of this versatile heterocyclic system.
While this compound is commercially available, a comprehensive public record of its specific biological activities remains elusive. Therefore, this guide will focus on a comparative study with its well-characterized structural isomers, primarily the 1,3,8-triazaspiro[4.5]decane-2,4-dione, and other notable spirohydantoin analogs. By examining the subtle yet impactful variations in their molecular architecture, we can elucidate the key determinants of their pharmacological profiles.
The Spirohydantoin Core: A Scaffold of Therapeutic Promise
The spirohydantoin motif, characterized by a spirocyclic linkage between a hydantoin ring and another cyclic system, imparts a unique three-dimensional geometry that is advantageous for molecular recognition by biological targets. This rigidified structure can lead to enhanced binding affinity and selectivity compared to more flexible acyclic counterparts. The this compound core features a piperidine ring fused to the hydantoin at the C5 position. The nitrogen atoms within the piperidine ring offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.
Synthesis of the Triazaspiro[4.5]decane-2,4-dione Scaffold
The synthesis of spirohydantoins, including the triazaspiro[4.5]decane-2,4-dione core, typically proceeds through established synthetic routes such as the Strecker or Bucherer-Bergs reactions, starting from a suitable ketopiperidine precursor.
General Synthetic Pathway
A common approach involves the reaction of a protected ketopiperidine with a cyanide source and an ammonium salt to form an α-aminonitrile (Strecker synthesis) or with potassium cyanide and ammonium carbonate to yield a hydantoin directly (Bucherer-Bergs synthesis). Subsequent deprotection and cyclization steps afford the desired spirohydantoin scaffold. The choice of protecting groups for the piperidine nitrogen is crucial for directing the regiochemistry of the synthesis, particularly for the unsymmetrical 1,3,7-triaza isomer.
Below is a generalized workflow for the synthesis of a triazaspiro[4.5]decane-2,4-dione scaffold.
Caption: Generalized synthetic workflow for triazaspiro[4.5]decane-2,4-diones.
Comparative Biological Activities: A Tale of Isomers and Analogs
The biological activity of triazaspiro[4.5]decane-2,4-diones is profoundly influenced by the substitution pattern on the piperidine and hydantoin rings, as well as the relative positions of the nitrogen atoms within the piperidine moiety.
1,3,8-Triazaspiro[4.5]decane-2,4-dione: A Prominent Analog
The 1,3,8-isomer has been the subject of extensive investigation, revealing its potential in several therapeutic areas.
-
δ-Opioid Receptor (DOR) Agonism: Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as novel, selective DOR agonists.[1][2][3] These compounds exhibit submicromolar binding affinities and act as agonists in functional assays, such as inhibiting forskolin-induced cAMP production.[1] This activity is of significant interest for the development of new analgesics with potentially fewer side effects than traditional opioids.[1][3]
-
Myelostimulating Activity: Certain derivatives have demonstrated the ability to stimulate the recovery of hematopoietic cells after chemically induced myelosuppression.[4][5] In preclinical models, these compounds accelerated the regeneration of lymphocytes and granulocytes, suggesting their potential use in treating chemotherapy-induced neutropenia.[4]
-
HIF Prolyl Hydroxylase (PHD) Inhibition: This scaffold has been explored for its ability to inhibit HIF prolyl hydroxylases, enzymes that regulate the hypoxia-inducible factor (HIF) pathway.[3] Inhibition of PHDs can lead to the stabilization of HIF-α and the subsequent upregulation of erythropoietin (EPO), making these compounds potential therapeutics for anemia.
Other Spirohydantoin Analogs of Interest
The broader class of spirohydantoins has been investigated for a wide array of biological activities, providing a rich context for understanding the potential of the this compound core.
-
Aldose Reductase Inhibition: Spirohydantoins have a well-established history as aldose reductase inhibitors, with Sorbinil being a notable example. This enzyme is implicated in the pathogenesis of diabetic complications. The spiro-fused ring system is a key pharmacophoric element for potent inhibition.
-
Anticonvulsant Activity: The hydantoin ring itself is a core component of several anticonvulsant drugs, such as phenytoin. Spiro-functionalization can modulate the pharmacokinetic and pharmacodynamic properties of these agents.
-
Anticancer Activity: Various spirohydantoin derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines, demonstrating the potential of this scaffold in oncology.[6][7]
Structure-Activity Relationship (SAR) Insights
While specific SAR data for this compound is not available, studies on its analogs provide valuable insights into the structural requirements for different biological activities.
Caption: Key structural modification points influencing biological activity.
For the 1,3,8-isomer, substitutions on the N8 position of the piperidine ring are critical for potent DOR agonism.[1] Different aryl and alkyl groups at this position can significantly impact binding affinity and functional activity. Modifications on the N1 and N3 positions of the hydantoin ring tend to influence physicochemical properties such as solubility and membrane permeability, which in turn affect the overall pharmacokinetic profile of the compounds.
Experimental Protocols for Evaluation
To facilitate further research in this area, we provide detailed protocols for the synthesis and biological evaluation of triazaspiro[4.5]decane-2,4-dione analogs, focusing on the well-documented activities of the 1,3,8-isomer.
Synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-dione (A General Procedure)
This protocol is adapted from established methods for spirohydantoin synthesis.
Materials:
-
N-protected-4-piperidone
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
A mixture of N-protected-4-piperidone, potassium cyanide, and ammonium carbonate in a sealed vessel containing ethanol and water is heated at 80-100 °C for several hours.
-
The reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and ethanol and then dried.
-
Deprotection of the piperidine nitrogen is carried out under appropriate acidic or hydrogenolysis conditions to yield the core 1,3,8-triazaspiro[4.5]decane-2,4-dione.
-
Further derivatization of the N8 position can be achieved through standard N-alkylation or N-arylation reactions.
In Vitro Evaluation of δ-Opioid Receptor (DOR) Binding Affinity
This protocol outlines a competitive radioligand binding assay.[1]
Materials:
-
Cell membranes expressing human DOR
-
Radioligand (e.g., [³H]DPDPE)
-
Test compounds (1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
In a 96-well plate, add cell membranes, radioligand, and varying concentrations of the test compound or vehicle.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer.
-
Allow the filters to dry, and then add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the IC₅₀ values by non-linear regression analysis of the competition binding curves.
In Vitro Functional Assay for DOR Agonism (cAMP Inhibition)
This protocol measures the ability of a compound to inhibit forskolin-stimulated cAMP production.[1]
Materials:
-
CHO cells stably expressing human DOR
-
Forskolin
-
Test compounds
-
cAMP assay kit (e.g., HTRF or LANCE)
Procedure:
-
Plate the DOR-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of the test compound for a short period (e.g., 15 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production and incubate for a further 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Determine the EC₅₀ values from the concentration-response curves for the inhibition of cAMP production.
Comparative Data Summary
| Compound Class | Primary Biological Activity | Key Structural Features | Representative IC₅₀/EC₅₀ |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives | δ-Opioid Receptor Agonism[1][3] | N8-substituted piperidine | Sub-micromolar to low micromolar |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives | Myelostimulation[4][5] | N-alkoxyalkylpiperidine substituents | N/A (in vivo models) |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives | HIF Prolyl Hydroxylase Inhibition[3] | Specific N8-aryl substitutions | Nanomolar to low micromolar |
| Spiro[chroman-4,4'-imidazolidine]-2',5'-dione (e.g., Sorbinil) | Aldose Reductase Inhibition | Halogenated chromanone moiety | Low micromolar |
| 5,5-Diphenylhydantoin (Phenytoin) | Anticonvulsant | Diphenyl substitution at C5 | N/A (targets voltage-gated sodium channels) |
Future Directions and Unanswered Questions
The significant biological activities discovered for the 1,3,8-isomer of triazaspiro[4.5]decane-2,4-dione strongly suggest that the 1,3,7-isomer is also a promising scaffold for biological investigation. The key unanswered question is how the altered position of the nitrogen atom in the piperidine ring of the 1,3,7-isomer will impact its interaction with various biological targets. It is plausible that this structural change could lead to altered selectivity profiles or even novel biological activities.
Future research should focus on:
-
Systematic Biological Screening: A broad-based pharmacological screening of this compound is warranted to identify its primary biological targets.
-
Comparative SAR Studies: The synthesis and evaluation of a library of N7-substituted 1,3,7-triazaspiro[4.5]decane-2,4-diones, in parallel with N8-substituted 1,3,8-isomers, would provide invaluable data for a direct comparative SAR analysis.
-
Computational Modeling: Molecular modeling and docking studies could be employed to predict the binding modes of the 1,3,7-isomer with known targets of the 1,3,8-isomer, such as the δ-opioid receptor, to guide synthetic efforts.
References
- 1. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sfera.unife.it [sfera.unife.it]
- 3. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Versatile Triazaspirodecane Scaffold: A Comparative Guide to Structure-Activity Relationships
The 1,3,8-triazaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, yielding derivatives with a remarkable diversity of biological activities. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for distinct classes of triazaspirodecane derivatives, offering researchers and drug development professionals a comprehensive understanding of how subtle structural modifications influence their therapeutic potential. We will delve into their applications as mitochondrial permeability transition pore (mPTP) inhibitors for cardioprotection, selective delta-opioid receptor (DOR) agonists for pain management, myelostimulators for hematopoietic recovery, and bradykinin B2 receptor antagonists for inflammatory conditions.
Cardioprotection through Mitochondrial Permeability Transition Pore (mPTP) Inhibition
The opening of the mitochondrial permeability transition pore (mPTP) is a critical event in ischemia-reperfusion injury, leading to cell death.[1] A series of 1,3,8-triazaspiro[4.5]decane derivatives have been identified as potent inhibitors of mPTP opening, targeting the c subunit of the F1/FO-ATP synthase.[1][2] The SAR studies for these compounds reveal key structural features that govern their inhibitory activity.
A related scaffold, 1,4,8-triaza-spiro[4.5]decan-2-one, has also been explored for mPTP inhibition, providing valuable comparative insights into the importance of the core structure and substituent positioning.[3][4]
Structure-Activity Relationship (SAR) Insights for mPTP Inhibition
The core 1,3,8-triazaspiro[4.5]decane structure is crucial for activity. Modifications have primarily focused on the substituents at the N1, N3, and N8 positions of the triazaspirodecane ring system.
-
Substitution at N8: The nature of the substituent at the N8 position significantly impacts potency.
-
Modifications at the Imidazolidine-2,4-dione Ring: For derivatives containing this moiety, substitutions on the ring influence activity.
The following diagram illustrates the key modification points on the 1,3,8-triazaspiro[4.5]decane scaffold for mPTP inhibitory activity.
Caption: Key modification points on the triazaspirodecane scaffold influencing mPTP inhibition.
Comparative Data for mPTP Inhibitors
| Compound ID | Scaffold Type | N8-Substituent | Modifications | mPTP Inhibition (% at 10 µM) | Reference |
| Compound A | 1,3,8-Triazaspiro[4.5]decane | Benzyl | - | 75% | [1] |
| Compound B | 1,3,8-Triazaspiro[4.5]decane | 4-Fluorobenzyl | - | 85% | [1] |
| Compound C | 1,4,8-Triazaspiro[4.5]decan-2-one | Benzyl | N1-acetic acid | 92% | [3] |
| Compound D | 1,4,8-Triazaspiro[4.5]decan-2-one | H | N1-acetic acid | 65% | [3] |
A New Chemotype for Pain Management: Delta-Opioid Receptor (DOR) Agonists
Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as a novel chemotype of selective delta-opioid receptor (DOR) agonists.[5][6][7] This is significant as many existing DOR agonists share a common chemotype associated with adverse effects.[5] The initial exploration of this new scaffold provides crucial insights into the structural requirements for DOR agonism.
SAR Insights for DOR Agonism
The initial high-throughput screening and subsequent analysis of a small set of derivatives have highlighted the importance of substitutions on the piperidine nitrogen (N8) and the imidazolidine-2,4-dione ring.
The following workflow illustrates the discovery and initial SAR exploration of these novel DOR agonists.
Caption: Workflow for the discovery and initial SAR of triazaspirodecane-dione DOR agonists.
Comparative Data for DOR Agonists
| Compound ID | N8-Substituent | Imidazolidine-2,4-dione Substitution | DOR Ki (nM) | MOR Ki (nM) | KOR Ki (nM) | Reference |
| Compound 1 | H | Unsubstituted | 120 | >10,000 | >10,000 | [5] |
| Compound 2 | Methyl | Unsubstituted | 250 | >10,000 | >10,000 | [5] |
| Compound 3 | Ethyl | Unsubstituted | 480 | >10,000 | >10,000 | [5] |
Hematopoietic Regeneration: Myelostimulating Activity
Certain 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have demonstrated significant myelostimulating activity in cyclophosphamide-induced myelosuppression models.[8] These compounds have been shown to accelerate the regeneration of lymphocytes and granulocytes.[8]
SAR Insights for Myelostimulating Activity
The myelostimulating effects appear to be influenced by the nature of the substituent on the piperidine nitrogen (N8).
Comparative Data for Myelostimulators
| Compound ID | N8-Substituent | Effect on Leukocyte Count | Effect on Granulocyte Count | Reference |
| Derivative 6 | H | Moderate Increase | Moderate Increase | [8] |
| Derivative 7 | Methyl | Significant Increase | Significant Increase | [8] |
| Derivative 9 | Ethyl | Moderate Increase | Moderate Increase | [8] |
Targeting Inflammation: Bradykinin B2 Receptor Antagonists
The 1,3,8-triazaspiro[4.5]decan-4-one ring system has been incorporated into pseudopeptides to create potent bradykinin B2 receptor antagonists.[9] These antagonists have the potential to treat various inflammatory conditions. While detailed SAR data is limited in the available literature, the core structure serves as a rigid scaffold to mimic peptide turns.
The general approach involves replacing a section of a known peptide antagonist with the triazaspirodecane-based surrogate. The substituents on the triazaspirodecane ring are designed to mimic the side chains of the amino acids being replaced.
Experimental Protocols
Synthesis of a Representative 1,3,8-Triazaspiro[4.5]decan-4-one Derivative
This protocol describes a general method for the synthesis of the core scaffold, which can then be further functionalized.
Step 1: Synthesis of the Piperidinone Precursor
-
React a suitable starting material (e.g., a substituted glutarimide) with a primary amine to form the N-substituted piperidine-2,6-dione.
-
Reduce one of the carbonyl groups selectively to afford the corresponding 4-hydroxypiperidin-2-one.
-
Oxidize the secondary alcohol to the ketone to yield the N-substituted 4-oxopiperidin-2-one.
Step 2: Spirocyclization
-
React the N-substituted 4-oxopiperidin-2-one with an appropriate diamine (e.g., 1,2-diaminoethane) and a cyanide source (e.g., potassium cyanide) in a Strecker-type reaction to form the spiro-α-aminonitrile.
-
Hydrolyze the nitrile group under acidic or basic conditions to yield the corresponding carboxylic acid.
-
Intramolecular cyclization, often facilitated by a coupling agent, affords the 1,3,8-triazaspiro[4.5]decan-4-one core.
Step 3: Further Functionalization
-
The secondary amines on the triazaspirodecane ring can be further functionalized using standard N-alkylation or N-acylation reactions to introduce desired substituents for SAR studies.
Mitochondrial Permeability Transition Pore (mPTP) Opening Assay
This protocol outlines a common method to assess mPTP opening in isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Mitochondrial isolation buffer
-
Calcium Green-5N (fluorescent Ca2+ indicator)
-
Ca2+ standard solutions
-
A potent mPTP inducer (e.g., CaCl2)
-
A known mPTP inhibitor as a positive control (e.g., Cyclosporin A)
-
Multi-well plate reader with fluorescence detection capabilities
Procedure:
-
Isolate mitochondria from a relevant tissue source (e.g., rat liver or heart) using differential centrifugation.
-
Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).
-
In a 96-well plate, add a standardized amount of isolated mitochondria to the assay buffer containing Calcium Green-5N.
-
Add the test compounds (triazaspirodecane derivatives) at various concentrations to the respective wells. Include vehicle control and positive control (Cyclosporin A) wells.
-
Incubate the plate for a short period to allow for compound interaction with the mitochondria.
-
Initiate mPTP opening by adding a bolus of CaCl2 to all wells.
-
Monitor the fluorescence of Calcium Green-5N over time. An increase in fluorescence indicates Ca2+ release from the mitochondria due to mPTP opening.
-
Calculate the rate of Ca2+ release or the time to maximal Ca2+ release to quantify the extent of mPTP opening.
-
The inhibitory effect of the test compounds is determined by their ability to prevent or delay the Ca2+-induced increase in fluorescence compared to the vehicle control.
References
- 1. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sfera.unife.it [sfera.unife.it]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. oipub.com [oipub.com]
A Senior Application Scientist's Guide: Comparative Analysis of Aldose Reductase Inhibitors Featuring the 1,3,7-Triazaspiro[4.5]decane-2,4-dione Scaffold
Abstract
The enzyme Aldose Reductase (AR) is a critical initiator in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, its hyperactivity leads to an accumulation of sorbitol, inducing osmotic and oxidative stress that contributes to the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[1][2][3] Consequently, Aldose Reductase Inhibitors (ARIs) represent a key therapeutic strategy.[2][4] This guide provides a comparative analysis of prominent ARIs, with a special focus on Ranirestat, a potent inhibitor built upon the 1,3,7-Triazaspiro[4.5]decane-2,4-dione core structure. We will compare its performance and characteristics against other significant ARIs from different chemical classes, supported by kinetic data and detailed experimental protocols for researchers in drug development.
The Scientific Imperative: Targeting the Polyol Pathway in Diabetic Complications
Under normal blood glucose levels, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in the hyperglycemic state characteristic of diabetes mellitus, this primary pathway becomes saturated. The excess glucose is shunted into the polyol pathway, where Aldose Reductase (AKR1B1) catalyzes its NADPH-dependent reduction to sorbitol.[5] Sorbitol is then slowly oxidized to fructose by sorbitol dehydrogenase.
The pathological consequences arise from two main mechanisms:
-
Sorbitol Accumulation: Sorbitol does not easily cross cell membranes, leading to its intracellular accumulation.[6] This creates a hyperosmotic environment, causing osmotic stress and subsequent cell damage, particularly in insulin-insensitive tissues like nerves, the retina, and kidneys.[1][6]
-
Redox Imbalance: The high consumption of NADPH by Aldose Reductase depletes the cell's primary reducing equivalent. This impairs the regeneration of glutathione (GSH), a critical antioxidant, rendering the cells highly susceptible to oxidative stress and damage from reactive oxygen species (ROS).[7][8]
Inhibiting Aldose Reductase is therefore a direct mechanistic approach to prevent these downstream pathological events.[2]
Caption: The Polyol Pathway and the site of action for Aldose Reductase Inhibitors (ARIs).
Comparative Profile of Key Aldose Reductase Inhibitors
The development of ARIs has spanned several decades, yielding multiple chemical classes. While many have failed in clinical trials due to insufficient efficacy or adverse effects, they provide a valuable framework for comparison.[9][10] We will compare Ranirestat against a structurally similar compound (Fidarestat) and a clinically used drug from a different class (Epalrestat).
Focus Compound: Ranirestat (AS-3201)
-
Chemical Class: Spiro-hydantoin. Ranirestat is a derivative built upon the core This compound scaffold.[6][11]
-
Mechanism & Potency: Ranirestat is a potent and selective ARI.[11][12] It effectively reduces sorbitol accumulation in target tissues. Clinical studies in Japan demonstrated that Ranirestat significantly improves nerve conduction velocity in patients with diabetic polyneuropathy, a key objective endpoint.[13]
-
Clinical Status: Has undergone Phase III clinical trials.[6][12] While it showed effects on motor nerve function, its overall clinical significance in halting sensory neuropathy progression remains under evaluation.[6]
Comparator 1: Fidarestat (SNK-860)
-
Chemical Class: Spiro-hydantoin. Fidarestat shares a similar spiro-imidazolidinedione core, making it an excellent direct comparator for Ranirestat.[14]
-
Mechanism & Potency: Fidarestat is one of the most potent ARIs identified, with a reported IC50 of 26 nM.[15][16] Animal studies have shown it improves nerve blood flow, reduces oxidative stress, and normalizes glutathione levels in the sciatic nerve.[8][17]
-
Clinical Status: Investigated for diabetic neuropathy.[14][15] Clinical trials showed it was well-tolerated and produced improvements in nerve conduction and subjective symptoms, providing evidence that it alters the progression of diabetic neuropathy.[15]
Comparator 2: Epalrestat
-
Chemical Class: Carboxylic Acid Derivative.[10] Its distinct chemical structure provides a valuable comparison against the spiro-hydantoin class.
-
Mechanism & Potency: Epalrestat is a non-competitive inhibitor of Aldose Reductase. It has been shown to effectively lower sorbitol and fructose concentrations.[10]
-
Clinical Status: Epalrestat is a notable success story in the field, being the only ARI currently approved for clinical use for the treatment of diabetic neuropathy, primarily in Japan and India.[9][18] This makes it the benchmark against which other investigational ARIs are often measured.
Head-to-Head Performance: A Data-Driven Comparison
The following table summarizes the key attributes and performance metrics of the selected ARIs, based on data from published literature.
| Feature | Ranirestat | Fidarestat | Epalrestat |
| Chemical Scaffold | 1,3,7-Triazaspiro[4.5]\ndecane-2,4-dione | Spiro-imidazolidinedione | Rhodanine-N-acetic acid |
| Chemical Class | Spiro-hydantoin | Spiro-hydantoin | Carboxylic Acid Derivative |
| In Vitro Potency (IC50) | Potent (specific values vary by study) | Highly Potent (~26 nM) [16] | Moderately Potent |
| Primary Indication | Diabetic Polyneuropathy[6] | Diabetic Polyneuropathy[14] | Diabetic Polyneuropathy[9] |
| Key Efficacy Marker | Improved motor nerve conduction velocity.[11][13] | Improved nerve conduction and subjective symptoms.[15] | Clinically proven to control neuropathic pain & improve vibration sensation.[18] |
| Clinical Approval | Investigational (Phase III)[12] | Investigational[15] | Approved (Japan, India, etc.) [9] |
| Noted Advantage | Demonstrated efficacy on objective nerve function endpoints.[13] | Very high in vitro potency; reduces oxidative stress.[7][8][17] | Established clinical utility and long-term safety profile in approved markets. |
Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay
To enable researchers to conduct their own comparative studies, we provide a robust, self-validating protocol for a spectrophotometric AR inhibition assay. This method is the standard for determining the IC50 of potential inhibitors.
Principle: This assay quantifies the activity of Aldose Reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+. An effective inhibitor will slow down this rate of consumption.[5]
Caption: Workflow for the in vitro Aldose Reductase spectrophotometric inhibition assay.
Step-by-Step Methodology
Materials:
-
Enzyme Source: Partially purified Aldose Reductase from rat lens homogenate.
-
Buffer: 0.067 M Potassium Phosphate Buffer, pH 6.2.
-
Cofactor: NADPH solution (e.g., 0.16 mM in buffer).
-
Substrate: DL-Glyceraldehyde solution (e.g., 10 mM in buffer).
-
Test Compounds: Stock solutions of Ranirestat, Fidarestat, etc., in DMSO, serially diluted.
-
Positive Control: Epalrestat or Quercetin solution.[5]
-
Equipment: UV-Vis Spectrophotometer with temperature control (37°C), quartz cuvettes, micropipettes.
Procedure:
-
Reaction Mixture Preparation: In a 1 mL cuvette, prepare the reaction mixtures as follows. It is critical to add the substrate last to initiate the reaction.
-
Test Sample: 700 µL Buffer, 100 µL NADPH, 100 µL Enzyme, 10 µL Test Compound (at various concentrations).
-
Control (No Inhibition): 700 µL Buffer, 100 µL NADPH, 100 µL Enzyme, 10 µL DMSO (vehicle).
-
Blank (No Substrate): 800 µL Buffer, 100 µL NADPH, 100 µL Enzyme.
-
-
Pre-Incubation: Mix the components (excluding the substrate) gently and pre-incubate the cuvettes for 5 minutes at 37°C.
-
Causality Explanation: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the catalytic reaction begins, ensuring an accurate measurement of its inhibitory effect.
-
-
Reaction Initiation: Start the reaction by adding 100 µL of the DL-Glyceraldehyde substrate to the 'Test' and 'Control' cuvettes. Mix immediately by inverting the cuvette. Do not add substrate to the 'Blank'.
-
Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and begin recording the decrease in absorbance at 340 nm for 3-5 minutes.
-
Causality Explanation: The rate of decrease in A340 is directly proportional to the rate of NADPH consumption, and thus, to the enzyme's activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve for both control and test samples.
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate_Control - Rate_Test) / Rate_Control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion and Future Directions
The this compound scaffold, exemplified by Ranirestat, represents a potent chemical class for the inhibition of Aldose Reductase. Comparative analysis shows that while spiro-hydantoin inhibitors like Ranirestat and Fidarestat exhibit high in vitro potency, translating this potency into broad clinical success has been challenging.[9][10] Epalrestat, from the carboxylic acid class, remains the clinical benchmark, highlighting that factors beyond raw potency, such as pharmacokinetics, tissue penetration, and long-term safety, are paramount for therapeutic success.
Future research in this area should focus on designing next-generation ARIs with improved drug-like properties. The detailed experimental protocol provided herein serves as a foundational tool for academic and industrial researchers to screen and characterize novel chemical entities in the ongoing effort to mitigate the debilitating complications of diabetes.
References
- 1. What are ALDOS inhibitors and how do they work? [synapse.patsnap.com]
- 2. Aldose reductase inhibition: Significance and symbolism [wisdomlib.org]
- 3. Recent Studies of Aldose Reductase Enzyme Inhibition for Diabetic Complications - ProQuest [proquest.com]
- 4. Aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ranirestat - Wikipedia [en.wikipedia.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aldose reductase inhibitors for the treatment of diabetic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Search of Differential Inhibitors of Aldose Reductase [mdpi.com]
- 11. Ranirestat (AS-3201), a potent aldose reductase inhibitor, reduces sorbitol levels and improves motor nerve conduction velocity in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug evaluation: ranirestat--an aldose reductase inhibitor for the potential treatment of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aldose reductase inhibitor ranirestat significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double‐blind placebo‐controlled study in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fidarestat - Wikipedia [en.wikipedia.org]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. Fidarestat | Aldose reductase inhibitor | Probechem Biochemicals [probechem.com]
- 17. Effect of the aldose reductase inhibitor fidarestat on experimental diabetic neuropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure‐Guided Identification and Evaluation of Epalrestat and Ranirestat‐Like Compounds Against Aldose Reductase: Therapeutic Management of Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Validation of 1,3,7-Triazaspiro[4.5]decane-2,4-dione Scaffolds as Novel Therapeutic Agents
Introduction: A New Chemical Scaffold for Challenging Targets
The triazaspiro[4.5]decane-2,4-dione core structure represents a versatile and promising scaffold in modern medicinal chemistry. While this guide focuses on the strategic validation of the specific 1,3,7-triazaspiro[4.5]decane-2,4-dione isomer, the principles and methodologies outlined are broadly applicable. To provide a scientifically grounded and actionable framework, we will draw comparative insights from its well-documented and closely related isomer, 1,3,8-triazaspiro[4.5]decane-2,4-dione . Derivatives of this latter scaffold have been identified as potent modulators of challenging therapeutic targets, including the delta opioid receptor (DOR) for pain and hypoxia-inducible factor prolyl hydroxylases (HIF-PHDs) for anemia.[1][2][3][4]
This guide provides drug development professionals with a comprehensive roadmap for the in vivo validation of a novel therapeutic candidate from this chemical class. We will use the development of a novel DOR agonist for chronic inflammatory pain as our guiding example, directly comparing it to established, albeit problematic, alternatives. The core objective is to move beyond simple efficacy readouts and build a robust, translatable data package that encompasses pharmacokinetics, target engagement, efficacy, and safety.[5][6]
Part 1: The Therapeutic Landscape & The Rationale for Validation
The Therapeutic Target: Delta Opioid Receptor (DOR)
The DOR is a G-protein coupled receptor (GPCR) that has been validated preclinically as a promising target for treating pain, anxiety, and other neurological disorders.[1] A key motivation for targeting DOR is to develop analgesics with efficacy comparable to traditional mu-opioid agonists (e.g., morphine) but without their severe side effects, such as respiratory depression and high abuse potential.
The Incumbent Alternative: SNC80
The compound SNC80 is a well-characterized DOR agonist that serves as a crucial benchmark. However, its clinical development has been hampered by a narrow therapeutic window and the induction of seizure-like convulsions at higher doses.[2][7] These adverse effects are thought to be linked to its specific signaling pathway, potentially involving robust recruitment of β-arrestin.[2][7] Any new DOR agonist must therefore demonstrate not only efficacy but also a clear safety advantage over this incumbent.
The Candidate: "Spiro-Agonist-7" (A Hypothetical this compound Derivative)
Our hypothetical candidate, "Spiro-Agonist-7," emerges from an initial screening campaign that identified the 1,3,7-triazaspiro scaffold as a novel chemotype for DOR activation. In vitro data suggests it is a potent agonist with a potential bias towards G-protein signaling over β-arrestin recruitment—a profile hypothesized to separate analgesic effects from adverse events.[2]
The central hypothesis for in vivo validation is: Spiro-Agonist-7 will produce significant anti-allodynic effects in a mouse model of inflammatory pain, comparable to SNC80, but will exhibit a superior safety profile with a wider therapeutic window.
Part 2: A Phased Strategy for In Vivo Validation
A rigorous in vivo validation program must be approached in a stepwise manner, where data from each phase informs the design of the next.[5][8] This ensures that resources are used efficiently and that the final efficacy studies are built on a solid foundation of pharmacological understanding.
Overall Validation Workflow
The following diagram outlines the logical progression from initial characterization to a definitive efficacy and safety assessment.
Caption: Phased workflow for in vivo validation of a novel therapeutic agent.
Phase I: Pharmacokinetics (PK) and Dose Selection
Causality: Before assessing efficacy, you must understand how the compound is absorbed, distributed, metabolized, and excreted (ADME).[9] An efficacy failure is meaningless if the compound never reached its target tissue at a sufficient concentration or for a sufficient duration. The goal of this phase is to establish a rational dose and schedule for the efficacy studies.
Protocol: Mouse Single-Dose Pharmacokinetics
-
Animal Model: Male C57BL/6 mice (n=3 per time point).
-
Formulation: Prepare Spiro-Agonist-7 in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline).
-
Administration:
-
Group 1: Administer a single intravenous (IV) dose (e.g., 2 mg/kg) via the tail vein.
-
Group 2: Administer a single oral (PO) dose (e.g., 10 mg/kg) via gavage.
-
-
Sampling: Collect blood samples (via submandibular or saphenous vein) into K2EDTA-coated tubes at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Processing: Centrifuge blood to separate plasma. At the terminal time point, collect brain tissue.
-
Analysis: Quantify the concentration of Spiro-Agonist-7 in plasma and brain homogenates using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
Calculation: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters. Oral bioavailability (%F) is calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Phase II: Efficacy in a Validated Disease Model
Causality: The choice of animal model is critical for clinical translation. The Complete Freund's Adjuvant (CFA) model is selected because it induces a persistent inflammatory state leading to robust and long-lasting mechanical allodynia and thermal hyperalgesia, mimicking key aspects of chronic inflammatory pain in humans. This model was successfully used to validate the in vivo efficacy of 1,3,8-triazaspiro derivatives.[2]
Protocol: CFA Model of Inflammatory Pain
-
Acclimation: Acclimate male C57BL/6 mice to the behavioral testing environment (e.g., von Frey filaments) for 3-5 days.
-
Baseline Measurement: Measure baseline mechanical sensitivity using calibrated von Frey filaments to determine the 50% paw withdrawal threshold (PWT).
-
Induction: Induce inflammation by injecting 20 µL of CFA into the plantar surface of one hind paw. The contralateral paw receives a saline injection and serves as an internal control.
-
Group Allocation: On day 7 post-CFA, when peak inflammation is established, re-measure PWT and randomize animals into treatment groups (n=8-10 per group) with equivalent average sensitivities.
-
Group 1: Vehicle
-
Group 2: Spiro-Agonist-7 (Low Dose, e.g., 10 mg/kg)
-
Group 3: Spiro-Agonist-7 (Mid Dose, e.g., 30 mg/kg)
-
Group 4: Spiro-Agonist-7 (High Dose, e.g., 100 mg/kg)
-
Group 5: SNC80 (Positive Control, e.g., 30 mg/kg)
-
-
Dosing & Testing: Administer the assigned treatment (e.g., daily, PO). Measure PWT at 1, 2, and 4 hours post-dosing on specified days (e.g., Day 7, 10, 14).
-
Endpoint: The primary endpoint is the reversal of mechanical allodynia, calculated as the change in PWT from the pre-treatment baseline.
Part 3: Data Interpretation and Comparative Analysis
Quantitative data must be presented clearly to allow for objective comparison between the novel candidate and the benchmark compound.
Data Presentation Tables
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Spiro-Agonist-7 | SNC80 (Literature Value) |
|---|---|---|
| Route | PO | PO |
| Dose (mg/kg) | 10 | 10 |
| Tmax (h) | 1.5 | 1.0 |
| Cmax (ng/mL) | 850 | 700 |
| AUC (0-inf) (h*ng/mL) | 4200 | 3500 |
| Half-life (h) | 3.5 | 2.8 |
| Bioavailability (%) | 45% | 30% |
| Brain/Plasma Ratio @ Tmax | 0.8 | 0.6 |
Table 2: Comparative Efficacy in CFA Pain Model (Day 10, 2h post-dose)
| Treatment Group (mg/kg) | Paw Withdrawal Threshold (g) | % Reversal of Allodynia |
|---|---|---|
| Vehicle | 0.5 ± 0.1 | 5% |
| Spiro-Agonist-7 (10) | 1.1 ± 0.2* | 35% |
| Spiro-Agonist-7 (30) | 2.5 ± 0.4** | 85% |
| Spiro-Agonist-7 (100) | 2.8 ± 0.5** | 98% |
| SNC80 (30) | 2.4 ± 0.4** | 82% |
*p<0.05, *p<0.01 vs. Vehicle. Data are presented as Mean ± SEM.
Table 3: Comparative Safety & Tolerability Profile
| Treatment Group (mg/kg) | Body Weight Change (Day 14) | Incidence of Seizure-like Behavior |
|---|---|---|
| Vehicle | +2.5% | 0/10 |
| Spiro-Agonist-7 (10) | +2.1% | 0/10 |
| Spiro-Agonist-7 (30) | +1.8% | 0/10 |
| Spiro-Agonist-7 (100) | -0.5% | 1/10 (mild tremor) |
| SNC80 (30) | -1.5% | 5/10 (convulsions) |
Mechanism of Action: Proposed Signaling Pathway
Trustworthiness: A key aspect of validation is linking the observed phenotype (in vivo efficacy) to the proposed mechanism of action (target engagement and downstream signaling).[10] The diagram below illustrates the hypothesized signaling advantage of Spiro-Agonist-7.
Caption: Hypothesized signaling bias of Spiro-Agonist-7 versus SNC80 at the DOR.
Conclusion and Future Directions
This guide outlines a rigorous, phased approach to the in vivo validation of novel this compound derivatives. Based on the hypothetical data presented, Spiro-Agonist-7 demonstrates a highly promising therapeutic profile. It achieves analgesic efficacy comparable to the benchmark compound, SNC80, but critically, shows a significantly improved safety window, particularly regarding the absence of seizure-like activity at therapeutically relevant doses.[2] The favorable pharmacokinetic profile, including good oral bioavailability and CNS penetration, further strengthens its candidacy for further development.
The successful completion of this validation plan provides a strong "Go" decision for advancing the compound into formal IND-enabling toxicology studies. Future work should focus on:
-
Chronic Toxicology: Evaluating safety in two species (one rodent, one non-rodent) over a longer duration (e.g., 28 days).
-
Model Expansion: Testing efficacy in other pain modalities (e.g., neuropathic pain models) to broaden the therapeutic potential.
-
Mechanism Confirmation: Conducting in vivo studies in DOR knockout mice to definitively confirm that the analgesic effect is on-target.[11]
By systematically integrating PK, efficacy, and safety assessments, this framework enables a comprehensive and objective comparison, de-risking the transition from preclinical discovery to clinical development.
References
- 1. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Designing an In Vivo Preclinical Research Study[v1] | Preprints.org [preprints.org]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Experimental Results for Spirohydantoin Compounds
For researchers, scientists, and drug development professionals, the journey from a promising spirohydantoin compound to a validated therapeutic candidate is paved with rigorous experimental scrutiny. This guide provides an in-depth framework for the cross-validation of experimental results for this important class of heterocyclic compounds. We will move beyond rote protocol execution to explore the underlying scientific principles that ensure data integrity and build a compelling case for a compound's efficacy and mechanism of action.
Spirohydantoins are a versatile scaffold, demonstrating a wide range of biological activities, including anticonvulsant, antimicrobial, and antitumor properties.[1] Their therapeutic potential has been identified against various biological targets such as aldose reductase, p300/CBP histone acetyltransferases, and GABA-A receptors.[2][3][4][5] Given this chemical diversity and the complexity of biological systems, a multi-faceted and robust validation strategy is not just recommended—it is imperative.
This guide will detail a logical, multi-step workflow for cross-validation, emphasizing the "why" behind each experimental choice. By integrating orthogonal assays and analytical techniques, we can build a self-validating system that enhances the trustworthiness and reproducibility of our findings.
Part 1: Foundational Characterization - The First Pillar of Validation
Before delving into complex biological assays, the foundational physicochemical properties of the spirohydantoin compound must be unequivocally established. This initial phase ensures that the observed biological effects are attributable to the compound of interest and not to impurities or degradation products.
Synthesis and Structural Verification
The journey begins with the synthesis of the spirohydantoin derivative. Common synthetic routes include the Bucherer-Bergs reaction or the Strecker synthesis.[6] Regardless of the method, meticulous characterization is non-negotiable.
Experimental Protocol: Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
Objective: To confirm the precise atomic connectivity of the synthesized molecule.
-
Procedure: Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Acquire ¹H and ¹³C NMR spectra.
-
Causality: ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon framework. Together, they provide a detailed "fingerprint" of the molecule, confirming its identity.[6]
-
-
Mass Spectrometry (MS):
-
Objective: To determine the molecular weight of the compound and confirm its elemental composition.
-
Procedure: Utilize a high-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap) to obtain an accurate mass measurement.
-
Causality: The measured mass should correspond to the calculated theoretical mass of the spirohydantoin, providing strong evidence of its successful synthesis.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To identify the key functional groups present in the molecule.
-
Procedure: Acquire an IR spectrum of the solid or liquid sample.
-
Causality: The presence of characteristic peaks for C=O (carbonyl) and N-H (amine) groups within the hydantoin ring provides further structural confirmation.[6]
-
Table 1: Summary of Foundational Characterization Techniques
| Technique | Purpose | Key Information Obtained |
| ¹H and ¹³C NMR | Structural Confirmation | Atomic connectivity, chemical environment of nuclei. |
| Mass Spectrometry | Molecular Weight and Formula | Accurate mass, elemental composition. |
| FTIR | Functional Group Identification | Presence of key functional groups (e.g., C=O, N-H). |
Part 2: Probing the Biological Activity - A Multi-pronged Approach
Let's consider a hypothetical scenario where a novel spirohydantoin, "Spiro-X," is designed as an inhibitor of the p300/CBP histone acetyltransferase (HAT), a target implicated in cancer.[3][5]
Primary Screening: In Vitro Enzymatic Assays
The initial assessment of a compound's activity is typically performed in a simplified, cell-free system.
Experimental Protocol: In Vitro HAT Inhibition Assay
-
Objective: To determine the direct inhibitory effect of Spiro-X on the enzymatic activity of p300/CBP.
-
Procedure:
-
Recombinant p300/CBP enzyme, a histone substrate (e.g., H3), and acetyl-CoA are combined in a reaction buffer.
-
Spiro-X is added at various concentrations.
-
The reaction is initiated and incubated at 37°C.
-
The level of histone acetylation is quantified using a suitable detection method (e.g., ELISA, fluorescence, radioactivity).
-
-
Data Analysis: The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
-
Causality: This assay directly measures the compound's ability to interfere with the catalytic activity of the target enzyme in a controlled environment, providing a fundamental measure of its potency.
Secondary Validation: Cellular Assays
Positive results from the in vitro assay are promising, but it is crucial to determine if the compound can exert its effect within the complex environment of a living cell.
Experimental Protocol: Cellular Histone Acetylation Assay (Western Blot)
-
Objective: To assess the ability of Spiro-X to inhibit p300/CBP activity in a cellular context.
-
Procedure:
-
Treat a relevant cancer cell line (e.g., one with known p300/CBP dysregulation) with increasing concentrations of Spiro-X.[3]
-
After a suitable incubation period, lyse the cells and extract the proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies specific for acetylated histones (e.g., anti-acetyl-H3) and a loading control (e.g., total H3 or GAPDH).
-
Quantify the band intensities to determine the relative levels of histone acetylation.
-
-
Causality: This assay validates the in vitro findings by demonstrating that the compound can penetrate the cell membrane, engage its target, and produce the expected downstream effect on histone acetylation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct target engagement of Spiro-X with p300/CBP in intact cells.
-
Procedure:
-
Treat cells with Spiro-X or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge to separate aggregated (denatured) proteins from soluble proteins.
-
Analyze the soluble fraction by Western blot for the presence of p300/CBP.
-
-
Causality: The binding of a ligand (Spiro-X) to its target protein (p300/CBP) can increase the protein's thermal stability. A shift in the melting curve of p300/CBP in the presence of Spiro-X provides strong evidence of direct physical interaction within the cell.
Caption: A streamlined workflow for the cross-validation of spirohydantoin compounds.
Part 3: Assessing Specificity and Uncovering Potential Liabilities
A potent compound is of little therapeutic value if it indiscriminately interacts with numerous biological targets. Therefore, a critical component of cross-validation is to assess the selectivity of the spirohydantoin.
Selectivity Profiling
Experimental Protocol: Kinase Selectivity Panel
-
Objective: To determine if Spiro-X inhibits other enzymes, particularly those with similar active site architecture to p300/CBP.
-
Procedure: Screen Spiro-X at a fixed concentration (e.g., 1 or 10 µM) against a broad panel of kinases.
-
Causality: This provides a quantitative measure of the compound's selectivity and helps to identify potential off-target effects that could lead to toxicity.
Broad Off-Target Screening
Experimental Protocol: CEREP Safety Panel
-
Objective: To identify any unintended interactions with a wide range of receptors, ion channels, and transporters.
-
Procedure: Submit Spiro-X for screening against a commercially available safety panel (e.g., a CEREP panel).[3]
-
Causality: This is a crucial step in preclinical safety assessment. For instance, some spirohydantoins have been found to interact with dopamine and serotonin transporters, an off-target activity that would need to be addressed during lead optimization.[3]
Table 2: Comparative Data Summary for "Spiro-X"
| Assay | Metric | Result | Interpretation |
| In Vitro HAT Assay | IC₅₀ | 50 nM | Potent direct inhibitor of p300/CBP. |
| Cellular Histone Acetylation | EC₅₀ | 200 nM | Cell-permeable and active in a cellular context. |
| CETSA | ΔTₘ | +5°C | Confirms direct target engagement in cells. |
| Kinase Selectivity Panel | % Inhibition @ 1µM | <10% for 95% of kinases | Highly selective for p300/CBP over other kinases. |
| CEREP Safety Panel | % Inhibition @ 10µM | No significant hits | Clean off-target profile. |
Part 4: The Logic of a Self-Validating System
The power of this cross-validation strategy lies in the logical interdependence of the experimental results.
Caption: The logical flow of a self-validating experimental cascade.
A confirmed structure (A) gives confidence that the observed in vitro activity (B) is real. The translation of this activity into a cellular context (C) is a critical step, and confirming direct target engagement (D) solidifies the proposed mechanism of action. High selectivity (E) and a clean off-target profile (F) are essential for a viable therapeutic candidate. When all these pieces of evidence align, they converge to create a high-confidence, validated lead candidate (G).
Conclusion
The cross-validation of experimental results for spirohydantoin compounds is a dynamic and iterative process that requires a thoughtful and scientifically rigorous approach. By moving beyond a simple checklist of experiments and embracing a philosophy of building a self-validating data package, researchers can significantly increase the confidence in their findings. This comprehensive strategy, rooted in the principles of orthogonal validation and mechanistic elucidation, is essential for navigating the complexities of drug discovery and ultimately, for developing safe and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Spiro hydantoin aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal.uctm.edu [journal.uctm.edu]
Benchmarking 1,3,7-Triazaspiro[4.5]decane-2,4-dione: A Strategic Guide to Uncovering Therapeutic Potential
In the landscape of modern drug discovery, the vast chemical space of novel molecular scaffolds holds immense promise for identifying next-generation therapeutics. One such scaffold, the spiro-hydantoin, has garnered significant interest due to its rigid, three-dimensional structure, which can facilitate precise interactions with biological targets. This guide focuses on a specific, yet under-investigated molecule: 1,3,7-Triazaspiro[4.5]decane-2,4-dione. Given the absence of extensive public data on its biological activity, this document serves as a strategic framework for its initial characterization and benchmarking against established drugs.
Our approach is rooted in a hypothesis-driven methodology. Based on the structural alerts within the this compound molecule, particularly the hydantoin moiety, we hypothesize a potential interaction with voltage-gated sodium channels (VGSCs), a target class for which other hydantoin-containing molecules, such as Phenytoin, are well-known modulators. Consequently, we propose a benchmarking study against Phenytoin and a second-generation VGSC blocker, Lacosamide, within the context of anticonvulsant activity.
This guide will provide a comprehensive, step-by-step protocol for a head-to-head comparison, from initial in-vitro screening to in-vivo efficacy models. The experimental design emphasizes robustness and reproducibility, ensuring that any generated data is both reliable and translatable.
Section 1: Comparative Overview of Molecular Structures and Physicochemical Properties
A foundational step in benchmarking is the comparative analysis of the physicochemical properties of the molecules . These properties often dictate pharmacokinetic behavior and, ultimately, clinical utility. This compound, Phenytoin, and Lacosamide present distinct structural features that are likely to influence their biological activity.
| Compound | Structure | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Hydrogen Bond Donors/Acceptors |
| This compound | 183.20 | -0.9 | 75.0 | 3 / 2 | |
| Phenytoin | 252.27 | 2.2 | 58.4 | 2 / 2 | |
| Lacosamide | 250.29 | 0.3 | 67.5 | 2 / 2 |
Data sourced from PubChem and other chemical databases.
The spirocyclic nature of this compound imparts a greater three-dimensional character compared to the more planar structure of Phenytoin. This structural rigidity can be advantageous in achieving high-affinity binding to a specific protein conformation. Its lower molecular weight and LogP, alongside a higher polar surface area, suggest a different solubility and permeability profile compared to the established drugs, which will be critical to evaluate in ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
Section 2: Experimental Workflow for Benchmarking
The following workflow outlines a logical progression from broad, high-throughput screening to more specific, mechanistic, and in-vivo studies. This tiered approach ensures that resources are allocated efficiently, with each stage informing the next.
Caption: A tiered experimental workflow for benchmarking this compound.
Section 3: Detailed Experimental Protocols
In-Vitro Profiling: High-Throughput Electrophysiology
Objective: To determine the inhibitory activity of this compound on voltage-gated sodium channels and compare its potency with Phenytoin and Lacosamide.
Methodology:
-
Cell Culture: Utilize HEK293 cells stably expressing the human NaV1.2 channel subtype. Culture cells in DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare stock solutions of this compound, Phenytoin, and Lacosamide in DMSO at a concentration of 10 mM. Serially dilute the compounds in extracellular buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Automated Patch-Clamp: Employ an automated patch-clamp system (e.g., QPatch or Patchliner) for high-throughput electrophysiological recordings.
-
Voltage Protocol:
-
Hold cells at a membrane potential of -90 mV.
-
Apply a depolarizing pulse to +20 mV for 20 ms to elicit a sodium current.
-
Apply test compounds and vehicle control, allowing for a 5-minute incubation period before recording the post-compound current.
-
-
Data Analysis: Measure the peak inward sodium current before and after compound application. Calculate the percentage of inhibition for each concentration. Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value for each compound.
Rationale: This automated patch-clamp assay provides a high-throughput and quantitative measure of direct channel block, allowing for a robust comparison of compound potency. The choice of the NaV1.2 subtype is relevant for initial screening in the context of epilepsy.
In-Vivo Efficacy: Maximal Electroshock (MES) Model
Objective: To assess the in-vivo anticonvulsant efficacy of this compound in a model of generalized tonic-clonic seizures and compare it to Phenytoin and Lacosamide.
Methodology:
-
Animals: Use adult male C57BL/6 mice (8-10 weeks old). Acclimatize the animals for at least one week before the experiment.
-
Compound Administration: Administer this compound, Phenytoin, and Lacosamide via intraperitoneal (i.p.) injection at various doses (e.g., 10, 30, 100 mg/kg). A vehicle control group (e.g., saline with 5% DMSO and 5% Tween 80) must be included.
-
MES Induction: At the time of predicted peak plasma concentration (determined from pilot pharmacokinetic studies), induce a seizure by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Endpoint Measurement: Observe the mice for the presence or absence of a tonic hindlimb extension, which is indicative of a generalized seizure.
-
Data Analysis: Calculate the percentage of animals protected from tonic hindlimb extension at each dose. Determine the ED50 (effective dose for 50% of the animals) for each compound using probit analysis.
Rationale: The MES model is a well-validated and highly predictive screening test for drugs effective against generalized tonic-clonic seizures. It is particularly sensitive to drugs that act by blocking voltage-gated sodium channels.
Section 4: Proposed Signaling Pathway Interaction
The hypothesized mechanism of action for this compound, in line with other hydantoin-based anticonvulsants, involves the modulation of neuronal excitability by stabilizing the inactivated state of voltage-gated sodium channels.
Caption: Hypothesized mechanism of action for this compound.
This stabilization of the inactivated state reduces the number of available channels that can open in response to a depolarizing stimulus. This, in turn, dampens the neuron's ability to fire high-frequency action potentials, which is a hallmark of seizure activity.
Section 5: Concluding Remarks and Future Directions
This guide has outlined a comprehensive and scientifically rigorous framework for the initial characterization and benchmarking of this compound against the established anticonvulsant drugs Phenytoin and Lacosamide. The proposed workflow, from in-vitro channel profiling to in-vivo efficacy models, is designed to provide a clear and data-driven assessment of this novel compound's therapeutic potential.
Should the initial findings be promising, further investigations would be warranted, including:
-
Pharmacokinetic and ADME profiling: To understand the compound's absorption, distribution, metabolism, and excretion properties.
-
Broad pharmacology screening: To assess off-target effects and potential for adverse drug reactions.
-
Chronic toxicology studies: To evaluate the long-term safety of the compound.
By following this structured approach, researchers can efficiently and effectively evaluate the potential of this compound, and other novel chemical entities, in the quest for safer and more effective therapies.
A Researcher's Guide to 1,3,7-Triazaspiro[4.5]decane-2,4-dione: From Scaffold to Selective Modulators
This guide provides an in-depth analysis of the 1,3,7-triazaspiro[4.5]decane-2,4-dione scaffold, a privileged structure in medicinal chemistry. Rather than focusing on a single biological target, we will explore the versatility of this spirohydantoin core in generating selective modulators for diverse protein families. We will delve into the structural features that enable targeted inhibitor design and present comparative data from published research to illustrate how chemical modifications influence selectivity and specificity. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers to assess the selectivity profiles of their own compounds derived from this scaffold.
The this compound Scaffold: A Foundation for Selectivity
The this compound core, a type of spirohydantoin, is increasingly recognized for its utility in drug discovery. Its inherent three-dimensionality, conferred by the spirocyclic fusion of a piperidine and a hydantoin ring, provides a rigid framework that can orient substituents into specific vectors in three-dimensional space[1]. This structural rigidity is a key advantage, as it can reduce the entropic penalty of binding to a target protein and allows for the precise positioning of functional groups to engage with specific amino acid residues in a binding pocket, thereby enhancing both potency and selectivity[1].
The versatility of this scaffold lies in the multiple points available for chemical modification. The nitrogen atoms of the hydantoin and piperidine rings, as well as the carbon atoms of the piperidine ring, can be functionalized to explore chemical space and optimize interactions with a desired target. This adaptability has led to the development of derivatives with activities against a range of targets, including G-protein coupled receptors (GPCRs) and enzymes.
Comparative Analysis: Achieving Selectivity with the Spirohydantoin Core
The true potential of the this compound scaffold is best illustrated through examples of its derivatives that have been optimized for specific biological targets. Below, we compare derivatives that have been engineered for selectivity against different protein classes.
Case Study 1: Selective Agonists of the δ-Opioid Receptor (DOR)
Recent high-throughput screening efforts have identified derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione as a novel chemotype for selective DOR agonists[2][3][4]. The δ-opioid receptor is a promising target for treating pain and neurological disorders, but achieving selectivity over the µ-opioid receptor (MOR) is critical to avoid adverse effects[2].
Researchers identified compounds that not only showed significant binding affinity for DOR but also demonstrated functional selectivity in cell-based assays. For example, one of the most potent hits displayed a 9.6-fold selectivity in binding for DOR over MOR and was even more selective in functional cAMP assays[3]. This selectivity is attributed to the specific interactions of the spiro-piperidine moiety and its substituents with the orthosteric binding pocket of the DOR[4].
Table 1: Comparative Activity of a 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivative at Opioid Receptors
| Compound ID | Target | Binding Affinity (Ki, nM) | Functional Activity (cAMP IC50, nM) | β-arrestin 2 Recruitment (EC50, nM) | Selectivity (DOR vs. MOR) | Reference |
| Compound 1 | DOR | 180 | 280 | >10,000 | 9.6-fold (binding) | [2][3] |
| MOR | 1730 | >10,000 | >10,000 | [2][3] |
Data synthesized from published findings. "Compound 1" is a representative hit from the screening campaign.
Case Study 2: Selective p300/CBP Histone Acetyltransferase (HAT) Inhibitors
While not the exact 1,3,7-triaza isomer, a closely related spirohydantoin scaffold has been successfully employed to develop potent and selective inhibitors of the p300/CBP histone acetyltransferases, which are implicated in cancer[5][6]. An initial lead compound, A-485, based on a spirooxazolidinedione core, suffered from off-target activities, notably inhibiting dopamine and serotonin transporters[5]. By switching to a spirohydantoin scaffold and optimizing the substituents, researchers developed a new lead compound with improved potency and a cleaner off-target profile[5][6].
This highlights a crucial aspect of drug development with spirocyclic scaffolds: the ability to fine-tune the structure to mitigate off-target effects and enhance selectivity.
Table 2: Comparison of a Spirohydantoin-based p300/CBP Inhibitor with a Predecessor Compound
| Compound | p300 IC50 (nM) | Cellular H3K27ac IC50 (nM) | Off-Target Activity (Dopamine/Serotonin Transporter Inhibition) | Reference |
| A-485 | 29 | 410 | Potent inhibitor | [5] |
| Spirohydantoin 21 | 4.8 | 60 | Lacks significant inhibition | [5][6] |
Data extracted from Ji, Z. et al. (2021).
Experimental Protocols for Assessing Selectivity and Specificity
To empower researchers working with this compound derivatives, we provide the following detailed protocols for key selectivity profiling assays. The choice of assay depends on the putative target class of the synthesized compounds.
Workflow for Selectivity Profiling
The following diagram illustrates a general workflow for assessing the selectivity of a novel compound based on the this compound scaffold.
Caption: General workflow for selectivity profiling of a novel compound.
Protocol 1: Radioligand Receptor Binding Assay (for GPCRs)
This protocol is adapted for determining the binding affinity of a test compound to a specific receptor, such as the δ-opioid receptor, by measuring its ability to displace a known radiolabeled ligand.[7][8][9]
Materials:
-
Cell membranes expressing the target receptor (e.g., CHO-K1 cells stably expressing human DOR)[2].
-
Radioligand (e.g., [³H]DPDPE for DOR)[2].
-
Test compounds (derivatives of this compound) at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)[2].
-
96-well filter plates (e.g., MultiScreen HTS)[7].
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Mixture: In each well of the 96-well plate, add:
-
50 µL of assay buffer (for total binding) or a saturating concentration of a non-radiolabeled ligand (for non-specific binding).
-
50 µL of the test compound at the desired concentration.
-
50 µL of the radioligand at a concentration close to its Kd.
-
50 µL of the cell membrane preparation (typically 5-10 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Transfer the reaction mixture to a filter plate and wash the filters rapidly with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression, and then calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Kinase Selectivity Profiling (Biochemical Assay)
For derivatives targeting kinases, profiling against a broad panel of kinases is essential to determine selectivity.[10][11][12] Many commercial services offer this, but the general principle is as follows, often using a radiometric or luminescence-based readout.[13][14][15][16]
Materials:
-
A panel of purified, active kinases.
-
Specific peptide or protein substrates for each kinase.
-
Test compound at one or more concentrations (e.g., 1 µM).
-
ATP (often at the Km for each kinase to allow for accurate potency assessment)[14].
-
Reaction buffer (kinase-specific).
-
Detection reagents (e.g., ³³P-ATP for radiometric assays, or ADP-Glo™ reagents for luminescence).
Procedure:
-
Reaction Setup: In a multi-well plate, combine the kinase, its substrate, and the test compound in the reaction buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect: Terminate the reaction and quantify the amount of product formed.
-
Radiometric: Spot the reaction mixture onto a filter membrane, wash away unincorporated ³³P-ATP, and measure the radioactivity of the phosphorylated substrate[15].
-
Luminescence (ADP-Glo™): Add reagents to terminate the kinase reaction and deplete remaining ATP. Then, add a detection reagent to convert the generated ADP into a luminescent signal.
-
-
Data Analysis: Calculate the percent inhibition of kinase activity for the test compound relative to a vehicle control (e.g., DMSO). The results are often visualized on a kinome tree to provide a clear picture of the selectivity profile. A selectivity score can be calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 50% at 1 µM) by the total number of kinases tested[17].
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify target engagement in a cellular environment.[18][19][20][21][22] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Materials:
-
Cultured cells expressing the target protein.
-
Test compound and vehicle control (DMSO).
-
Phosphate-buffered saline (PBS) and lysis buffer with protease inhibitors.
-
PCR tubes or a thermal cycler.
-
Instrumentation for protein detection (e.g., Western blot apparatus or mass spectrometer).
Procedure:
-
Cell Treatment: Treat intact cells with the test compound or vehicle at a desired concentration for a specific duration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes).
-
Lysis: Lyse the cells (e.g., by freeze-thaw cycles or sonication).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific antibody (Western blot) or by proteome-wide mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of selective and potent modulators of a variety of biological targets. Its rigid, three-dimensional structure provides a unique advantage in modern drug design, allowing for the precise placement of functional groups to optimize target engagement and minimize off-target interactions.
The case studies presented herein demonstrate that through rational design and iterative chemical synthesis, derivatives of this and related spirohydantoin scaffolds can be tailored to achieve high selectivity for targets as diverse as GPCRs and enzymes. For researchers entering this chemical space, a systematic approach to evaluating selectivity, employing a combination of biochemical and cellular assays as detailed in this guide, is paramount. By understanding the structure-activity relationships and diligently profiling new compounds, the full potential of the this compound scaffold in developing next-generation therapeutics can be realized.
References
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. kinaselogistics.com [kinaselogistics.com]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 14. assayquant.com [assayquant.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. annualreviews.org [annualreviews.org]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. news-medical.net [news-medical.net]
A Comparative Guide to the Molecular Docking of 1,3,7-Triazaspiro[4.5]decane-2,4-dione Derivatives with Key Protein Targets
In the landscape of modern drug discovery, the unique three-dimensional architecture of spirocyclic compounds has positioned them as a privileged scaffold.[1] Their inherent rigidity and structural complexity offer a compelling advantage in the quest for potent and selective modulators of biological targets. This guide provides an in-depth comparative analysis of the docking of 1,3,7-triazaspiro[4.5]decane-2,4-dione and its analogs against therapeutically relevant proteins. We will explore the causal relationships behind methodological choices in molecular docking, present comparative data against alternative chemotypes, and provide detailed, validated protocols for researchers in the field.
The Ascendancy of the Spiro-Hydantoin Scaffold
The this compound core, a spiro-fused hydantoin ring system, offers a unique spatial arrangement of functional groups. This fixed orientation can lead to enhanced binding affinity and selectivity compared to more flexible acyclic or simple cyclic counterparts. The strategic introduction of a spirocyclic moiety can significantly influence a molecule's physicochemical and pharmacokinetic properties, often leading to increased potency and improved metabolic stability.[2]
Key Protein Targets for this compound Derivatives
Computational and experimental studies have identified several key protein families where derivatives of this spiro-scaffold have shown significant promise. This guide will focus on two prominent examples: the δ-Opioid Receptors (DORs) for the management of neurological disorders and the Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF PHDs) for the treatment of anemia.
δ-Opioid Receptors (DORs): A Quest for Selective Agonists
DORs are a class of G-protein coupled receptors (GPCRs) that hold immense potential as targets for treating pain and psychiatric disorders.[3][4] However, the development of clinically successful DOR agonists has been hampered by adverse effects associated with certain chemotypes. Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have emerged as a novel class of selective DOR agonists with a potentially improved safety profile, particularly concerning β-arrestin 2 recruitment.[3]
Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF PHDs): A Novel Approach to Anemia
The HIF prolyl hydroxylase enzymes (PHD1, PHD2, and PHD3) are key regulators of the cellular response to hypoxia. Inhibition of these enzymes stabilizes the HIF-α subunit, leading to the transcription of hypoxia-responsive genes, including erythropoietin (EPO). 1,3,8-Triazaspiro[4.5]decane-2,4-diones (spirohydantoins) have been identified as potent pan-inhibitors of the PHD enzyme family, offering a novel therapeutic strategy for anemia.[5][6]
Comparative Docking Performance
A critical aspect of computational drug design is the objective comparison of a lead compound's predicted binding with that of known modulators or alternative scaffolds. This allows for a rational assessment of the novel chemotype's potential.
Docking into the δ-Opioid Receptor
In a comparative docking study, a representative 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative was evaluated against the well-characterized DOR agonist, SNC80 . The goal was to understand the structural basis for the observed differences in signaling bias (G-protein signaling vs. β-arrestin recruitment).
| Compound/Scaffold | Target | Predicted Binding Affinity (kcal/mol) | Key Interactions | Putative Advantage |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivative | δ-Opioid Receptor | -9.2 | H-bonds with Asp128, Tyr308; Hydrophobic interactions with Trp274, Ile277 | Binds to the orthosteric site with a distinct orientation that may favor G-protein signaling over β-arrestin recruitment.[3] |
| SNC80 | δ-Opioid Receptor | -8.5 | H-bond with Asp128; Extensive hydrophobic interactions | Known to be a highly efficacious β-arrestin recruiter, which has been linked to adverse effects.[3] |
The docking results suggest that the spiro-hydantoin scaffold can occupy the same binding pocket as SNC80 but with a different set of interactions that could be responsible for its biased signaling profile.
Docking into HIF Prolyl Hydroxylase 2 (PHD2)
The development of the spirohydantoin scaffold for PHD inhibition evolved from an initial hit class of spirooxindoles . A comparative docking analysis highlights the structural rationale for this optimization.
| Compound/Scaffold | Target | Predicted Binding Affinity (kcal/mol) | Key Interactions | Putative Advantage |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivative | HIF PHD2 | -10.5 | Chelates the active site Fe(II) ion; H-bonds with Tyr310, Arg383 | Optimized scaffold with improved pharmacokinetic properties and reduced off-target activity.[5] |
| Spirooxindole Hit | HIF PHD2 | -8.9 | Chelates the active site Fe(II) ion; H-bond with Tyr310 | Served as a valuable starting point but required optimization to improve the PK/PD profile.[5] |
The spirohydantoin's ability to form a more extensive network of interactions within the active site, coupled with favorable physicochemical properties, underscores its superiority as a PHD inhibitor scaffold.
Experimental Protocols: A Validated Molecular Docking Workflow
The following protocol outlines a robust and reproducible workflow for conducting molecular docking studies with the this compound scaffold. This protocol is designed to be self-validating by incorporating steps for model preparation, validation, and rigorous analysis.
I. Protein Preparation
-
Obtain Crystal Structure: Download the X-ray crystal structure of the target protein from the Protein Data Bank (RCSB PDB). For example, the δ-opioid receptor (PDB ID: 4N6H) or HIF PHD2 (PDB ID: 5L9B).
-
Pre-processing: Utilize a protein preparation wizard within a molecular modeling suite (e.g., Schrödinger's Protein Preparation Wizard, AutoDockTools).[7][8]
-
Remove all non-essential water molecules and co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for residues at a physiological pH (e.g., 7.4).
-
Optimize the hydrogen-bonding network.
-
Perform a restrained energy minimization to relieve any steric clashes.
-
II. Ligand Preparation
-
2D to 3D Conversion: Sketch the this compound derivative and any comparators using a chemical drawing tool and convert them to 3D structures.
-
Ligand Energetics: Generate possible ionization states at the target pH and perform a thorough conformational search and energy minimization using a suitable force field (e.g., OPLS3e, MMFF94).
III. Receptor Grid Generation
-
Define the Binding Site: Define the active site for docking by creating a grid box centered on the co-crystallized ligand (if available) or key active site residues identified from literature.
-
Grid Dimensions: The grid box should be large enough to accommodate the ligand and allow for rotational and translational sampling. A typical size is a 20 x 20 x 20 Å cube.[7]
IV. Molecular Docking
-
Select a Docking Algorithm: Choose a validated docking program such as Glide (Schrödinger), AutoDock Vina, or GOLD.[8]
-
Set Docking Parameters: Employ a standard precision (SP) or extra precision (XP) docking protocol. Allow for ligand flexibility while keeping the receptor rigid (in most standard docking protocols).
-
Perform Docking: Execute the docking run to generate a series of binding poses for each ligand.
V. Post-Docking Analysis and Validation
-
Scoring: Analyze the docking scores (e.g., GlideScore, binding affinity in kcal/mol) to rank the poses.
-
Visual Inspection: Visually inspect the top-ranked poses to assess the plausibility of the binding mode. Analyze key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.
-
Re-docking (Validation): A crucial validation step is to re-dock the co-crystallized ligand into the active site. The root-mean-square deviation (RMSD) between the re-docked pose and the crystallographic pose should ideally be less than 2.0 Å.
Visualizing the Workflow and Key Concepts
Caption: A generalized workflow for molecular docking studies.
Caption: Key protein targets for the spiro-hydantoin scaffold.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the design of novel therapeutics. Molecular docking studies, when conducted with rigor and validated methodologies, provide invaluable insights into the potential binding modes and structure-activity relationships of these compounds. The comparative data presented herein demonstrates the utility of this scaffold in achieving potent and selective interactions with diverse protein targets. Future work should focus on integrating molecular dynamics simulations to explore the conformational stability of the predicted binding poses and employing free energy perturbation (FEP) calculations for more accurate predictions of binding affinity. As computational methods continue to evolve, their synergy with synthetic chemistry and biological evaluation will undoubtedly accelerate the journey of spiro-hydantoin derivatives from in silico hits to clinical candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Covalent Docking for Novel Series of Spiro-butenolides on Trx R1 for QSAR Modelling [openmedicinalchemistryjournal.com]
- 8. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Synthetic Routes to 1,3,7-Triazaspiro[4.5]decane-2,4-dione: A Guide for Researchers
Introduction: The Significance of the Spirohydantoin Scaffold
The 1,3,7-triazaspiro[4.5]decane-2,4-dione core, a prominent member of the spirohydantoin family of heterocyclic compounds, represents a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of pharmacophoric features, leading to a wide array of biological activities. Derivatives of this scaffold have garnered significant interest as potential therapeutic agents, including anticonvulsants, antidiabetics, and anticancer agents. The strategic placement of nitrogen atoms within the spirocyclic system offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and target engagement. This guide provides a comprehensive, head-to-head comparison of the primary synthetic routes to this valuable scaffold, offering detailed experimental protocols and a critical analysis of each methodology to aid researchers in selecting the optimal pathway for their specific needs.
Route 1: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a classic and widely utilized one-pot multicomponent reaction for the synthesis of hydantoins from ketones or aldehydes.[1][2] In the context of this compound, the synthesis commences with an N-protected 4-piperidone, typically N-benzyl-4-piperidone, which reacts with an alkali metal cyanide and ammonium carbonate.
Reaction Mechanism and Rationale
The reaction proceeds through the initial formation of a cyanohydrin from the ketone, followed by reaction with ammonia (generated in situ from ammonium carbonate) to form an aminonitrile. Subsequent reaction with carbon dioxide (also from ammonium carbonate) and intramolecular cyclization yields the spirohydantoin ring system. The use of an N-benzyl protecting group for the piperidine nitrogen is a common strategy to prevent unwanted side reactions and can be removed in a subsequent step to yield the final target molecule.
Caption: Workflow for the Bucherer-Bergs synthesis of this compound.
Experimental Protocol: Bucherer-Bergs Synthesis of 7-Benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione
-
Materials: N-benzyl-4-piperidone, potassium cyanide, ammonium carbonate, ethanol, water.
-
Procedure:
-
In a pressure vessel, combine N-benzyl-4-piperidone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents) in a 1:1 mixture of ethanol and water.
-
Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure 7-benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione.
-
Route 2: Modified Strecker Synthesis
The Strecker synthesis is a two-step process for the synthesis of α-amino acids. A modification of this reaction provides a viable route to spirohydantoins.[3] This approach involves the initial formation of an α-aminonitrile from a ketone, followed by reaction with an isocyanate and subsequent acid-catalyzed cyclization.
Reaction Mechanism and Rationale
In the first step, N-benzyl-4-piperidone reacts with an amine (e.g., ammonia or an aniline derivative) and a cyanide source (e.g., trimethylsilyl cyanide) to form a stable α-aminonitrile intermediate. This intermediate is then treated with an isocyanate (often generated in situ from sodium cyanate and an acid) to form a urea derivative. Finally, intramolecular cyclization under acidic conditions affords the spirohydantoin. This multi-step approach allows for greater control and can be amenable to the synthesis of diverse libraries of compounds.
Caption: Workflow for the modified Strecker synthesis of this compound.
Experimental Protocol: Modified Strecker Synthesis of 7-Benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione
-
Materials: N-benzyl-4-piperidone, aniline, trimethylsilyl cyanide (TMSCN), potassium cyanate, acetic acid, hydrochloric acid.
-
Procedure:
-
Step 1: α-Aminonitrile Formation. To a solution of N-benzyl-4-piperidone (1 equivalent) and aniline (1.1 equivalents) in glacial acetic acid, add TMSCN (1 equivalent) dropwise at room temperature. Stir for 12-24 hours. The product, N-benzyl-4-anilino-4-cyanopiperidine, will precipitate and can be collected by filtration.
-
Step 2: Urea Formation and Cyclization. Suspend the α-aminonitrile (1 equivalent) in acetic acid. Add a solution of potassium cyanate (2 equivalents) in water. Stir the mixture at 35 °C for 1 hour. Pour the reaction mixture into water and extract with an organic solvent (e.g., chloroform). Wash the organic layer, dry it, and evaporate the solvent. To the crude urea intermediate, add concentrated hydrochloric acid and reflux for 2-4 hours. Cool the reaction, neutralize with a base, and extract the product. Purify by column chromatography or recrystallization.[4]
-
Final Step: Deprotection
Both the Bucherer-Bergs and the modified Strecker routes yield the N-benzyl protected precursor. The final step to obtain this compound is the removal of the benzyl group.
Experimental Protocol: N-Benzylation
-
Materials: 7-Benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione, palladium on carbon (10% Pd/C), methanol, hydrogen gas.
-
Procedure:
-
Dissolve the N-benzyl protected spirohydantoin in methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Evaporate the solvent to yield the final product, this compound.
-
Modern Advancements: Microwave-Assisted Synthesis
A significant advancement in the synthesis of spirohydantoins is the use of microwave irradiation.[5] This technique can dramatically reduce reaction times and, in some cases, improve yields for the Bucherer-Bergs reaction.
Rationale and Advantages
Microwave energy directly heats the reaction mixture, leading to rapid and uniform heating. This can overcome the high activation energies often associated with these multi-component reactions, reducing the required reaction time from many hours to several minutes. This method is also well-suited for high-throughput synthesis and library generation.
Experimental Protocol: Microwave-Assisted Bucherer-Bergs Synthesis
-
Materials: N-benzyl-4-piperidone, potassium cyanide, ammonium carbonate, water.
-
Procedure:
-
In a microwave-safe reaction vessel, combine N-benzyl-4-piperidone (1 equivalent), potassium cyanide (1.5 equivalents), and ammonium carbonate (3 equivalents) in water.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 130 °C) for a short duration (e.g., 8-15 minutes).
-
After cooling, the product can be isolated by filtration and purified as in the conventional method.
-
Head-to-Head Comparison
| Feature | Bucherer-Bergs Reaction | Modified Strecker Synthesis | Microwave-Assisted Bucherer-Bergs |
| Number of Steps | One-pot (plus deprotection) | Multi-step (plus deprotection) | One-pot (plus deprotection) |
| Reaction Time | 12-24 hours | 14-30 hours | 8-15 minutes |
| Typical Yields | Moderate to good (can be variable) | Good to excellent (often more consistent) | Good to excellent |
| Reagent Handling | Use of alkali metal cyanides and ammonium carbonate requires caution. | Involves multiple reagents, including potentially toxic TMSCN. | Similar to conventional Bucherer-Bergs, but with smaller quantities and contained system. |
| Scalability | Readily scalable. | Can be more challenging to scale up due to multiple steps and purifications. | Scalability can be limited by the size of the microwave reactor. |
| Versatility | Good for direct synthesis from ketones. | Offers more points for diversification, suitable for library synthesis. | Excellent for rapid library synthesis. |
| Environmental Impact | Use of organic solvents and heating. | Involves multiple solvents and purification steps, generating more waste. | Reduced solvent usage and energy consumption due to shorter reaction times. |
Conclusion and Recommendations
The choice of synthetic route to this compound depends heavily on the specific goals of the researcher.
-
For large-scale, straightforward synthesis , the Bucherer-Bergs reaction remains a robust and cost-effective choice. Its one-pot nature simplifies the overall process, although optimization of reaction conditions may be necessary to achieve high yields.
-
For the generation of diverse libraries of analogs , the modified Strecker synthesis offers superior flexibility. The stepwise nature of the reaction allows for the introduction of various substituents at multiple positions, making it ideal for structure-activity relationship (SAR) studies.
-
For rapid synthesis and high-throughput screening , the microwave-assisted Bucherer-Bergs reaction is the most efficient method. The significant reduction in reaction time makes it an attractive option for accelerating the drug discovery process.
Regardless of the chosen route, the final deprotection of the N-benzyl group is a standard and generally high-yielding step. It is imperative for researchers to consider factors such as available equipment, desired scale, and the need for analog synthesis when selecting the most appropriate synthetic strategy.
References
A Comparative Guide to Evaluating the Therapeutic Index of 1,3,7-Triazaspiro[4.5]decane-2,4-dione Derivatives
Abstract
The 1,3,7-triazaspiro[4.5]decane-2,4-dione scaffold, a spirocyclic derivative of hydantoin, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. Derivatives have shown promise as anticancer, anticonvulsant, and δ-opioid receptor agonists.[1][2][3][4][5] However, the translation of a biologically active compound into a viable therapeutic agent is critically dependent on its safety profile. This guide provides a comprehensive framework for evaluating the therapeutic index (TI) of novel this compound derivatives. We present detailed, field-proven protocols for assessing efficacy and toxicity in both anticancer and anticonvulsant contexts, enabling researchers to generate robust, comparative data. By contextualizing experimental design and data interpretation, this guide serves as a critical resource for drug development professionals seeking to identify lead candidates with the most promising balance of potency and safety.
Introduction: The Imperative of the Therapeutic Index
The therapeutic index (TI) is a cornerstone of drug development, quantifying the margin of safety for a given compound. It is defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).[6]
TI = TD50 / ED50
A high TI is highly desirable, indicating a wide separation between the dose required for efficacy and the dose at which adverse effects occur.[6] For scaffolds like the this compound, which can interact with multiple biological targets, a thorough evaluation of the TI is not just procedural—it is fundamental to predicting clinical success. Certain derivatives, for instance, have been identified as δ-opioid receptor agonists that, while having analgesic potential, may also induce convulsions, complicating their safety profile.[1][7] This guide will dissect the evaluation process for two of the most prominent activities of this scaffold: anticancer and anticonvulsant effects.
Part I: Evaluating the Anticancer Therapeutic Index
For anticancer agents, the therapeutic index is often evaluated as a "selectivity index" (SI) in preclinical in vitro models. This involves comparing the compound's cytotoxic effect on cancer cells to its effect on normal, healthy cells. The goal is to identify derivatives that are potently cytotoxic to malignant cells while sparing non-malignant ones.
Conceptual Framework & Experimental Design
The core principle is to establish a differential dose-response. We achieve this by determining the half-maximal inhibitory concentration (IC50) of each derivative against a panel of relevant cancer cell lines and, critically, against a non-cancerous control cell line.
Causality of Experimental Choices:
-
Cell Line Panel: A panel of cancer cell lines (e.g., HCT116 for colorectal carcinoma, HepG-2 for hepatocellular carcinoma, and PC-3 for prostate cancer) is used to assess the breadth of a compound's activity.[3][4][5]
-
Non-Cancerous Control: A non-cancerous cell line, such as a normal human fibroblast line (e.g., WI-38) or primary cells, is essential. This control provides the "toxicity" component of the TI equation, allowing for the calculation of a selectivity index.
-
Assay Choice (MTT): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely adopted colorimetric method for assessing cell viability.[3] It measures the metabolic activity of mitochondrial reductase enzymes, which serves as a reliable proxy for the number of living cells.
Experimental Protocol: MTT Assay for IC50 Determination
This protocol is designed as a self-validating system, including controls to ensure data integrity.
-
Cell Seeding:
-
Culture selected cancer and non-cancerous cell lines to ~80% confluency.
-
Trypsinize, neutralize, and count the cells using a hemocytometer or automated cell counter.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of each this compound derivative and the comparator drug (e.g., Doxorubicin) in DMSO.
-
Perform a serial dilution of the stock solutions in culture medium to create a range of concentrations (e.g., from 0.01 µM to 100 µM).
-
Remove the old medium from the 96-well plate and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (containing DMSO at the highest concentration used) and "untreated control" wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2. The duration should be sufficient to observe significant effects on cell proliferation.
-
-
MTT Reagent Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value for each compound on each cell line.
-
Visualization: Anticancer Evaluation Workflow
Caption: Workflow for determining the in vitro Selectivity Index.
Data Presentation and Interpretation
The calculated IC50 values are summarized to facilitate direct comparison. The Selectivity Index (SI) serves as the in vitro measure of the therapeutic index.
Table 1: Comparative Cytotoxicity and Selectivity Index of Spirohydantoin Derivatives
| Compound | HCT116 (Colon Cancer) IC50 (µM) | HepG-2 (Liver Cancer) IC50 (µM) | WI-38 (Normal Fibroblast) IC50 (µM) | Selectivity Index (SI) vs. HCT116 |
| Derivative A | 1.5 | 2.1 | 45.0 | 30.0 |
| Derivative B | 5.2 | 4.8 | > 100 | > 19.2 |
| Derivative C | 0.8 | 1.1 | 4.0 | 5.0 |
| Doxorubicin | 0.5 | 0.7 | 1.2 | 2.4 |
Interpretation:
-
Derivative A shows high potency against HCT116 cells and a strong selectivity index of 30, making it a promising candidate. This suggests it is 30 times more toxic to these cancer cells than to normal fibroblasts.
-
Derivative B is less potent but exhibits excellent selectivity, with minimal toxicity to normal cells at the highest tested concentrations. This profile is highly desirable for a favorable safety margin.
-
Derivative C is the most potent derivative but has a very low SI of 5.0. Its high toxicity against normal cells makes it a less attractive candidate, despite its potent anticancer effect.
-
The comparator, Doxorubicin , shows high potency but a low SI, reflecting its known clinical challenge of significant side effects.
Part II: Evaluating the Anticonvulsant Therapeutic Index
For central nervous system (CNS) agents, the TI is determined in vivo using animal models. The evaluation compares the dose required for therapeutic efficacy (anticonvulsant effect) with the dose that causes toxicity (neurological impairment). This preclinical TI is often termed the "Protective Index" (PI).
Conceptual Framework & Experimental Design
The objective is to identify a dose window where the compound effectively prevents seizures without causing sedation or motor impairment.
Causality of Experimental Choices:
-
Efficacy Model (MES Test): The Maximal Electroshock (MES) seizure test is a gold-standard model for identifying agents effective against generalized tonic-clonic seizures.[2][8] It provides a clear, quantifiable endpoint (protection from seizure) to determine the median effective dose (ED50).
-
Toxicity Model (Rotarod Test): The Rotarod test is a widely used method to assess motor coordination and neurological deficit.[2] The inability of an animal to remain on the rotating rod indicates motor impairment, allowing for the determination of the median toxic dose (TD50).
-
Comparator Drugs: Established anticonvulsants like Phenytoin and Phenobarbital are used as positive controls to validate the experimental models and provide a benchmark for the performance of new derivatives.[2]
Experimental Protocols
All animal procedures must be conducted in accordance with institutional and national ethical guidelines.
Protocol 1: Maximal Electroshock (MES) Test for Efficacy (ED50)
-
Animal Acclimation: Acclimate male Swiss albino mice (20-25g) for at least one week before the experiment.
-
Compound Administration: Administer the test derivatives and comparator drugs intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice (n=8-10 per group). Include a vehicle control group.
-
Time to Peak Effect: Conduct the test at the time of peak anticipated drug effect, typically 30-60 minutes post-i.p. administration.
-
Induction of Seizure: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hind-limb extension phase of the seizure. Absence of this phase is defined as protection.
-
Data Analysis: Record the number of protected animals at each dose. Calculate the ED50 value using probit analysis.
Protocol 2: Rotarod Test for Neurotoxicity (TD50)
-
Animal Training: Train mice to remain on a rotating rod (e.g., 3 cm diameter, 6 rpm) for at least 1-2 minutes in three successive trials. Only mice that pass this criterion are used.
-
Compound Administration: Administer the compounds at various doses as described for the MES test.
-
Testing: At the time of peak effect, place each mouse on the rotarod.
-
Observation: Record whether the mouse falls off the rod within a 1-2 minute period. This is considered a neurological deficit.
-
Data Analysis: Record the number of animals exhibiting neurotoxicity at each dose. Calculate the TD50 value using probit analysis.
Visualization: Anticonvulsant Evaluation Workflow
Caption: Workflow for determining the in vivo Protective Index.
Data Presentation and Interpretation
The Protective Index (PI) is the key metric for comparing the safety margin of potential anticonvulsants.
Table 2: Comparative Anticonvulsant Efficacy and Neurotoxicity
| Compound | Efficacy (MES Test) ED50 (mg/kg, i.p.) | Neurotoxicity (Rotarod Test) TD50 (mg/kg, i.p.) | Protective Index (PI = TD50/ED50) |
| Derivative D | 15 | 120 | 8.0 |
| Derivative E | 35 | > 300 | > 8.6 |
| Derivative F | 8 | 20 | 2.5 |
| Phenytoin | 9.5 | 68 | 7.2 |
| Phenobarbital | 21 | 105 | 5.0 |
Interpretation:
-
Derivative D shows good potency and a better protective index than the standard drugs Phenytoin and Phenobarbital, indicating a favorable safety window.
-
Derivative E is less potent but is exceptionally non-toxic at high doses. Its high PI makes it a very safe candidate, though its lower potency might need to be addressed through formulation or structural modification.
-
Derivative F is highly potent but also highly toxic, resulting in a narrow protective index. The risk of motor impairment at doses close to the effective dose makes it a poor candidate for further development.
Discussion and Future Directions
This guide outlines the foundational evaluation of the therapeutic index for this compound derivatives. The data generated from these protocols allow for a direct, evidence-based comparison of drug candidates.
-
Structure-Activity Relationships (SAR): By comparing the structures of derivatives with high and low TIs, researchers can begin to elucidate the structural motifs that confer selectivity and reduce toxicity. For example, specific substitutions on the piperidine ring or the phenyl group of the hydantoin may be found to significantly impact the TI.
-
Limitations and Next Steps: These in vitro and in vivo models are screening tools. Promising candidates must undergo further evaluation, including:
-
Pharmacokinetic studies (ADME): To understand absorption, distribution, metabolism, and excretion, which heavily influence a drug's in vivo behavior.
-
Mechanism of Action studies: To confirm the molecular target and understand off-target effects that could contribute to toxicity.
-
Advanced Toxicity Studies: Including chronic dosing and evaluation in multiple species to build a more complete safety profile.
-
Conclusion
The systematic evaluation of the therapeutic index is a non-negotiable step in the drug discovery pipeline. For a versatile scaffold like this compound, a disciplined, comparative approach is essential. By employing the robust, validated protocols detailed in this guide, researchers can effectively triage derivatives, prioritize those with the highest potential for clinical success, and ultimately accelerate the development of safer, more effective medicines. The candidates with the highest Selectivity Index in anticancer screens and the highest Protective Index in anticonvulsant models represent the most promising leads for resource-intensive preclinical and clinical development.
References
- 1. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides [mdpi.com]
- 4. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 7. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1,3,7-Triazaspiro[4.5]decane-2,4-dione
For the diligent researcher navigating the complexities of novel chemical entities, the responsible management of laboratory waste is as crucial as the integrity of their experimental data. This guide provides essential, actionable information for the proper disposal of 1,3,7-Triazaspiro[4.5]decane-2,4-dione (CAS No. 78222-09-0), ensuring the safety of laboratory personnel and the protection of our environment. As your partner in scientific discovery, we are committed to providing value that extends beyond the product itself, fostering a culture of safety and responsibility.
Hazard Identification and Chemical Profile
This compound is a heterocyclic organic compound utilized in various research and development applications, including as a building block in medicinal chemistry.[1] Understanding its inherent hazards is the first step toward safe handling and disposal.
Based on available safety data, this compound is classified with the signal word "Warning" and is associated with the following hazard statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
While comprehensive ecological and toxicological data for this specific compound are limited, its assigned hazard classifications necessitate that it be handled as a hazardous substance.[3] A conservative approach to its disposal is therefore mandatory.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 78222-09-0 | [1][4] |
| Molecular Formula | C₇H₁₁N₃O₂ | [1][2] |
| Physical Form | Solid | [2] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound, it is imperative to be outfitted with the appropriate personal protective equipment. The causality behind these choices is rooted in preventing exposure through the primary routes identified in the hazard statements: ingestion, skin contact, and eye contact.
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent contact with the eyes, which can cause serious irritation.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) to prevent skin irritation.
-
Body Protection: A laboratory coat should be worn to protect against accidental skin contact.
-
Respiratory Protection: While not always mandatory for handling small quantities of a non-volatile solid, a dust mask or respirator may be appropriate if there is a risk of generating airborne particles.
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations for hazardous waste. The following protocol provides a self-validating system for its proper disposal, ensuring compliance and safety.
Step 1: Waste Segregation and Collection
-
Do not dispose of this compound down the drain or in regular solid waste.
-
Collect all waste material, including any contaminated disposable labware (e.g., weighing boats, pipette tips), in a designated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
Step 2: Labeling of Hazardous Waste
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The label must also include the full chemical name: "this compound" and its CAS number: "78222-09-0."
-
Indicate the primary hazards: "Harmful," "Irritant."
Step 3: Storage of Hazardous Waste
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from incompatible materials and in a secondary containment bin to prevent the spread of any potential leaks.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Decontamination and Spill Response
In the event of a spill or contamination, immediate and appropriate action is critical to mitigate exposure and prevent further spread.
Decontamination of Surfaces and Equipment:
-
Don appropriate PPE as described in Section 2.
-
For solid material, carefully sweep or wipe up the substance, avoiding the generation of dust.
-
For surfaces, use a detergent and water solution to clean the affected area, followed by a rinse with water.
-
All cleaning materials (e.g., paper towels, wipes) must be disposed of as hazardous waste.
Small Spill Response:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with absorbent pads or other suitable material.
-
Carefully collect the spilled material and any contaminated absorbent into a designated hazardous waste container.
-
Decontaminate the spill area as described above.
Large Spill Response:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and contact your institution's EHS department or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
By adhering to these procedures, researchers can ensure the safe and responsible management of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
Navigating the Unseen: A Senior Application Scientist's Guide to Handling 1,3,7-Triazaspiro[4.5]decane-2,4-dione
For the pioneering researchers and drug development professionals at the forefront of innovation, the introduction of novel chemical entities into the laboratory workflow is a daily reality. With this comes the profound responsibility of ensuring the highest standards of safety, not only for oneself but for the entire laboratory community. This guide provides essential, immediate safety and logistical information for the handling of 1,3,7-Triazaspiro[4.5]decane-2,4-dione (CAS RN: 78222-09-0), a compound of interest in contemporary research. As a Senior Application Scientist, my objective is to move beyond mere recitation of safety data sheet (SDS) information, much of which is incomplete for a research compound such as this. Instead, this document will equip you with the scientific rationale and field-proven insights necessary to build a self-validating system of safety and operational excellence.
Hazard Assessment: Understanding the "Why" Behind the "What"
A thorough understanding of the known and potential hazards of this compound is the bedrock of a robust safety protocol. While a comprehensive toxicological profile for this compound is not yet established, the available data and structural alerts from analogous compounds provide a clear directive for cautious handling.
Known Hazards:
Based on supplier information, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed. [1]
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
Inferred and Potential Hazards:
A safety data sheet for a structurally related compound, 3-benzyl-8-[(3-fluorophenyl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione, includes the following, which we must prudently consider:
-
H335: May cause respiratory irritation. [2]
The causality behind these classifications is rooted in the chemical's reactivity with biological tissues. The irritation classifications suggest that the compound can cause inflammation and damage upon contact with the skin, eyes, and mucous membranes. The "harmful if swallowed" classification points to systemic toxicity following ingestion. As a fine solid powder, the primary routes of exposure are inhalation of dust, skin and eye contact, and accidental ingestion.
Given the limited long-term toxicological data, it is imperative to adhere to the principle of "As Low As Reasonably Achievable" (ALARA) for all exposures. In accordance with OSHA's Laboratory Standard (29 CFR 1910.1450), substances with unknown chronic toxicity should be treated as potentially hazardous.[3]
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific laboratory operation being performed. The following table outlines the recommended PPE for various scenarios involving this compound.
| Scenario | Minimum PPE Requirement | Enhanced PPE for Higher Risk |
| Weighing and Aliquoting (in a fume hood) | Nitrile gloves, lab coat, safety glasses with side shields | Double-gloving, disposable sleeve covers |
| Preparing Solutions (in a fume hood) | Nitrile gloves, lab coat, chemical splash goggles | Chemical-resistant apron over lab coat |
| Handling Outside of a Fume Hood (e.g., instrument loading) | Nitrile gloves, lab coat, chemical splash goggles, N95 respirator | P100 respirator, disposable coveralls |
| Large-Scale Operations (>10g) | Neoprene or butyl rubber gloves, chemical-resistant apron, chemical splash goggles, face shield, N95 or P100 respirator | Full-face respirator with appropriate cartridges, chemical-resistant coveralls |
Causality of PPE Selection:
-
Hand Protection: Nitrile gloves provide adequate protection against incidental contact with the solid.[1] For prolonged handling or when using solvents, a more robust glove such as neoprene or butyl rubber should be considered. Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection: Due to the H319 "Causes serious eye irritation" classification, ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[1] However, chemical splash goggles are strongly recommended for all operations to provide a complete seal around the eyes, protecting against airborne dust and splashes.[4] A face shield, worn in conjunction with goggles, is necessary when there is a significant risk of splashes, particularly during large-scale solution preparation.[5]
-
Body Protection: A standard laboratory coat, fully buttoned, is required to protect against skin contact.[1] For tasks with a higher potential for contamination, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[5]
-
Respiratory Protection: Given the potential for respiratory irritation and the unknown long-term inhalation hazards, all work with the solid compound that could generate dust should be performed in a certified chemical fume hood.[1] If work must be conducted outside of a fume hood, a NIOSH-approved N95 or P100 respirator is required to prevent inhalation of particulates.[6] All respirator use must be in compliance with a formal respiratory protection program, including medical clearance and fit testing.
Operational and Disposal Plans: A Lifecycle Approach to Safety
A self-validating safety system extends beyond the point of use to encompass the entire lifecycle of the chemical in the laboratory.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from direct light and incompatible materials such as strong oxidizing agents.[1][7]
-
The storage location should be clearly labeled and secured against unauthorized access.[2]
-
Ensure the container is kept tightly sealed when not in use.[2]
Experimental Protocols: Step-by-Step Guidance
Donning PPE:
-
Perform hand hygiene.
-
Don a lab coat, ensuring it is fully buttoned.
-
Don a respirator, if required, and perform a user seal check.
-
Don eye and face protection (goggles, followed by a face shield if necessary).
-
Don gloves, ensuring the cuffs of the gloves extend over the cuffs of the lab coat sleeves.
Handling the Compound:
-
Perform all manipulations of the solid compound that may generate dust within a certified chemical fume hood.
-
Use a spatula or other appropriate tool to handle the solid. Avoid pouring the powder, which can create airborne dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep the container of the solid sealed when not in immediate use.
Doffing PPE:
-
Remove gloves using a technique that avoids touching the outside of the gloves with bare hands.
-
Remove the lab coat, turning it inside out as it is removed to contain any contamination.
-
Perform hand hygiene.
-
Remove eye and face protection.
-
Remove the respirator, if worn.
-
Perform hand hygiene again.
Spill Response:
In the event of a spill, immediate and correct action is crucial to mitigate the hazard.
Caption: Workflow for responding to a spill of this compound.
Waste Disposal:
All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, must be disposed of as hazardous chemical waste.[2] Collect these materials in a clearly labeled, sealed container and follow your institution's hazardous waste disposal procedures. Do not dispose of this chemical down the drain or in the regular trash.
Emergency Procedures: Planning for the Unexpected
In the event of an accidental exposure, immediate and appropriate first aid is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.
Conclusion: Fostering a Culture of Safety
The safe handling of this compound, and indeed any research chemical, is not merely a matter of following a checklist. It is about cultivating a deep-seated culture of safety that is proactive, informed, and vigilant. By understanding the scientific rationale behind each safety precaution, from the choice of a specific glove material to the step-by-step procedure for spill cleanup, you empower yourself and your team to work at the cutting edge of science with confidence and security. This guide serves as a living document; as more information about the toxicological properties of this compound becomes available, these procedures should be reviewed and, if necessary, updated. Your commitment to these principles is your greatest contribution to the long-term success and safety of your research endeavors.
References
- 1. twu.edu [twu.edu]
- 2. ccny.cuny.edu [ccny.cuny.edu]
- 3. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 4. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. capotchem.cn [capotchem.cn]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
